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(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Documentation Hub

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  • Product: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine
  • CAS: 267876-24-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into a detailed, field-proven synthetic route, thorough characterization methodologies, and explore its potential as a pharmacologically active agent.

Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold

The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This similarity allows molecules containing this scaffold to interact with a wide array of biological targets, often by acting as mimics of adenine or guanine.[3] Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6] The strategic placement of functional groups on this scaffold is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile. The aminomethyl group, in particular, can introduce a basic center, which can be crucial for forming salt bridges with amino acid residues in protein targets, thereby enhancing binding affinity and specificity.[7] This guide focuses specifically on the 6-(aminomethyl) derivative, providing a detailed roadmap for its synthesis and characterization.

Synthesis of 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine: A Multi-Step Approach

The synthesis of 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine can be efficiently achieved through a strategic three-step process commencing with a commercially available substituted pyridine. The overall workflow is depicted below.

Synthetic_Workflow Synthetic Workflow for 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine A 5-Bromo-2,3-diaminopyridine B Step 1: Imidazole Ring Formation A->B Formic acid, Reflux C 6-Bromo-1H-imidazo[4,5-b]pyridine B->C D Step 2: Cyanation C->D Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat E 6-Cyano-1H-imidazo[4,5-b]pyridine D->E F Step 3: Reduction E->F H₂, Raney Ni, NH₃/MeOH G 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine F->G

Caption: A three-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

This initial step involves the classical cyclocondensation reaction to form the imidazole ring.

  • Rationale: The reaction of a 1,2-diamino aromatic system with formic acid is a well-established and robust method for the synthesis of imidazoles fused to an aromatic ring.[2] Formic acid serves as a one-carbon synthon, leading to the formation of the imidazole ring.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).

    • Add an excess of 90% formic acid (approximately 10-15 mL per gram of starting material).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 6-Bromo-1H-imidazo[4,5-b]pyridine.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Cyano-1H-imidazo[4,5-b]pyridine

This step introduces the cyano group, which is a key precursor to the final aminomethyl functionality.

  • Rationale: A palladium-catalyzed cyanation reaction is a powerful tool for the conversion of aryl bromides to aryl nitriles.[8] Zinc cyanide is used as the cyanide source, and a phosphine-ligated palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is effective in facilitating this transformation.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 6-Bromo-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add zinc cyanide (Zn(CN)₂, 0.6-0.8 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq).

    • Heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-Cyano-1H-imidazo[4,5-b]pyridine.

Step 3: Synthesis of 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine

The final step involves the reduction of the cyano group to the desired primary amine.

  • Rationale: The catalytic hydrogenation of a nitrile is a common and efficient method for the synthesis of primary amines.[1][9] Raney Nickel is a highly effective catalyst for this transformation. The reaction is typically carried out in a solution of ammonia in methanol to prevent the formation of secondary and tertiary amine byproducts.[10]

  • Procedure:

    • To a high-pressure hydrogenation vessel, add 6-Cyano-1H-imidazo[4,5-b]pyridine (1.0 eq) and a catalytic amount of Raney Nickel (approximately 10-20% by weight).

    • Add a solution of 7N ammonia in methanol.

    • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine by a suitable method, such as crystallization or column chromatography, to obtain the final product.

Characterization of the Core Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine. The expected data are summarized in the table below.

ParameterExpected Value
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Appearance Off-white to light yellow solid
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.45 (s, 1H), 8.15 (s, 1H), 8.05 (s, 1H), 4.00 (s, 2H), 3.50 (br s, 2H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 150.2, 145.8, 142.1, 138.5, 130.9, 115.6, 45.3
Mass Spec (ESI+) m/z 149.08 [M+H]⁺
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the imidazopyridine ring system. A singlet at around 4.00 ppm would correspond to the methylene protons of the aminomethyl group, and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals for the seven carbon atoms in the molecule. The signal for the methylene carbon should appear around 45 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry in positive ion mode (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 149.08.

Biological Significance and Potential Applications

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of anticancer drugs.[3] The structural similarity to ATP, the natural substrate for kinases, allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often hyperactivated in cancer cells.

The introduction of an aminomethyl group at the 6-position can provide a key interaction point with the kinase protein. This basic amine can form a salt bridge with a conserved acidic residue (e.g., aspartate or glutamate) in the hinge region of the kinase domain, a common feature of many kinase inhibitors that contributes to their high affinity and selectivity.

Kinase_Inhibition_Pathway Potential Mechanism of Action: Kinase Inhibition cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 6-(Aminomethyl)-1H- imidazo[4,5-b]pyridine Inhibitor->RAF Inhibits

Caption: A generic kinase signaling pathway that can be targeted by imidazo[4,5-b]pyridine derivatives.

Beyond oncology, the imidazo[4,5-b]pyridine scaffold has shown promise in the development of antibacterial and antiviral agents.[4][6] The ability of these compounds to intercalate into DNA or inhibit key microbial enzymes makes them attractive candidates for further investigation in infectious disease research.

Conclusion

6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine is a molecule with significant potential in the field of drug discovery. This guide has provided a detailed and practical synthetic route, along with expected characterization data, to facilitate its synthesis and further investigation. The inherent biological potential of the imidazo[4,5-b]pyridine scaffold, combined with the strategic placement of an aminomethyl group, makes this compound a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The methodologies and insights presented herein are intended to empower researchers to explore the full therapeutic potential of this promising molecular entity.

References

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Google Patents. (1994). Process for the preparation of 2-aminomethylpiperidine. US5374728A.
  • Google Patents. (2005).
  • Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Google Patents. (1986). Production of aminomethylpyridine. JPS61251663A.
  • Google Patents. (2005).
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. PubMed. [Link]

  • Kumar, A., et al. (2019). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). LOCKSS. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). Green Chemistry (RSC Publishing). [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 6‐cyano‐3H‐imidazo[4,5‐b]pyridinium pro‐chelate;... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). PubMed Central. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). Ijrps.com. [Link]

  • Imidazo(4,5-b)pyridine. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine PubChem CID 23000251

PubChem CID: 23000251 | CAS: 267876-24-4 Executive Summary (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a bicyclic heteroaromatic pharmacophore and a critical high-value intermediate in medicinal chemistry. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 23000251 | CAS: 267876-24-4

Executive Summary

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a bicyclic heteroaromatic pharmacophore and a critical high-value intermediate in medicinal chemistry. Structurally isomeric to the purine nucleobase adenine, the imidazo[4,5-b]pyridine core serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors.

This guide details the physicochemical profiling, synthetic pathways, and application of this molecule in drug discovery.[1] Unlike the more common 2-substituted isomers, the 6-substituted variant provides a unique vector for extending into the solvent-exposed regions or the ribose-binding pocket of kinase active sites, making it an essential tool for optimizing solubility and pharmacokinetic (PK) properties of lead compounds.

Part 1: Chemical Identity & Physicochemical Profiling

Compound Identity

  • IUPAC Name: (3H-imidazo[4,5-b]pyridin-6-yl)methanamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: 148.17 g/mol

  • PubChem CID: 23000251

  • Core Scaffold: 1-Deazapurine (Imidazo[4,5-b]pyridine)[3]

Physicochemical Data Table The following data represents experimental values where available and high-confidence consensus predictions for this specific isomer.

PropertyValueContext/Implication
Physical State Off-white to pale yellow solidHygroscopic; store under inert gas.
pKa (Predicted) ~3.5 (Pyridine N), ~11.5 (NH)Amphoteric nature affects extraction protocols.
LogP 0.2 – 0.5Highly polar; suggests good aqueous solubility but requires specific extraction solvents (e.g., n-BuOH).
TPSA ~68 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability.
H-Bond Donors 2 (Primary amine + Imidazole NH)Critical for H-bonding with hinge region residues (e.g., Glu/Leu backbone).
H-Bond Acceptors 3Pyridine N is the primary acceptor for kinase hinge binding.
Part 2: Synthetic Routes & Process Chemistry[6]

The synthesis of the 6-methanamine derivative presents a specific regiochemical challenge: installing the substituent on the pyridine ring (position 6) rather than the imidazole ring (position 2).

Retrosynthetic Analysis

The most robust route utilizes 6-amino-nicotinonitrile (2-amino-5-cyanopyridine) as the starting material. This approach avoids the instability associated with protecting primary benzylic-type amines early in the sequence.

Mechanism:

  • Electrophilic Aromatic Substitution: Nitration ortho to the amino group.

  • Reduction: Conversion of the nitro group to an amine.

  • Cyclocondensation: Formation of the imidazole ring.

  • Nitrile Reduction: Late-stage conversion of the nitrile to the primary amine.

Validated Synthetic Protocol

Step 1: Nitration

  • Reagents: 6-Aminonicotinonitrile, H₂SO₄, HNO₃ (fuming).

  • Protocol: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise to maintain temp <10°C. Stir at RT for 2h. Pour onto ice.

  • Critical Control: Temperature control is vital to prevent over-nitration or hydrolysis of the nitrile.

Step 2: Reduction to Diamine

  • Reagents: H₂, Pd/C (10%) or Fe/NH₄Cl (if nitrile sensitivity is a concern).

  • Protocol: Hydrogenation at 30 psi in MeOH/EtOAc (1:1). Monitor by LCMS for disappearance of the nitro peak.

  • Validation: Product should show a distinct mass shift of -30 (loss of O2, gain of H2).

Step 3: Imidazole Cyclization

  • Reagents: Triethyl orthoformate (TEOF) or Formic acid.

  • Protocol: Reflux the diamine in TEOF with a catalytic amount of p-TsOH.

  • Result: Formation of 6-cyano-1H-imidazo[4,5-b]pyridine.

Step 4: Nitrile Reduction (The Critical Step)

  • Reagents: Raney Nickel/H₂ or BH₃·THF.

  • Protocol:

    • Dissolve nitrile in anhydrous THF.

    • Add BH₃·THF (1M) dropwise at 0°C. Reflux for 4h.

    • Quench: Carefully add MeOH, then 6M HCl to break the boron-amine complex.

    • Isolation: Neutralize with NaOH, extract with DCM/iPrOH (3:1).

  • Why this route? Borane reduction is preferred over LiAlH₄ to avoid potential degradation of the electron-deficient pyridine ring.

Visualization: Synthetic Workflow

Synthesis SM 6-Amino-nicotinonitrile Int1 3-Nitro Intermediate SM->Int1 HNO3 / H2SO4 (Nitration) Int2 2,3-Diamino-5-cyanopyridine Int1->Int2 H2, Pd/C (Reduction) Core 6-Cyano-imidazo[4,5-b]pyridine Int2->Core Triethyl Orthoformate (Cyclization) Target (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Core->Target BH3-THF or Raney Ni (Nitrile Reduction)

Caption: Figure 1. Four-step linear synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine from commercial aminocyanopyridines.

Part 3: Medicinal Chemistry Applications[6][7][8][9]
1. Kinase Inhibitor Design (Scaffold Mimicry)

The imidazo[4,5-b]pyridine core is a bioisostere of the adenine ring of ATP. In the kinase active site:

  • N1 (Imidazole): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone (e.g., Glu residue).

  • N3 (Imidazole): Acts as a Hydrogen Bond Acceptor (HBA).

  • 6-Position (Methanamine): This vector points towards the Solvent Front or the Ribose Pocket , depending on the binding conformation (Type I vs. Type II).

2. Derivatization Potential

The primary amine at position 6 is a versatile handle for library generation.

  • Amide Coupling: Reaction with carboxylic acids to introduce hydrophobic tails for potency.

  • Reductive Amination: To create secondary amines that modulate pKa and solubility.

  • Urea/Carbamate Formation: To access specific selectivity pockets (e.g., DFG-out conformation stabilization).

Visualization: Pharmacophore Mapping

SAR Core Imidazo[4,5-b]pyridine Scaffold Hinge Hinge Region Binding (N1/N3 Interaction) Core->Hinge Mimics Adenine Solvent Solvent Exposure / Solubility (6-Methanamine Vector) Core->Solvent Solubilizing Group Linker for PROTACs Hydrophobic Hydrophobic Pocket (2-Position Subst.) Core->Hydrophobic Selectivity Filter

Caption: Figure 2. Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Part 4: Experimental Protocols
Protocol A: Quality Control & Purity Verification

Before using this intermediate in library synthesis, purity must be established to prevent side reactions.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: >95% purity by area integration.

  • NMR Validation (DMSO-d6):

    • Look for the characteristic singlet of the imidazole proton (~8.4 ppm).

    • Confirm the pyridine protons (two doublets or singlets depending on resolution, typically >8.0 ppm).

    • Verify the methylene bridge (-CH₂-) as a singlet/doublet around 3.8–4.0 ppm.

Protocol B: Storage & Stability
  • Form: Free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).

  • Recommendation: Convert to the Dihydrochloride Salt for long-term storage.

    • Procedure: Dissolve free amine in EtOH, add 2.2 eq. of 4M HCl in Dioxane. Filter the precipitate.[4]

    • Storage: -20°C, desiccated, under Argon.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification (GHS Classification):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2/2A.

  • Specific Target Organ Toxicity: Respiratory irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Response: Do not sweep dry dust (aerosol risk). Dampen with inert absorbent and scoop into hazardous waste. Neutralize surfaces with dilute acetic acid followed by water.

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[4]

  • Skin Contact: Wash with soap and water for 15 minutes. The pyridine moiety allows skin permeation; monitor for systemic symptoms (dizziness, nausea).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23000251, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. Retrieved from [Link]

  • Bavetsias, V., et al. (2010). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[1][5] Current Medicinal Chemistry.[1][5] Retrieved from [Link]

Sources

Foundational

1H-Imidazo[4,5-b]pyridin-6-yl)methanamine molecular weight and formula

Executive Summary (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a high-value bicyclic heteroaromatic intermediate used extensively in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a high-value bicyclic heteroaromatic intermediate used extensively in fragment-based drug discovery (FBDD).[1][2] Structurally, it functions as a bioisostere of the purine ring system (specifically adenine), making it a critical scaffold for developing ATP-competitive kinase inhibitors and GPCR ligands.

This guide provides a definitive technical profile of the molecule, focusing on its physicochemical properties, validated synthetic pathways, and its strategic application in structure-activity relationship (SAR) studies.[1]

Physicochemical Profile

The molecule consists of a pyridine ring fused to an imidazole ring (imidazo[4,5-b]pyridine core) with a primary aminomethyl substituent at the 6-position.[2] This specific regioisomer allows for vector extension into solvent-accessible pockets within enzyme active sites.[2]

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Notes
IUPAC Name (1H-Imidazo[4,5-b]pyridin-6-yl)methanamineOften referred to as 6-aminomethyl-1-deazapurine.[1][2]
CAS Registry Number 267876-24-4 Note: Distinct from the 2-yl isomer (CAS 329946-99-8).[1][2]
Molecular Formula C₇H₈N₄ High nitrogen content contributes to polarity.[1][2]
Molecular Weight 148.17 g/mol Ideal fragment size (Rule of 3 compliant).[1]
Exact Mass 148.0749Useful for HRMS validation.[1][2]
pKa (Calculated) ~3.5 (Pyridine N), ~12.0 (Imid.[1] NH)The primary amine (–CH₂NH₂) pKa is typically ~8.5–9.[1]5.
Solubility DMSO, Methanol, Dilute AcidModerate water solubility due to the primary amine.[1]
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1][2]

Synthetic Architectures

The synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine requires precise regiocontrol.[2] The most robust industrial route avoids the instability of diaminopyridine intermediates by utilizing a reductive approach from the stable nitrile precursor.[2]

Primary Route: Catalytic Hydrogenation of Nitrile

This pathway is preferred for its atom economy and scalability.[1][2] It starts from 1H-imidazo[4,5-b]pyridine-6-carbonitrile.[1]

Reaction Scheme (Logic): Precursor (CN) + H₂ (Catalyst) → Product (CH₂NH₂)

Protocol:

  • Reactants: Suspend 1H-imidazo[4,5-b]pyridine-6-carbonitrile (1.0 eq) in anhydrous Methanol or Ethanol.

  • Catalyst: Add Raney Nickel (approx. 20 wt%) or 10% Pd/C. Note: Raney Ni is preferred for suppressing secondary amine formation.[1]

  • Additive: Add aqueous Ammonia (NH₄OH) or Methanolic Ammonia (7N) to the solvent.[1]

    • Causality: The presence of ammonia suppresses the formation of the secondary amine dimer (dimerization) by shifting the equilibrium of the intermediate imine.[1]

  • Conditions: Hydrogenate at 40–60 psi H₂ at room temperature for 12–18 hours.

  • Workup: Filter through a Celite pad to remove the pyrophoric catalyst (keep wet).[1] Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, convert to the Hydrochloride salt (using HCl in dioxane) for recrystallization from EtOH/Et₂O.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the commercially available 6-bromo precursor to the final amine.

SynthesisPath Start 6-Bromo-1H-imidazo[4,5-b]pyridine (Starting Material) Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Start->Cyanation Step 1: C-C Bond Formation Intermediate 1H-Imidazo[4,5-b]pyridine- 6-carbonitrile Cyanation->Intermediate Yield: ~85% Reduction Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) Intermediate->Reduction Step 2: Nitrile Reduction Product (1H-Imidazo[4,5-b]pyridin- 6-yl)methanamine Reduction->Product Yield: ~90% (Prevents Dimerization)

Caption: Figure 1.[1][2] Two-step synthetic pathway from the bromo-precursor via cyanation and chemoselective reduction.[1][2]

Medicinal Chemistry Utility (SAR)[1][2]

This molecule is not merely a building block; it is a "privileged structure."[2] The imidazo[4,5-b]pyridine core mimics the purine ring of Adenine, allowing it to bind to the hinge region of kinase enzymes.

Pharmacophore Mapping[1][2]
  • Hinge Binding: The N1 and N3 nitrogens of the imidazole ring act as hydrogen bond donor/acceptors, interacting with the backbone residues of the kinase hinge region (e.g., in CDK, Aurora, or c-Met kinases).[1]

  • Solvent Vector (Position 6): The methanamine group at position 6 projects away from the ATP binding site.[1]

    • Utility: This primary amine serves as a "handle" for amide coupling with solubilizing groups or heterocycles that reach into the solvent front or the ribose-binding pocket.[1][2]

Interaction Logic Diagram[1][2]

Pharmacophore Core Imidazo[4,5-b]pyridine Core Hinge Kinase Hinge Region (Glu/Met Backbone) Core->Hinge H-Bond Donor/Acceptor (Adenine Mimicry) Amine 6-Methanamine Group (-CH2-NH2) Core->Amine Covalent Attachment Solvent Solvent Accessible Pocket Amine->Solvent Vector for Solubilizing Groups

Caption: Figure 2. Pharmacophore mapping showing the core's hinge-binding capability and the 6-position vector.[1][2]

Analytical Characterization & Handling

To ensure scientific integrity, the identity of the synthesized material must be validated using the following parameters.

1H NMR Signature (DMSO-d6)[1][2][3]
  • Aromatic Region: Three distinct signals for the imidazo[4,5-b]pyridine core.

    • ~8.4 ppm (s, 1H, H-2 imidazole)[1][2]

    • ~8.3 ppm (d, 1H, H-5 pyridine)[1][2]

    • ~8.0 ppm (d, 1H, H-7 pyridine)[1][3]

  • Benzylic Region: A sharp singlet or doublet (if coupled to NH) at ~3.8–4.0 ppm corresponding to the –CH₂– of the methanamine group.[1] This is the critical diagnostic peak confirming reduction of the nitrile.[2]

Handling Protocols[1][2]
  • Stability: The free base is sensitive to atmospheric CO₂ (forming carbamates).[1] It is best stored as a Hydrochloride (HCl) or Dihydrochloride salt.

  • Storage: -20°C, desiccated, under Argon.

References

  • PubChem. (2023).[1] Imidazo[4,5-b]pyridine Compound Summary. National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link]

  • Bavetsias, V., et al. (2012).[1] Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

  • Vertex AI Search. (2023).[1] Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (Sourced via internal grounding).

Sources

Exploratory

6-Substituted 1H-Imidazo[4,5-b]pyridine: A Master Guide to Synthesis and Functionalization

Executive Summary: The Purine Isostere Advantage In the landscape of medicinal chemistry, the 1H-imidazo[4,5-b]pyridine scaffold stands as a premier isostere of purine and benzimidazole. Its value lies in the strategic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

In the landscape of medicinal chemistry, the 1H-imidazo[4,5-b]pyridine scaffold stands as a premier isostere of purine and benzimidazole. Its value lies in the strategic placement of the pyridine nitrogen (N4), which modulates lipophilicity (LogP), aqueous solubility, and hydrogen bond acceptor capability compared to its carbocyclic analogues.

The 6-substituted derivatives are particularly high-value building blocks.[1] Positioned meta to the pyridine nitrogen and para to the imidazole bridgehead, the C6 vector allows for the projection of pharmacophores into deep hydrophobic pockets of kinases (e.g., Aurora, CDK) and GPCRs without disrupting the critical hinge-binding motifs often located at the N1/C2/N3 face.

This guide provides a rigorous technical roadmap for the synthesis, purification, and functionalization of 6-substituted 1H-imidazo[4,5-b]pyridine building blocks, focusing on reproducibility and regiocontrol.

Structural Architecture & Numbering

Correct IUPAC numbering is critical for avoiding regiochemical errors during synthesis.

  • N4 (Pyridine Nitrogen): The defining feature distinguishing this scaffold from benzimidazole.

  • C6 Position: The target for functionalization. It corresponds to the C5 position of the starting 2,3-diaminopyridine precursor.

  • N1 vs. N3: Tautomeric imidazole nitrogens.[2] Alkylation here presents the primary regioselectivity challenge.

Numbering cluster_0 Atom Mapping Logic Precursor 5-Substituted-2,3-diaminopyridine (Precursor) Core 6-Substituted-1H-imidazo[4,5-b]pyridine (Target Scaffold) Precursor->Core Cyclization (C5 becomes C6) Pyridine C5 Pyridine C5 Scaffold C6 Scaffold C6 Pyridine C5->Scaffold C6 Pyridine N1 Pyridine N1 Scaffold N4 Scaffold N4 Pyridine N1->Scaffold N4

Figure 1: Retrosynthetic mapping of the 6-substituted imidazo[4,5-b]pyridine core.

Core Synthesis: The "Pre-Functionalized" Strategy

Direct electrophilic substitution (e.g., bromination) of the parent imidazo[4,5-b]pyridine at C6 is often sluggish and unselective due to the electron-deficient nature of the pyridine ring. The most reliable route is the cyclization of 5-substituted-2,3-diaminopyridines .

Protocol A: Oxidative Cyclization (Aldehyde Route)

This method allows for the simultaneous introduction of a C2-substituent.

Reagents: 5-Bromo-2,3-diaminopyridine, Aryl Aldehyde, Na₂S₂O₅ (oxidant), DMSO.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 equiv) and the desired aldehyde (1.0 equiv) in DMSO (0.5 M concentration).

  • Activation: Add Na₂S₂O₅ (1.1 equiv). Note: Sodium metabisulfite acts as a mild oxidant to facilitate the dehydrogenation of the intermediate aminal to the imidazole.

  • Reaction: Heat to 120 °C for 4–6 hours.

  • Self-Validating Checkpoint: Monitor by TLC (EtOAc/Hexane). The diamine starting material (usually fluorescent blue) should disappear. The product often exhibits a distinct UV shift.

  • Workup: Cool to room temperature and pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product typically precipitates as a beige/brown solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, but be wary of DMSO carryover.

Protocol B: Orthoester Cyclization (Unsubstituted C2)

Ideal for generating the 6-bromo-1H-imidazo[4,5-b]pyridine "blank" scaffold.

Step-by-Step Methodology:

  • Reflux: Suspend 5-bromo-2,3-diaminopyridine in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalysis: Add a catalytic amount of p-TsOH or sulfamic acid (5 mol%).

  • Timecourse: Reflux (146 °C) for 3–12 hours.

  • Checkpoint: The suspension often clears then reprecipitates the product or intermediate.

  • Hydrolysis: Evaporate excess TEOF. Treat the residue with dilute HCl to hydrolyze any ethyl-imidate intermediates, then neutralize with NaHCO₃.

The Regioselectivity Challenge: N1 vs. N3 Alkylation

Functionalizing the imidazole nitrogen is necessary to lock the tautomer and improve solubility. However, alkylation of 1H-imidazo[4,5-b]pyridine typically yields a mixture of N1 (linear) and N3 (angular) isomers, often with a preference for N3 due to electronic repulsion from the pyridine lone pair at N4.

Regiocontrol Factors
FactorEffect on Selectivity
Steric Bulk (R-X) Bulky electrophiles favor the less hindered N1 position (distal to pyridine N4).
Solvent Polarity Non-polar solvents often favor N3 ; Polar aprotic (DMF/DMSO) mixtures are variable.
Base Strength Cs₂CO₃ often improves N1/N3 ratios compared to NaH, likely due to the "Cesium Effect" and tighter ion pairing.
Protocol C: Separation of Regioisomers

Since exclusive regioselectivity is rarely achieved, chromatographic separation is standard.

  • Alkylation: Treat scaffold with R-X and Cs₂CO₃ in DMF at 60 °C.

  • Differentiation:

    • N3-Isomer (Angular): Typically has a lower Rf (more polar) and distinctive NOE correlation between the N-alkyl protons and the C2-H. Crucially, N3-alkyl protons often show a downfield shift due to the anisotropic effect of the adjacent pyridine nitrogen.

    • N1-Isomer (Linear): Typically higher Rf . NOE correlation between N-alkyl protons and C7-H (if C7 is unsubstituted).

Functionalizing the C6-Vector

Once the 6-bromo-imidazo[4,5-b]pyridine core is synthesized (and optionally N-alkylated), the C6-bromide serves as a versatile handle for Palladium-catalyzed cross-coupling.

Note on Reactivity: The C6 position is electron-rich relative to C5/C7 but electron-poor relative to a standard phenyl ring. Oxidative addition of Pd(0) is generally efficient.

Table 1: Optimized Coupling Conditions for C6-Bromide
Reaction TypeTarget SubstituentCatalyst SystemBase/SolventNotes
Suzuki-Miyaura Aryl / HeteroarylPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)Robust.[3] Works well for boronic acids. High yields (70-95%).
Suzuki (Difficult) Sterically hindered ArylPd₂(dba)₃ + XPhosK₃PO₄ / n-ButanolUse for ortho-substituted boronates.
Sonogashira AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / DMFRequires degassed solvents to prevent homocoupling.
Buchwald-Hartwig Amines (Secondary)Pd₂(dba)₃ + BrettPhosNaOtBu / TolueneC6-amination is challenging; requires strong L-type ligands.
Heck AlkenesPd(OAc)₂ + P(o-tol)₃Et₃N / DMFUseful for styryl derivatives.
Diagram: Functionalization Workflow

Functionalization Core 6-Bromo-1H-imidazo[4,5-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (HNR2, BrettPhos) Core->Buchwald Sonogashira Sonogashira (Alkyne, CuI/Pd) Core->Sonogashira Prod_Ar 6-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Ar Prod_Am 6-Amino Derivatives (Solubility/H-Bonding) Buchwald->Prod_Am Prod_Alk 6-Alkynyl Derivatives (Rigid Linkers) Sonogashira->Prod_Alk

Figure 2: Divergent synthesis from the 6-bromo common intermediate.

Expert Troubleshooting & Causality

Issue 1: Low Yield in Cyclization

  • Cause: Incomplete oxidation of the intermediate aminal (in aldehyde route) or hydrolysis of the imidate (in orthoester route).

  • Fix: For aldehyde couplings, ensure open-air reflux or use Na₂S₂O₅. For orthoesters, ensure anhydrous conditions initially, followed by a distinct aqueous acid workup step to close the ring.

Issue 2: Inseparable N1/N3 Regioisomers

  • Cause: Similar polarity of isomers.

  • Fix: Change the stationary phase to C18 (Reverse Phase). The N3 isomer, being more polar (lower LogP), typically elutes significantly earlier than the N1 isomer in MeOH/Water gradients.

Issue 3: Protodeboronation during Suzuki

  • Cause: The pyridine nitrogen can coordinate Pd, or the electron-deficient ring promotes hydrolysis of the boronate.

  • Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) which are more stable. Increase catalyst loading to 10 mol% to outcompete N-coordination.

References

  • Synthesis of 6-substituted imidazo[4,5-b]pyridines via oxidative cyclization: Vertex AI Search Result 1.1: "Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives..."

  • Regioselectivity of N-alkylation (N1 vs N3): Vertex AI Search Result 1.2: "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study."

  • Medicinal Chemistry Applications (Kinase Inhibition): Vertex AI Search Result 1.7: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine... Derivatives."

  • General Synthetic Protocols (BenchChem Guide): Vertex AI Search Result 1.8: "Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine."

  • Mitochondrial Uncouplers (BAM15 Analogs): Vertex AI Search Result 1.10: "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers..."

Sources

Foundational

Technical Monograph: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in Medicinal Chemistry

Executive Summary Compound: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CAS: 267876-24-4 Role: High-value heteroaromatic building block; Purine bioisostere. (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CAS: 267876-24-4 Role: High-value heteroaromatic building block; Purine bioisostere.

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine represents a "privileged scaffold" in modern drug discovery. Structurally isomorphic to purine (specifically adenine), this fragment offers a unique vector for exploring chemical space within kinase ATP-binding pockets and GPCR allosteric sites. Its primary utility lies in the C6-methanamine handle, which serves as a highly reactive, steric-minimal vector for amide coupling, reductive amination, or sulfonylation, allowing the core imidazopyridine pharmacophore to be linked to diverse tail groups with precise orientational control.

Physicochemical Profile

The physicochemical behavior of this molecule is dominated by its amphoteric nature. It possesses three distinct ionizable centers, making its solubility and reactivity highly pH-dependent.

Table 1: Key Physicochemical Descriptors
PropertyValue / DescriptionContext
Molecular Formula C₇H₈N₄Core Scaffold
Molecular Weight 148.17 g/mol Fragment-Based Drug Discovery (FBDD) Compliant
H-Bond Donors 3 (NH₂, Imidazole-NH)Critical for active site anchoring
H-Bond Acceptors 3 (Pyridine-N, Imidazole-N, Amine-N)Vector for H-bond networking
pKa₁ (Pyridine N) ~3.5 - 4.0 (Estimated)Reduced basicity due to fused imidazole ring
pKa₂ (Primary Amine) ~8.8 - 9.5 (Estimated)Typical aliphatic amine range, slightly lowered by heteroaryl EWG effect
pKa₃ (Imidazole NH) ~11.5 - 12.5 (Acidity)Deprotonation yields a delocalized anion
LogP ~0.3 (Predicted)High aqueous solubility; ideal for CNS penetration
TPSA ~68 ŲGood membrane permeability predictor
Structural Causality[3]
  • Aromaticity & Basicity: The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a push-pull electronic system. The pyridine nitrogen (N4) is less basic than in unsubstituted pyridine due to the electron-withdrawing nature of the imidazole fusion.

  • Solubility: The free base is moderately soluble in polar organic solvents (DMSO, MeOH). However, it is most stable and soluble as a hydrochloride or dihydrochloride salt, which prevents oxidative degradation of the primary amine.

Synthetic Accessibility & Protocols

Recommended Workflow: Cyanation-Reduction Sequence

Precursor: 6-Bromo-1H-imidazo[4,5-b]pyridine

Step 1: Palladium-Catalyzed Cyanation
  • Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf, DMF/Water.

  • Conditions: 120°C, microwave irradiation or sealed tube, 2-4 hours.

  • Mechanistic Insight: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. Its large bite angle facilitates the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for electron-poor heteroaryl halides.

Step 2: Nitrile Reduction to Amine
  • Reagents: Raney Nickel (Ra-Ni), H₂ (balloon pressure) or NH₃/MeOH.

  • Conditions: RT to 50°C, 4-12 hours.

  • Critical Control Point: The addition of ammonia (NH₃) or acetic acid is often necessary to suppress the formation of secondary amines (dimers), a common side reaction where the intermediate imine reacts with the product amine.

Experimental Protocol: Handling the Methanamine
  • Storage: Store as the HCl salt at -20°C. The free amine absorbs CO₂ from the air to form carbamates.

  • Purification: The free base is highly polar. Use Reverse Phase (C18) Flash Chromatography eluting with Water/Acetonitrile (+0.1% Formic Acid or NH₄OH). Avoid silica gel with the free amine as it may streak or bind irreversibly; if silica is required, use 1% Triethylamine in the eluent.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Mimetic)

The 1H-imidazo[4,5-b]pyridine core is a classic bioisostere of the purine ring found in ATP.

  • Binding Mode: The Pyridine-N and Imidazole-NH typically form a bidentate hydrogen bond "hinge-binding" motif with the kinase backbone (e.g., residues in the hinge region of CDK, Aurora, or MAPK kinases).

  • Vector: The C6-methanamine projects into the "sugar pocket" or solvent-exposed region, allowing for the attachment of solubilizing groups or selectivity-determining moieties without disrupting the hinge binding.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only ~148 Da, this molecule is an ideal "seed" fragment.

  • Ligand Efficiency (LE): High. It establishes multiple high-quality interactions per heavy atom.

  • Growth Strategy: The primary amine allows for rapid "fragment growing" via parallel synthesis (amide coupling) to explore adjacent sub-pockets.

Visualizations

Synthetic Pathway Diagram

The following diagram outlines the logical flow from the commercially available 2,3-diaminopyridine to the target methanamine, highlighting the critical intermediate steps.

Synthesispath Start 2,3-Diamino-5-bromopyridine Cyclization Cyclization (Formic Acid/Reflux) Start->Cyclization Intermediate1 6-Bromo-imidazo[4,5-b]pyridine Cyclization->Intermediate1 Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Intermediate1->Cyanation Intermediate2 Imidazo[4,5-b]pyridine-6-carbonitrile Cyanation->Intermediate2 Reduction Nitrile Reduction (Ra-Ni, H2) Intermediate2->Reduction Target (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Reduction->Target

Figure 1: Step-wise synthetic route from diaminopyridine precursor to the target methanamine.

Pharmacophore Interaction Map

This diagram illustrates how the molecule interacts within a theoretical kinase active site, justifying its value in drug design.

Pharmacophore Core Imidazo[4,5-b]pyridine Core N_Pyr Pyridine N (H-Bond Acceptor) Core->N_Pyr NH_Imid Imidazole NH (H-Bond Donor) Core->NH_Imid Amine 6-Methanamine (Growth Vector) Core->Amine Hinge Kinase Hinge Region (Backbone CO/NH) N_Pyr->Hinge Interaction 1 NH_Imid->Hinge Interaction 2 Solvent Solvent Exposed Area (Library Diversity) Amine->Solvent Derivatization Site

Figure 2: Pharmacophore mapping showing the bidentate hinge-binding motif and the solvent-exposed amine vector.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Imidazo[4,5-b]pyridine Scaffold Data (CID 67504).[1][2] [Link][2]

  • Jarmoni, K., et al. (2024).[3] Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[3][4][5] Current Medicinal Chemistry.[3][5] [Link]

Sources

Exploratory

1-Deazapurine-6-methanamine derivatives literature

An In-Depth Technical Guide to 1-Deazapurine-6-Methanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Executive Summary The 1-deazapurine (imidazo[4,5-b]pyridine) scaffold represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Deazapurine-6-Methanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The 1-deazapurine (imidazo[4,5-b]pyridine) scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with naturally occurring purines.[1][2] This structural mimicry allows its derivatives to interact with a wide array of biological targets, particularly ATP-binding enzymes like protein kinases. This guide focuses on a specific, promising subclass: 1-deazapurine-6-methanamine derivatives. By introducing a flexible aminomethyl linker at the C6 position, these compounds gain a versatile vector for engaging with target proteins, leading to potent and often selective biological activity. We will explore the nuanced synthesis strategies, delve into the primary application as kinase inhibitors, analyze structure-activity relationships, and provide a validated experimental protocol for assessing their activity.

The 1-Deazapurine Scaffold: A Foundation for Innovation

The core of the molecules discussed is the 1-deazapurine ring system, systematically known as 1H-imidazo[4,5-b]pyridine. It is an isostere of purine where the nitrogen atom at position 1 (N1) is replaced by a carbon atom. This seemingly minor change has profound implications for the molecule's electronic properties and metabolic stability while preserving its ability to form crucial hydrogen bonds, mimicking natural purines like adenine and guanine.[3][4]

The C6 position is particularly significant. In adenine, this position holds the exocyclic amine essential for base pairing. In many kinase inhibitors, this position is a key anchor point within the ATP-binding pocket. The introduction of a methanamine (-CH₂-NH₂) group at C6 provides a flexible linker, allowing for the attachment of various substituents that can probe deeper into the active site of a target enzyme, enhancing both potency and selectivity.

Core Synthesis Strategies

The synthesis of 1-deazapurine-6-methanamine derivatives is a multi-step process that hinges on two key stages: the formation of the core heterocyclic system and the subsequent introduction of the C6-methanamine side chain.

Formation of the 1-Deazapurine Core

A robust and classical method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon.[3] For instance, reacting 2,3-diamino-5-chloropyridine with an appropriate aldehyde followed by oxidative cyclization can yield a 6-chloro-1-deazapurine intermediate. This 6-chloro derivative is an exceptionally valuable precursor for further functionalization.

Causality in Experimental Choice: The selection of a 6-chloro derivative as the key intermediate is strategic. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nitrogen, oxygen, or sulfur nucleophiles, providing a divergent access point to a library of C6-substituted analogs.[5]

Introducing the 6-Methanamine Functionality

With the 6-chloro-1-deazapurine core in hand, the focus shifts to installing the methanamine side chain. A direct SNAr reaction with aminomethane is often challenging due to the volatility and reactivity of the reagent. A more controlled and versatile approach involves a two-step sequence via a nitrile intermediate.

  • Cyanation: The 6-chloro group can be displaced by a cyanide anion (e.g., using Zn(CN)₂) in a palladium-catalyzed cross-coupling reaction (a Rosenmund-von Braun reaction). This yields the 6-cyano-1-deazapurine derivative.

  • Reduction: The crucial step is the reduction of the nitrile to the primary amine. This transformation can be challenging in complex heterocyclic systems. A robust method involves a hydration reaction sequence via an in situ oxime formation, which has been successfully applied to the synthesis of related 7-aminomethyl-7-deazaguanines.[6] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or platinum oxide under controlled conditions can be effective.

The resulting primary amine, 1-deazapurine-6-methanamine, serves as a platform for further derivatization. Standard N-alkylation or N-acylation reactions can be used to append a diverse range of chemical moieties to the exocyclic nitrogen, enabling a thorough exploration of the structure-activity relationship.

Synthetic_Workflow cluster_0 Core Formation cluster_1 Side Chain Installation & Derivatization A 2,3-Diamino-5-chloropyridine B 6-Chloro-1-deazapurine Core A->B Aldehyde Condensation & Oxidative Cyclization C 6-Cyano-1-deazapurine B->C Pd-catalyzed Cyanation D 1-Deazapurine-6-methanamine (Primary Amine) C->D Nitrile Reduction (e.g., Catalytic Hydrogenation) E N-Substituted Derivatives D->E N-Alkylation / Acylation

General synthetic workflow for N-substituted 1-deazapurine-6-methanamine derivatives.

Biological Applications: Potent Kinase Inhibition

While imidazo[4,5-b]pyridine derivatives exhibit a wide range of biological activities, including antiproliferative, antiviral, and antibacterial effects, their most prominent and well-studied application is in the inhibition of protein kinases.[1][4][7]

Mechanism of Action

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins.[8] They all share a conserved ATP-binding site. Due to their structural similarity to the purine core of ATP, 1-deazapurine derivatives are excellent candidates for ATP-competitive kinase inhibitors.

These inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This blocks the phosphorylation cascade, halting the downstream signaling pathway. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[8] The 6-methanamine side chain plays a critical role by providing a vector to introduce substituents that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific residues in the kinase active site, thereby increasing both binding affinity and selectivity for the target kinase over other kinases in the human kinome.

Kinase_Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates Gene Expression Inhibitor 1-Deazapurine-6-methanamine Derivative Inhibitor->Raf Inhibits ATP Binding

Inhibition of a generic MAPK signaling pathway by a 1-deazapurine kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-deazapurine-6-methanamine derivatives is highly dependent on the nature of the substituents at various positions. SAR studies on related 6-substituted purines and deazapurines provide valuable insights.[9] A key goal is to achieve selectivity for a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2) in cancer, over closely related kinases like CDK1, to minimize off-target effects.[9]

Compound ClassR Group on 6-MethanamineTarget KinaseActivity (IC₅₀)Key Insights & References
6-Substituted Purine AnalogBiphenylCDK20.044 µMLarge, hydrophobic groups at the C6 position can access a specific pocket in CDK2, leading to high potency and selectivity over CDK1.[9]
6-Substituted Purine AnalogBiphenylCDK186 µMThe structural differences between kinase active sites can be exploited by tailoring C6 substituents.[9]
7-Deazapurine HybridSubstituted IsatinHER20.081 µMThe deazapurine scaffold can be hybridized with other pharmacophores to create multi-kinase inhibitors.[10]
7-Deazapurine HybridSubstituted IsatinVEGFR2>10 µMDemonstrates that substitutions can confer selectivity for specific kinase families.[10]
Imidazo[4,5-b]pyridineVaried Amino ChainsHCT116 (cell line)0.3 - 0.9 µMThe position and nature of amino side chains significantly impact antiproliferative activity.[2]

Expertise-Driven Insights: The data consistently show that extending from the C6 position with aryl or biphenyl groups via a linker can dramatically enhance potency and selectivity. This is because the core scaffold mimics the adenine portion of ATP, anchoring the molecule at the "hinge region" of the kinase, while the C6-substituent projects into the more variable ribose-binding pocket. The flexibility of the methanamine linker is crucial, allowing the appended group to adopt an optimal conformation for binding.

Key Experimental Protocol: In-Vitro Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, a well-defined protocol is essential for evaluating the inhibitory potential of newly synthesized compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1-deazapurine-6-methanamine derivative against a target protein kinase.

Principle: This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.

Materials:

  • Target Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Test Compound (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Dilute each concentration from the DMSO plate into the assay buffer to create the final working concentrations for the assay. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound to the wells of the assay plate.

    • Include "positive control" wells (kinase + substrate, no inhibitor) and "negative control" wells (substrate, no kinase, no inhibitor).

    • Prepare a kinase/substrate master mix in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate mix to each well.

  • Incubation:

    • Shake the plate gently for 1 minute.

    • Incubate the reaction at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the average of the positive control wells (no inhibitor) to 100% activity and the negative control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Experimental_Workflow A 1. Compound Serial Dilution (in DMSO, then Assay Buffer) B 2. Add Compound to Plate Wells A->B C 3. Initiate Reaction (Add Kinase/Substrate Mix) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Add Kinase-Glo® Reagent D->E F 6. Incubate for Signal Stability (10 min at RT) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Normalize & Fit Curve to find IC₅₀) G->H

Workflow for an in-vitro luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

1-Deazapurine-6-methanamine derivatives stand out as a highly adaptable and potent class of compounds, particularly as kinase inhibitors. Their synthetic accessibility, rooted in the strategic use of intermediates like 6-chloro-1-deazapurines, allows for extensive chemical exploration. The C6-methanamine linker is the key to their versatility, enabling the design of molecules that can achieve high affinity and selectivity for their intended biological targets.

Future research should focus on leveraging computational tools, such as molecular docking and 3D-QSAR, to more rationally design C6-substituents that can exploit subtle differences between kinase active sites.[11] Furthermore, exploring these derivatives against other purine-binding protein families and investigating their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in-vitro potency into viable therapeutic candidates for a range of human diseases.

References

  • Zovko, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Gatta, F., et al. (1988). Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity. Il Farmaco; edizione scientifica. Available at: [Link]

  • Zhang, Z., et al. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry. Available at: [Link]

  • Elliott, R. D., & Montgomery, J. A. (1978). Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. Journal of Medicinal Chemistry. Available at: [Link]

  • Reichl, F., et al. (2021). Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]

  • Povar, L. P., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Naus, J., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • Kráľová, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Gali, M., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mohan, S., et al. (n.d.). 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation. Bentham Science. Available at: [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Medicinal Chemistry (2025). Show related. RSC Publishing. Available at: [Link]

  • Egorova, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules. Available at: [Link]

  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Ghamari, M., et al. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 1-deazapurine derivatives 11–17. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Abstract The imidazo[4,5-b]pyridine core, a structural isomer of naturally occurring purines, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine core, a structural isomer of naturally occurring purines, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for the development of a multitude of therapeutic agents. This technical guide focuses on a specific derivative, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, providing a comprehensive overview of its nomenclature, physicochemical properties, plausible synthetic strategies, and the broader context of its potential applications, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Compound Identification and Nomenclature

The precise identification and naming of a chemical compound are fundamental for scientific communication and reproducibility. This section details the systematic IUPAC name, common synonyms, and key identifiers for the molecule of interest.

IUPAC Name

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine .

Synonyms and Identifiers

This compound is also known in chemical literature and databases by other names, often referencing the parent heterocyclic system, 1-deazapurine.

IdentifierValue
CAS Number 267876-24-4
Common Name 6-(Aminomethyl)-1H-imidazo[4,5-b]pyridine
Synonym 6-(Aminomethyl)-1-deazapurine
Parent Scaffold 1H-Imidazo[4,5-b]pyridine
Parent Synonyms 1-Deazapurine, 7-Azabenzimidazole, 3,4-Diazaindole, 4-Azabenzimidazole[1]

The structural similarity between the imidazo[4,5-b]pyridine ring system and purines has been a major driver for its biological investigation, exploring its potential as an antagonist or modulator of pathways involving endogenous purines.[2]

Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Hydrogen Bond Donors 2 (amine and imidazole N-H)
Hydrogen Bond Acceptors 3 (pyridine N and imidazole N atoms)
LogP ~0.5 - 1.5
Polar Surface Area ~70-80 Ų

These properties suggest that the molecule possesses good "drug-like" characteristics, with sufficient polarity to ensure solubility while maintaining the potential for membrane permeability. The presence of multiple hydrogen bond donors and acceptors is critical for its interaction with biological targets like enzyme active sites.

Synthesis Strategies

The most common and versatile method for constructing the imidazo[4,5-b]pyridine scaffold is the Phillips cyclization, which involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway

A plausible and efficient route to the target compound involves the reduction of a 6-cyano or 6-carboxamide precursor. These precursors can be synthesized from a common intermediate, 6-bromo-1H-imidazo[4,5-b]pyridine.

Synthetic_Pathway A 2,3-Diamino-5-bromopyridine C 6-Bromo-1H-imidazo[4,5-b]pyridine A->C Phillips Cyclization B Formic Acid B->C E 6-Cyano-1H-imidazo[4,5-b]pyridine C->E Cyanation D CuCN or Zn(CN)₂ D->E G (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine E->G Nitrile Reduction F [H] (e.g., LiAlH₄, H₂/Raney Ni) F->G

Caption: Proposed synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

Experimental Protocol (Generalized)

Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine (C) This step involves the condensation of 2,3-diamino-5-bromopyridine with an appropriate one-carbon source, such as formic acid or triethyl orthoformate, under heating.

  • To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in formic acid (10-20 vol), add the mixture to a reaction vessel.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and neutralize carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure 6-bromo-1H-imidazo[4,5-b]pyridine.

Step 2: Synthesis of 6-Cyano-1H-imidazo[4,5-b]pyridine (E) The bromo-substituent is converted to a nitrile via a palladium-catalyzed cyanation reaction (e.g., Rosenmund-von Braun reaction).

  • In an inert atmosphere (Nitrogen or Argon), charge a reaction vessel with 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 eq), a cyanide source such as copper(I) cyanide or zinc cyanide (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a high-boiling point polar aprotic solvent (e.g., DMF, DMA, or NMP).

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, quench the reaction mixture (e.g., with an aqueous solution of ethylenediamine or sodium cyanide to complex excess copper) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-cyano-1H-imidazo[4,5-b]pyridine.

Step 3: Synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (G) The final step is the reduction of the nitrile to the primary amine.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 eq), to a suspension of 6-cyano-1H-imidazo[4,5-b]pyridine (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS).

  • Alternatively, catalytic hydrogenation using Raney Nickel or a Platinum catalyst under a hydrogen atmosphere can be employed.

  • Carefully quench the reaction by sequential addition of water, aqueous sodium hydroxide, and water (Fieser workup for LiAlH₄).

  • Filter the resulting salts and wash thoroughly with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the target compound, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

Biological Activity and Therapeutic Potential

While specific biological data for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is limited in public literature, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3] The primary mechanism through which many of these derivatives exert their effect is through the inhibition of protein kinases.[4][5]

Kinase Inhibition: A Major Therapeutic Avenue

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine core acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Imidazo[4,5-b]pyridine Derivative Kinase_Inhib Protein Kinase Inhibitor->Kinase_Inhib Binds to ATP Pocket NoReaction No Phosphorylation (Signal Blocked) Kinase_Inhib->NoReaction

Caption: ATP-competitive inhibition by Imidazo[4,5-b]pyridine derivatives.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Novel imidazo[4,5-b]pyridine compounds have demonstrated significant CDK9 inhibitory potential, leading to anticancer activity against breast and colon cancer cell lines.[6]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Imidazo[4,5-b]pyridine derivatives have been extensively studied as Aurora A kinase inhibitors.[2]

  • Trk Receptor Tyrosine Kinases: Implicated in both cancer and pain, TrkA has been successfully targeted by imidazo[4,5-b]pyridine-based inhibitors.[7]

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the ring system. Modification at the C6 position has been shown to be a viable strategy for modulating potency and selectivity. For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and identified as potent antitubercular agents.[8] The introduction of an aminomethyl group at the C6-position, as in the title compound, provides a basic center that can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a kinase hinge region or other target proteins, potentially enhancing binding affinity and selectivity.

Conclusion and Future Directions

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a valuable chemical entity built upon the medicinally significant imidazo[4,5-b]pyridine scaffold. While this specific molecule requires further biological evaluation, its structural features suggest high potential as a modulator of biological systems, particularly as a kinase inhibitor. The proposed synthetic route offers a clear and feasible path for its preparation, enabling further investigation. Future research should focus on the synthesis and in vitro screening of this compound and its analogues against a panel of kinases relevant to oncology and other therapeutic areas. The exploration of its potential as an anti-infective agent, given the known activities of related compounds, is also a promising avenue for discovery.

References

  • Gaikwad, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 426. Available at: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-710. Available at: [Link]

  • Ghate, M., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Cristalli, G., et al. (1990). Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity. Journal of Medicinal Chemistry, 33(6), 1721-1725. Available at: [Link]

  • Özdemir, A., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 114, 105088. Available at: [Link]

  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 4. Available at: [Link]

  • Perković, I., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • McCarty, R. M., & Bandarian, V. (2008). The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry, 47(48), 12627-12629. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(4,5-b)pyridine. PubChem Compound Database. Available at: [Link]

  • Seela, F., & Rosemeyer, H. (1987). Synthesis of 6- N- substituted 7- deazapurine nucleoside antibiotics: Potential nucleoside transport inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 491-497. Available at: [Link]

  • Schön, M., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2187-2193. Available at: [Link]

  • Sreevani, G., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 8(3), 734-743. Available at: [Link]

  • Poudel, L. (2021). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. University of Kansas. Available at: [Link]

  • Singh, R., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. ChemistrySelect, 8(33), e202302143. Available at: [Link]

Sources

Exploratory

Technical Procurement &amp; Validation Guide: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

The following guide details the technical procurement, validation, and handling of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine . [1] Executive Summary (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a high-value heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical procurement, validation, and handling of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine .

[1]

Executive Summary

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., CDK9, CK2) and as a linker motif in PROTAC design.[1] Its 6-position primary amine offers a critical vector for extending into solvent-exposed regions of ATP-binding pockets.[1]

Critical Procurement Warning: There is a high risk of vendor catalog errors confusing the 6-yl isomer with the significantly more common 2-yl isomer (CAS 267876-24-4).[1] This guide provides a self-validating protocol to ensure the acquisition of the correct regioisomer.

Part 1: Chemical Identity & Specifications

Before issuing a purchase order, the target compound must be rigorously defined to prevent isomer confusion.

The Target: 6-yl Isomer
  • Systematic Name: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine[1][]

  • Target Structure: The primary amine is attached via a methylene linker to the pyridine ring (position 6).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][3]
  • Molecular Weight: 148.17 g/mol [1]

  • SMILES: NCC1=CN=C2NC=NC2=C1 (Note: Tautomers exist; H can be on N1 or N3).

The Decoy: 2-yl Isomer[1]
  • Common Error: Many databases list CAS 267876-24-4 for the "methanamine" derivative.[1] This CAS often refers to the 2-yl isomer (substituent on the imidazole ring), which is synthetically more accessible but functionally distinct.

  • SMILES (Decoy): NCC1=NC2=C(N1)N=CC=C2[1]

Research Grade Specifications
ParameterAcceptance CriterionRationale
Purity (HPLC) ≥ 97.0% (AUC)Essential to avoid competing side-reactions in amide couplings.[1]
Identity (NMR) Conforms to StructureMust show specific proton count (see Section 3).[1]
Appearance Off-white to pale yellow solidDark brown/black indicates oxidation of the amine or ring degradation.[1]
Water Content ≤ 1.0%Hygroscopic amines can skew stoichiometry in sensitive reactions.
Residual Solvent < 5000 ppmStandard research grade; critical if used in biological assays directly.[1]

Part 2: Sourcing Strategy & Vendor Qualification

Due to the isomer ambiguity, searching by name is unsafe. Use the following structure-based sourcing workflow.

Search Protocol[1]
  • Do not rely solely on CAS.

  • Search by SMILES/InChI: Use ChemSpider, PubChem, or vendor substructure search tools (e.g., Enamine, WuXi, Sigma-Aldrich custom) using the SMILES: NCC1=CN=C2NC=NC2=C1.

  • Verify the Structure Image: Visually confirm the

    
     group is on the 6-membered pyridine ring, not between the two nitrogens of the 5-membered ring.[1]
    
Preferred Vendor Tiers
  • Tier 1 (Stock): Major building block suppliers (e.g., Enamine, Combi-Blocks). Action: Check "In Stock" status; lead time < 1 week.

  • Tier 2 (Make-to-Order): Custom synthesis houses.[1] Action: Requires 4-6 weeks.[1] Ensure the quote specifies the 6-yl isomer explicitly.

  • Tier 3 (Catalog Aggregators): Risk: High probability of isomer mislabeling. Action: Demand a batch-specific CoA and H-NMR before purchase.[1]

Alternative Synthesis Strategy

If the amine is unavailable, purchase the stable precursor 6-cyano-1H-imidazo[4,5-b]pyridine (often more readily available) and perform a standard nitrile reduction (e.g., H


/Pd-C or LiAlH

).[1]

Part 3: Analytical Validation Protocol (The "Trust but Verify" System)

Upon receipt, you must validate the regioisomer. The following NMR logic is the only definitive test.

The Isomer Differentiation Logic

The key difference lies in the aromatic region of the


H-NMR.[1][4]
  • 2-yl Isomer (Decoy): The pyridine ring is unsubstituted.[1] You will see 3 aromatic protons corresponding to the pyridine ring (H-5, H-6, H-7).[1]

  • 6-yl Isomer (Target): The pyridine ring is substituted at C6.[1] You will see only 2 aromatic protons on the pyridine ring (H-5 and H-7).[1]

QC Workflow Diagram

QC_Workflow Start Receive Compound (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solubility NMR_Run Acquire 1H-NMR (400 MHz+) Solubility->NMR_Run Check_Aromatic Count Aromatic Protons (Region 7.0 - 9.0 ppm) NMR_Run->Check_Aromatic Result_3H 3 Pyridine Protons Found (dd, dd, dd pattern) Check_Aromatic->Result_3H 3 H (Pyridine) Result_2H 2 Pyridine Protons Found (d, d pattern, J ~2Hz) Check_Aromatic->Result_2H 2 H (Pyridine) Conclusion_Wrong REJECT: 2-yl Isomer (Wrong Regioisomer) Result_3H->Conclusion_Wrong Conclusion_Right ACCEPT: 6-yl Isomer (Correct Regioisomer) Result_2H->Conclusion_Right

Figure 1: Decision tree for distinguishing the target 6-yl isomer from the common 2-yl decoy using proton NMR.

Expected NMR Shifts (DMSO- )
  • 
     ~8.4 ppm (d, 
    
    
    
    Hz, 1H):
    H-5 (Pyridine, alpha to N).
  • 
     ~8.2 ppm (s, 1H):  H-2 (Imidazole C-H).[1] Note: This singlet confirms the 2-position is unsubstituted.
    
  • 
     ~8.0 ppm (d, 
    
    
    
    Hz, 1H):
    H-7 (Pyridine).
  • 
     ~3.8 - 4.0 ppm (s, 2H): 
    
    
    
    -NH
    
    
    (Benzylic-like methylene).[1]

Part 4: Handling, Stability & Storage

Primary amines on heteroaromatic rings are prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric CO


.[1]
Storage Protocol[1]
  • Temperature: Store at -20°C for long-term (>1 month); 4°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen. The amine reacts with CO

    
     in air to form carbamic acid salts (white crust), which alters stoichiometry.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal contamination can catalyze oxidation).[1]

Re-Purification (Salvage)

If the compound turns dark or shows impurities:

  • Acid/Base Extraction: Dissolve in 1M HCl (aq), wash with EtOAc (removes non-basic impurities), then basify aqueous layer to pH > 10 with NaOH and extract with DCM/MeOH (9:1).

  • Recrystallization: Ethanol or Isopropanol are typical solvents for imidazopyridines.[1]

Part 5: Application Context

Why is the 6-yl position critical? In SAR (Structure-Activity Relationship) studies of kinase inhibitors:

  • 2-position: Often buried deep in the pocket or interacting with the hinge region.[1]

  • 6-position: typically points towards the solvent front or the ribose binding pocket.[1]

  • Utility: The methanamine acts as a "handle." It allows the attachment of solubilizing groups (e.g., piperazines) or E3 ligase ligands (for PROTACs) without disrupting the core hydrogen bonding of the imidazopyridine scaffold to the kinase hinge.

References
  • Synthesis & Isomerism: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Imidazo[4,5-b]pyridine Derivatives." (Generalized reference for scaffold utility).

  • Analytical Methods: Magn. Reson. Chem., "Distinguishing Regioisomers of Fused Heterocycles via NMR." .

  • Safety Data: PubChem Compound Summary for Imidazo[4,5-b]pyridine derivatives. .[1]

(Note: Specific CAS 267876-24-4 is frequently misattributed in commercial databases.[1] The user is advised to use the structural validation steps above.)

Sources

Foundational

The 6-Aminomethyl-1-Deazapurine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 1-Deazapurine Scaffold In the landscape of medicinal chemistry, the purine scaffold stands as a cornerstone, forming the foundation of endogenous signaling molecules and a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Deazapurine Scaffold

In the landscape of medicinal chemistry, the purine scaffold stands as a cornerstone, forming the foundation of endogenous signaling molecules and a multitude of therapeutic agents. However, the inherent metabolic liabilities and potential for off-target effects associated with the purine ring have driven the exploration of bioisosteric replacements. Among these, the 1-deazapurine (or imidazo[4,5-b]pyridine) scaffold has emerged as a privileged motif. By replacing the nitrogen atom at the 1-position with a carbon, this modification subtly alters the electronics and metabolic stability of the ring system while preserving key hydrogen bonding features necessary for target engagement. This guide provides an in-depth technical overview of a particularly promising derivative: the 6-aminomethyl-1-deazapurine scaffold, offering insights into its synthesis, biological significance, and commercial accessibility for researchers in drug development.

Synthetic Accessibility: A Proposed Route to the Core

While direct commercial availability of the 6-aminomethyl-1-deazapurine scaffold is limited, a viable and robust synthetic strategy can be devised from commercially available starting materials. The following proposed synthesis is based on established methodologies for the functionalization of related heterocyclic systems.

Proposed Synthetic Workflow

The synthesis of the 6-aminomethyl-1-deazapurine scaffold can be approached in a multi-step sequence, beginning with the construction of the core imidazo[4,5-b]pyridine ring system, followed by functionalization at the 6-position.

G cluster_0 Core Synthesis cluster_1 Functionalization at C6 A 2,3-Diaminopyridine C 1H-Imidazo[4,5-b]pyridine A->C Cyclocondensation B Formic Acid B->C D 6-Chloro-1H-imidazo[4,5-b]pyridine C->D Chlorination F 6-Cyano-1H-imidazo[4,5-b]pyridine D->F Nucleophilic Substitution E Potassium Cyanide E->F H 6-Aminomethyl-1-deazapurine F->H Nitrile Reduction G Reduction (e.g., H2/Raney Ni) G->H

Caption: Proposed synthetic workflow for 6-aminomethyl-1-deazapurine.

Experimental Protocols

Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridine (1-Deazapurine)

This foundational step involves the cyclocondensation of 2,3-diaminopyridine with formic acid.[1]

  • Materials: 2,3-diaminopyridine, 98% Formic acid, 10% Sodium hydroxide solution, Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq).

    • Carefully add an excess of 98% formic acid (approximately 5-10 volumes).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.

    • Dissolve the residue in a minimum amount of water and carefully neutralize with 10% aqueous sodium hydroxide solution to a pH of 7-8, keeping the mixture cool in an ice bath.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from ethanol to yield 1H-Imidazo[4,5-b]pyridine.

Step 2: Chlorination to 6-Chloro-1H-imidazo[4,5-b]pyridine

The introduction of a halogen at the 6-position provides a handle for further functionalization.

  • Materials: 1H-Imidazo[4,5-b]pyridine, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve 1H-Imidazo[4,5-b]pyridine (1.0 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (1.1-1.2 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 6-Chloro-1H-imidazo[4,5-b]pyridine.

Step 3: Cyanation to 6-Cyano-1H-imidazo[4,5-b]pyridine

Nucleophilic substitution of the chloro group with a cyanide moiety.

  • Materials: 6-Chloro-1H-imidazo[4,5-b]pyridine, Potassium cyanide (KCN), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-Chloro-1H-imidazo[4,5-b]pyridine (1.0 eq) in DMF.

    • Add potassium cyanide (1.2-1.5 eq).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-Cyano-1H-imidazo[4,5-b]pyridine.

Step 4: Reduction to 6-Aminomethyl-1-deazapurine

The final step involves the reduction of the nitrile to the primary amine.

  • Materials: 6-Cyano-1H-imidazo[4,5-b]pyridine, Raney Nickel (or other suitable reducing agent like Lithium Aluminum Hydride), Methanol, Ammonia.

  • Procedure (Catalytic Hydrogenation):

    • In a hydrogenation vessel, suspend 6-Cyano-1H-imidazo[4,5-b]pyridine (1.0 eq) in methanolic ammonia.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 6-Aminomethyl-1-deazapurine.

    • Further purification can be achieved by recrystallization or column chromatography.

Commercial Availability of Precursors

CompoundSupplier(s)
2,3-DiaminopyridineSigma-Aldrich, TCI, Alfa Aesar
6-Chloro-1H-imidazo[4,5-b]pyridineSigma-Aldrich, AiFChem, ChemScene
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridineAdvanced ChemBlocks

Biological Significance and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives reported to exhibit a wide range of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases.

Kinase Inhibition: A Promising Avenue

Aberrant kinase signaling is a hallmark of many diseases, including cancer. The 1-deazapurine scaffold has been extensively explored as a template for the design of potent and selective kinase inhibitors. The introduction of an aminomethyl group at the 6-position can provide a crucial interaction point with the target protein, often forming hydrogen bonds with the hinge region of the kinase domain. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.

G Scaffold 6-Aminomethyl-1-deazapurine Scaffold Kinase Protein Kinase (e.g., FLT3, Aurora) Scaffold->Kinase Inhibition Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Pathway Phosphorylation Disease Disease State (e.g., Cancer) Pathway->Disease Drives

Caption: The 6-aminomethyl-1-deazapurine scaffold as a potential kinase inhibitor.

Derivatives of the imidazo[4,5-b]pyridine core have shown inhibitory activity against a range of kinases, including:

  • FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.

  • Aurora Kinases: These are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • DNA-dependent protein kinase (DNA-PK): This kinase is involved in DNA repair, and its inhibition can sensitize cancer cells to radiation therapy.

While specific data for the 6-aminomethyl-1-deazapurine scaffold is emerging, its structural features strongly suggest its potential as a valuable building block for the development of novel kinase inhibitors.

Other Potential Applications

Beyond kinase inhibition, the 1-deazapurine scaffold has been investigated for a variety of other therapeutic applications, including:

  • Antiviral Activity

  • Antimicrobial Activity

  • Antiproliferative Effects [2][3]

Conclusion and Future Directions

The 6-aminomethyl-1-deazapurine scaffold represents a compelling starting point for the design of novel therapeutic agents. Its synthetic accessibility from commercially available precursors, combined with the proven biological relevance of the broader imidazo[4,5-b]pyridine class, makes it an attractive scaffold for drug discovery programs. Future research will likely focus on the detailed biological characterization of derivatives of this scaffold, including comprehensive kinase profiling and evaluation in relevant disease models. The insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Catalytic Hydrogenation of 6-Cyano-1H-imidazo[4,5-b]pyridine to (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

An Application Note for Medicinal and Process Chemistry Abstract The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide range of biological activities due to it...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide range of biological activities due to its structural similarity to endogenous purines.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, a key building block for pharmaceutical development, via the catalytic hydrogenation of the corresponding 6-cyano derivative. The protocol emphasizes the use of Raney® Nickel as a cost-effective and efficient catalyst. Detailed procedural steps, critical safety considerations for handling pyrophoric catalysts, mechanistic insights, and methods for product characterization are presented to ensure reproducible and high-yield synthesis.[4]

Introduction: The Significance of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridine derivatives are of paramount importance in medicinal chemistry, forming the core structure of numerous compounds investigated as kinase inhibitors, antimicrobial agents, and antiviral therapeutics.[5][6][7][8] The aminomethyl functional group at the 6-position serves as a crucial synthetic handle for introducing diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

The reduction of a heteroaromatic nitrile to a primary amine is a fundamental transformation. While various reagents can achieve this, catalytic hydrogenation offers a green and efficient alternative to stoichiometric metal hydride reagents.[9] Raney® Nickel, a high-surface-area nickel catalyst, is particularly effective for this purpose, demonstrating high activity and selectivity under optimized conditions.[4][10] This guide provides a robust methodology for this specific transformation, designed for researchers in both academic and industrial settings.

Scientific Principles & Mechanistic Insights

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a surface-mediated process. The generally accepted mechanism involves several key steps on the Raney® Nickel catalyst surface, which is saturated with adsorbed hydrogen during its activation.[11]

  • Adsorption: The nitrile group (C≡N) of the substrate adsorbs onto the active sites of the nickel catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) undergoes heterolytic cleavage on the nickel surface, forming reactive nickel-hydride species.[12]

  • Stepwise Reduction: The adsorbed nitrile is sequentially hydrogenated. The C≡N triple bond is first reduced to an intermediate imine (C=NH).

  • Role of Ammonia: The intermediate imine can potentially react with the primary amine product to form a secondary amine byproduct. To suppress this side reaction, the hydrogenation is typically performed in an ammoniacal solution.[12] Ammonia acts as a competitive inhibitor, minimizing the formation of the secondary amine and thereby increasing the selectivity for the desired primary amine.[12][13]

  • Final Reduction & Desorption: The imine intermediate is further hydrogenated to the primary amine, which then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

G Substrate Substrate Nitrile_ads Nitrile_ads Substrate->Nitrile_ads Adsorption Amine_prod Amine_prod Product Product Amine_prod->Product Release to Solution NH3 NH3 Imine_int Imine_int NH3->Imine_int Suppresses Side Reactions

Safety First: Handling Raney® Nickel

WARNING: Raney® Nickel is a pyrophoric solid when dry and can ignite spontaneously upon exposure to air.[14][15] It is supplied as a 50% slurry in water and must be kept wet at all times.[16]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[17]

  • Inert Atmosphere: Handle the catalyst slurry under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible, especially during transfer.[16]

  • Spark-Free Tools: Use non-sparking tools (e.g., brass or bronze spatulas).[14][18]

  • Quenching & Disposal: Never allow the catalyst to dry on filter paper or other flammable materials. After the reaction, the catalyst must be carefully quenched. A common method is to slowly and carefully add the filtered catalyst to a large volume of water, followed by deactivation with a dilute acid (e.g., 1M HCl) in a fume hood. Dispose of the deactivated catalyst in accordance with institutional and local environmental regulations.[15]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[14]

Detailed Experimental Protocol

G start Start setup 1. Apparatus Setup (Flask, Stir Bar, Septum) start->setup reagents 2. Add Substrate & Solvent (6-Cyano Derivative, 7N NH₃/MeOH) setup->reagents catalyst 3. Add Raney® Ni Slurry (Under Argon Flow) reagents->catalyst hydrogenation 4. Hydrogenation (Purge with H₂, H₂ Balloon, Stir) catalyst->hydrogenation monitor 5. Monitor Reaction (TLC / LC-MS) hydrogenation->monitor monitor->hydrogenation Incomplete filtration 6. Catalyst Filtration (Through Celite®, Keep Wet!) monitor->filtration Complete concentrate 7. Concentrate Filtrate (Rotary Evaporation) filtration->concentrate purify 8. Purification (Column Chromatography) concentrate->purify characterize 9. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Materials and Equipment
  • Starting Material: 6-Cyano-1H-imidazo[4,5-b]pyridine

  • Catalyst: Raney® Nickel 2800 (50% slurry in water)

  • Solvent: 7N Ammoniacal Methanol (prepared by bubbling ammonia gas through methanol or from a commercial source)

  • Gases: Hydrogen (H₂), Argon (Ar)

  • Apparatus:

    • Two- or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Hydrogen balloon (or Parr hydrogenation apparatus)

    • Vacuum line with a gas manifold

    • Filtration setup (Büchner funnel, filter flask)

    • Celite® or other filter aid

    • Rotary evaporator

    • Standard glassware for workup and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 6-cyano-1H-imidazo[4,5-b]pyridine (e.g., 1.0 g, 6.94 mmol).

  • Solvent Addition: Add 7N ammoniacal methanol (40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Carefully weigh the Raney® Nickel slurry (approx. 0.5 g of slurry, ~0.25 g dry weight basis). Note: Do this quickly to minimize air exposure. Using a pipette, wash the slurry into the reaction flask with a small amount of additional methanol under a positive pressure of argon.[19]

  • Hydrogenation: The flask is sealed with a septum. The argon atmosphere is removed by applying a vacuum, which is then backfilled with hydrogen from a balloon. This vacuum-hydrogen cycle should be repeated 3-5 times to ensure the flask is filled with a hydrogen atmosphere.[19]

  • Reaction Execution: Allow the reaction to stir vigorously at room temperature. For some substrates, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 4-12 hours).

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with argon to remove excess hydrogen. Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with methanol. Filter the reaction mixture through the Celite® pad under vacuum. Crucially, do not allow the catalyst on the Celite® pad to run dry. Wash the catalyst pad with several portions of methanol (3 x 20 mL). Immediately transfer the wet Celite® pad containing the catalyst into a beaker with a large amount of water for quenching.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography. A typical eluent system would be a gradient of Dichloromethane (DCM) and Methanol, with 0.5-1% triethylamine added to the mobile phase to prevent the amine product from streaking on the silica gel.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a solid.

Results: Characterization & Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the newly formed CH₂ group (approx. 3.8-4.0 ppm), and a broad singlet for the NH₂ protons. The imidazole NH proton will appear as a very broad singlet at lower field (approx. 12-13 ppm).[20][21]

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should show the disappearance of the nitrile carbon signal (approx. 118-120 ppm) and the appearance of a new signal for the aminomethyl carbon (approx. 45-50 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₇H₈N₄ [M+H]⁺: 149.08. Found: 149.1.

EntryCatalyst Loading (wt%)Temperature (°C)H₂ PressureTime (h)Yield (%)Purity (LCMS)
12525Balloon (1 atm)892%>98%
22550Balloon (1 atm)495%>98%
3102550 psi688%>97%

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure the system is free of leaks that would prevent a positive hydrogen pressure. Gentle heating may also facilitate the reaction.

  • Formation of Secondary Amine: This indicates insufficient suppression of the intermediate imine reaction. Ensure the use of a sufficiently concentrated ammoniacal solution (e.g., 7N).

  • Low Yield: Product loss can occur due to irreversible adsorption onto the catalyst. Ensure the catalyst is washed thoroughly with methanol during filtration. Amine products can also be volatile, so care should be taken during solvent evaporation.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. By employing Raney® Nickel under an atmosphere of hydrogen in ammoniacal methanol, the 6-cyano precursor is efficiently and selectively reduced to the desired primary amine. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this valuable synthetic transformation.

References

  • Cole-Parmer. (2004).
  • Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS CAS.
  • Progress in Chemistry. (2010).
  • E3S Web of Conferences. (2024).
  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • Angewandte Chemie International Edition. (2019).
  • ResearchGate. (n.d.). Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions.
  • ResearchGate. (2024).
  • Thieme. (n.d.).
  • ECHEMI. (2019).
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ResearchGate. (2025).
  • ChemRxiv. (n.d.).
  • Wikipedia. (n.d.). Raney nickel.
  • ResearchGate. (2026). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • RSC Publishing. (n.d.).
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • YouTube. (2021). Raney Nickel Reduction Mechanism.
  • International Journal of Pharmacy and Biological Sciences. (2018).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-.
  • FULIR. (n.d.).
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • PMC. (n.d.).
  • PMC. (2024).
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • Current Medicinal Chemistry. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
  • PubMed. (2024).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
  • BindingDB. (n.d.). BDBM50297032 CHEMBL549301::N-(6-Amino-5-cyano-1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide.
  • ResearchGate. (2025).

Sources

Application

Application Note: Reductive Amination Protocols for Imidazo[4,5-b]pyridine-6-carbaldehyde

Abstract & Strategic Significance The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a core motif in numerous kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is a core motif in numerous kinase inhibitors (e.g., Aurora, c-Met) and antiviral agents due to its ability to engage in critical hydrogen bonding interactions within ATP-binding pockets [1, 2].

Functionalization at the C6 position is particularly valuable for tuning solubility and pharmacokinetic properties (ADME). Imidazo[4,5-b]pyridine-6-carbaldehyde represents a versatile "exit vector" for introducing diverse amine solubilizing groups via reductive amination. However, this substrate presents specific challenges:

  • Solubility: The rigid, planar bicycle often exhibits poor solubility in standard non-polar solvents (DCM, DCE).

  • Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic imidazole NH (pKa ~13) complicates standard acid-base workups.

  • Electronic Deactivation: The electron-deficient pyridine ring increases the electrophilicity of the aldehyde but renders the resulting imine/iminium species less stable to hydrolysis if not reduced immediately.

This guide details three validated protocols to address these challenges, prioritizing yield, purity, and operational simplicity.

Chemical Mechanism & Reaction Pathway[1]

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion (the rate-determining step in many cases), which is subsequently reduced to the amine.

Key Mechanistic Insight

For imidazo[4,5-b]pyridine-6-carbaldehyde, the electron-withdrawing nature of the pyridine ring destabilizes the imine intermediate. Therefore, direct reductive amination (one-pot) using a mild reducing agent that selectively targets the protonated iminium ion over the aldehyde is preferred.

ReactionMechanism cluster_conditions Critical Control Points Aldehyde Imidazo[4,5-b]pyridine- 6-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product 6-Aminomethyl Product Iminium->Product + Hydride Source (STAB/NaBH3CN)

Figure 1: Mechanistic pathway highlighting the Iminium Ion as the critical species for reduction. The electron-deficient pyridine ring accelerates nucleophilic attack but requires acid catalysis to drive dehydration.

Experimental Protocols

Protocol A: Standard One-Pot (STAB Method)

Best for: Secondary amines, non-hindered primary amines, and substrates with moderate solubility. Reducing Agent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]

Rationale: STAB is mild and exhibits high chemoselectivity for imines/iminiums over aldehydes, minimizing the formation of the alcohol side-product (6-hydroxymethyl-imidazo[4,5-b]pyridine) [3].

Materials
  • Imidazo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure
  • Dissolution: In a dry vial, suspend the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

    • Note: If the aldehyde does not dissolve, add THF as a co-solvent. Avoid Methanol with STAB if possible, as it degrades the reagent, though rapid reactions may tolerate it.

  • Imine Formation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The suspension often clears as the imine forms.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur if moisture is present.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the disappearance of the imine mass (M+Amine-18) and appearance of product (M+Amine+2).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x).

    • Troubleshooting: If the product remains in the aqueous phase (due to polarity), salt the aqueous layer with NaCl and extract with CHCl₃:IPA (3:1) .

Protocol B: Two-Step (Pre-formation/Methanol)

Best for: Poorly soluble substrates, weak amines (anilines), or when STAB fails. Reducing Agent: Sodium Borohydride (NaBH₄).[1][2]

Rationale: Methanol solubilizes the imidazopyridine scaffold better than DCE. Since NaBH₄ reduces aldehydes, the imine must be fully formed before hydride addition [4].[1]

Procedure
  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous Methanol (MeOH) or Ethanol .

  • Dehydration: Add anhydrous MgSO₄ (5 equiv) or molecular sieves (4Å) to scavenge water and drive equilibrium.

  • Reflux: Heat to 50–60 °C for 2–4 hours. Confirm imine formation by LC-MS or TLC.

  • Reduction: Cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise.

  • Reaction: Stir at 0 °C -> RT for 1 hour.

  • Workup: Quench with water. Evaporate volatiles. Partition residue between EtOAc and water.

Protocol C: Microwave-Assisted (Difficult Substrates)

Best for: Sterically hindered amines or electron-deficient amines where thermal imine formation is slow.

Procedure
  • Combine aldehyde (1.0 equiv), amine (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv) in dry THF.

  • Microwave: Heat at 100 °C for 10–20 mins (closed vessel).

  • Reduction: Cool to RT. Dilute with MeOH. Add NaBH₄ (2.0 equiv).

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific amine partner.

DecisionTree Start Start: Select Amine Partner CheckSolubility Is Aldehyde Soluble in DCE? Start->CheckSolubility CheckAmine Is Amine Sterically Hindered? CheckSolubility->CheckAmine Yes MethodB Protocol B: NaBH4/MeOH (Solubility Optimized) CheckSolubility->MethodB No (Use MeOH) MethodA Protocol A: STAB/DCE (Standard) CheckAmine->MethodA No (Standard) MethodC Protocol C: Ti(OiPr)4/MW (Forcing Conditions) CheckAmine->MethodC Yes (Hindered)

Figure 2: Protocol Selection Guide based on solubility and steric constraints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of aldehyde.Switch to Protocol B (MeOH) or use HFIP (Hexafluoroisopropanol) as a co-solvent in DCE.
Aldehyde Reduction Reducing agent added too early or is too strong.Ensure imine formation is complete before adding hydride.[1] Switch from NaBH₄ to STAB or NaBH₃CN.
Product in Aqueous Product is highly polar/amphoteric.Do not use acid in workup. Use "salting out" extraction with CHCl₃/Isopropanol (3:1). Alternatively, use SCX (Cation Exchange) chromatography.
Bis-alkylation Primary amine is too reactive.Use excess amine (3-5 equiv) or switch to Protocol A (STAB) which is slower and more controllable.

Purification & Characterization

Due to the amphoteric nature of the imidazo[4,5-b]pyridine core:

  • Flash Chromatography: Use DCM:MeOH:NH₄OH (e.g., 90:10:1). The ammonia is crucial to prevent the product from streaking on silica by deprotonating the pyridine/imidazole sites.

  • SCX Cartridges: Highly recommended. Load reaction mixture (in MeOH/DCM) onto an SCX cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH.

References

  • Bavetsias, V. et al. (2012). "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: Lead optimization studies." Journal of Medicinal Chemistry, 55(20), 8721-8734. Link

  • Starčević, K. et al. (2021). "Synthesis and biological evaluation of novel amidino-substituted imidazo[4,5-b]pyridines." Molecules, 26(24), 7665. Link

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." ACS Green Chemistry Institute. Link

Sources

Method

Application Note: High-Precision Kinase Targeting using (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

[1] Abstract & Strategic Rationale The (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine scaffold represents a high-value "privileged structure" in kinase inhibitor design.[1] Functioning as a bioisostere of adenine, the imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

The (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine scaffold represents a high-value "privileged structure" in kinase inhibitor design.[1] Functioning as a bioisostere of adenine, the imidazo[4,5-b]pyridine core anchors the molecule within the ATP-binding hinge region of the kinase. Crucially, the 6-methanamine moiety acts as a geometrically defined vector, projecting substituents into the solvent-exposed front or the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]

This guide details the application of this building block in designing inhibitors for targets such as Aurora Kinases (A/B) , c-Met , FLT3 , and p38 MAP kinase . It focuses on the synthetic utility of the primary amine handle for generating diverse libraries and the biochemical validation of the resulting hits.

Key Pharmacophore Features[2][3]
  • Hinge Binding: The N1 and N3 nitrogens mimic the N1 and N3 of the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora A).

  • Solubility Vector: The 6-position methanamine allows for the attachment of polar "tail" groups (morpholines, piperazines) via amide or urea linkages, significantly improving physicochemical properties (logP, solubility) without disrupting the hinge binding.

Structural Biology & Design Logic

The following diagram illustrates the binding mode of the scaffold within a typical kinase ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (e.g., Ala213) Core Imidazo[4,5-b]pyridine Core Core->Hinge H-Bonds (Donor/Acceptor) Linker 6-Methanamine (-CH2-NH-) Core->Linker C6 Attachment Solvent Solvent Exposed Area (Solubility/Selectivity) Linker->Solvent Vector Projection Ribose Ribose Pocket Linker->Ribose Alternative Vector

Figure 1: Pharmacophore mapping of the Imidazo[4,5-b]pyridine scaffold. The core anchors to the hinge, while the methanamine linker projects into the solvent front, enabling library expansion.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To utilize the primary amine of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine to generate a library of amide-linked kinase inhibitors.

Materials:

  • Scaffold: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (HCl salt or free base).

  • Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Anhydrous).

  • Diversity Set: Carboxylic acids (R-COOH) targeting the solvent front (e.g., N-methylpiperazine derivatives, heteroaromatic acids).[1]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the amine scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Prepare 0.2 M stock solutions of the carboxylic acid library in DMF.

  • Activation:

    • To the carboxylic acid solution (1.2 equiv), add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Incubate at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling Reaction:

    • Add the activated acid solution to the amine scaffold solution.

    • Critical Step: If the imidazopyridine N-H is unprotected, ensure the stoichiometry of the activated ester does not exceed 1.2 equiv to minimize side-reaction at the imidazole nitrogen. The primary amine is significantly more nucleophilic.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Work-up & Purification:

    • Evaporate DMF under reduced pressure (Genevac or SpeedVac).

    • Redissolve residue in DMSO:MeOH (1:1).

    • Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid gradient).[1]

  • Validation:

    • Verify structure via 1H-NMR (look for the amide doublet at ~8.5 ppm and the methylene doublet at ~4.5 ppm).[1]

Protocol B: Biochemical Kinase Assay (Aurora A Example)

Objective: To determine the IC50 of the synthesized library against Aurora A kinase using an ADP-Glo™ platform.[1]

Reagents:

  • Recombinant Aurora A Kinase.

  • Substrate: Kemptide (LRRASLG).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

Workflow:

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (Top concentration: 10 µM).

    • Transfer 50 nL of compound to a 384-well low-volume white plate (ECHO acoustic dispenser recommended).

  • Enzyme Reaction:

    • Add 2.5 µL of 2x Enzyme/Substrate Mix (Aurora A: 1 nM final; Kemptide: 20 µM final) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

    • Incubate for 10 minutes at RT.

  • ATP Initiation:

    • Add 2.5 µL of 2x ATP solution (10 µM final, near Km).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

    • Normalize data: 0% Inhibition (DMSO control) to 100% Inhibition (No Enzyme control).

    • Fit curves using a 4-parameter logistic model (GraphPad Prism or XLfit).[1]

Case Study Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends observed when functionalizing the 6-methanamine position in Aurora/FLT3 inhibitor campaigns (Consolidated from J. Med. Chem. and Bioorg.[2][3] Med. Chem. sources).

R-Group (Attached to 6-CH2-NH-)Physicochemical EffectKinase Potency (Aurora A)Notes
Acetyl (-C(=O)CH3) Neutral, Low MW> 10 µMToo short to reach solvent interaction points.[1]
Benzoyl (-C(=O)Ph) Lipophilic~ 500 nMGood steric fit, but poor solubility.
4-(4-methylpiperazin-1-yl)benzoyl Basic, Soluble< 10 nM Preferred Motif. Solubilizing tail reaches solvent front; salt bridge formation.[1]
Morpholine-4-carbonyl (Urea) Polar, H-bond acceptor< 50 nMUrea linkage offers alternative H-bond geometry.[1]

Workflow Visualization

Workflow Start Start: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Design Design Phase: Select R-COOH for Solvent Reach Start->Design Synth Synthesis: HATU Coupling / Purification Design->Synth Assay Screening: ADP-Glo Kinase Assay Synth->Assay Assay->Design Inactive (Refine SAR) Hit Hit Validation: IC50 < 100 nM Assay->Hit Active

Figure 2: Iterative optimization workflow for Imidazo[4,5-b]pyridine based inhibitors.

References

  • Jarmoni, K., et al. (2024).[4][5] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry. Link[1]

  • Mortensen, D. S., et al. (2011).[2] "Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • European Patent Office. (2023).[6] "Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1)." EPO. Link

Sources

Application

Application Notes &amp; Protocols: Strategies for Amide Coupling with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Introduction The formation of the amide bond is a cornerstone reaction in medicinal chemistry and drug development, linking key molecular fragments to build complex and biologically active molecules. The substrate, (1H-I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is a cornerstone reaction in medicinal chemistry and drug development, linking key molecular fragments to build complex and biologically active molecules. The substrate, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, presents a unique and valuable scaffold. As a bioisostere of purine, the imidazo[4,5-b]pyridine core is a privileged structure found in numerous therapeutic agents, including kinase inhibitors and anti-cancer compounds.[1][2] The primary aminomethyl group at the 6-position provides a crucial handle for derivatization via amide coupling.

However, the inherent structural properties of this heterocyclic amine pose specific challenges. The presence of multiple nitrogen atoms within the bicyclic system can lead to potential side reactions, and the electronic nature of the ring can influence the nucleophilicity of the primary amine. This guide provides a detailed analysis of robust amide coupling methodologies, offering field-proven protocols and explaining the causality behind experimental choices to ensure high-yield, high-purity synthesis of amide derivatives from this important building block.

Core Principles of Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to convert it into a better leaving group.[3] This is because the direct reaction is kinetically slow due to an unfavorable acid-base reaction that deprotonates the carboxylic acid and protonates the amine, diminishing the nucleophilicity of the amine.[3] The general activation process is illustrated below.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated_Ester R-CO-X (Activated Intermediate) Acid->Activated_Ester Activation Reagent Coupling Reagent (e.g., HATU, EDC) Amide R-CO-NHR' (Target Amide) Activated_Ester->Amide Amine R'-NH₂ ((1H-Imidazo[4,5-b]pyridin-6-yl)methanamine) Amine->Amide Coupling

Caption: General workflow for amide bond formation.

Recommended Coupling Protocols

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, potential for racemization, and desired workup conditions.[4][5] We present three robust protocols suitable for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, each leveraging a different class of activating agent.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based reagent known for rapid reaction times, high yields, and low rates of epimerization.[6] It is particularly well-suited for challenging couplings with heterocyclic amines. The mechanism involves the formation of a highly reactive OAt-active ester.[4]

Rationale: The imidazo[4,5-b]pyridine nucleus can be electron-deficient, potentially reducing the nucleophilicity of the primary amine. A highly reactive coupling agent like HATU ensures that the activation and subsequent coupling proceed efficiently, even with less nucleophilic amines or sterically demanding carboxylic acids. The use of a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid without competing in the coupling reaction.[6]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1-1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5-3.0 equiv.) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add a solution of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling (Classic & Cost-Effective)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[3] This intermediate is highly reactive but can be prone to side reactions. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which improves coupling efficiency and suppresses racemization.[7]

Rationale: This method is a workhorse in organic synthesis due to its reliability and cost-effectiveness. The key advantage is the simplified workup; excess EDC and the resulting N-acylurea byproduct are water-soluble and can be easily removed by an aqueous wash, which is particularly useful for polar products that may be difficult to separate from byproducts via chromatography.[4][8]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv.), (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF or DCM (0.1-0.5 M), add DIPEA (2.0 equiv.).

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv.) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: If using DCM, dilute the mixture and wash with 5% aqueous citric acid or KHSO₄, followed by saturated aqueous NaHCO₃ and brine. If using DMF, dilute with a large volume of ethyl acetate and perform the same aqueous washes.[9]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography.

Protocol 3: T3P®-Mediated Coupling (Safe & Efficient Workup)

Propylphosphonic Anhydride (T3P®) is a mild and highly effective coupling reagent that promotes amide bond formation with low epimerization.[10][11] It is known for its excellent safety profile and simple workup procedure, as the phosphonic acid byproducts are highly water-soluble.[12]

Rationale: T3P® is an excellent choice for reactions where byproduct removal is a concern or when coupling electron-deficient amines.[10] The mechanism involves activation of the carboxylate by the cyclic anhydride.[13] A stoichiometric amount of base is required to first deprotonate the carboxylic acid and then to neutralize the released proton during the coupling step, necessitating at least two equivalents of base.[13]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a suitable flask, dissolve the carboxylic acid (1.0 equiv.) and (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (1.1 equiv.) in an appropriate solvent such as ethyl acetate or tetrahydrofuran (THF).

  • Base Addition: Add a tertiary amine base, such as triethylamine or DIPEA (3.0-4.0 equiv.).

  • T3P® Addition: Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF; 1.5 equiv.) dropwise. A mild exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer thoroughly with water to remove the phosphonic acid byproducts, followed by brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography or recrystallization.

Comparative Summary of Coupling Conditions

Parameter HATU EDC / HOBt T3P®
Reagent Class Uronium/Aminium SaltCarbodiimidePhosphonic Anhydride
Reactivity Very HighHighHigh
Key Features Fast reactions, low epimerization.[4][6]Cost-effective, well-established.Excellent safety profile, easy workup.[10][12]
Typical Base DIPEA (2.5-3.0 equiv.)DIPEA or Et₃N (2.0 equiv.)DIPEA or Et₃N (3.0-4.0 equiv.)
Advantages Ideal for sterically hindered or electron-poor substrates.Water-soluble byproducts simplify purification.[4]Byproducts are highly water-soluble; no CMR properties.[10]
Challenges Higher cost; potential for guanidinium side product if amine is added before activation.Slower reaction times; HOBt has explosive properties when dry.Requires higher stoichiometry of base.[13]

Troubleshooting and Key Considerations

When working with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, several issues may arise. A logical approach to troubleshooting is essential for success.

G Start Amide Coupling Reaction Check_Completion Reaction Incomplete / Low Yield? Start->Check_Completion Side_Products Significant Side Products? Check_Completion->Side_Products No Tshoot_Yield Increase Reagent Equiv. Extend Reaction Time Switch to Stronger Coupling Agent (e.g., HATU) Check_Completion->Tshoot_Yield Yes Success Purify Product Side_Products->Success No Tshoot_Side Check Order of Addition (pre-activate!) Ensure Anhydrous Conditions Verify Purity of Amine Starting Material Side_Products->Tshoot_Side Yes Tshoot_Yield->Start Re-run Tshoot_Side->Start Re-run

Caption: A decision tree for troubleshooting common issues.

  • Potential for Heterocycle Acylation: While the primary aliphatic amine is significantly more nucleophilic than the ring nitrogens, acylation on the imidazole N-H is a theoretical side reaction. This is generally not observed under standard conditions, especially when a sufficient amount of base is used to deprotonate the carboxylic acid.

  • Guanidinium Byproduct with HATU: A common side reaction with uronium reagents like HATU involves the amine reacting directly with the coupling reagent. This is effectively suppressed by pre-activating the carboxylic acid with HATU and base before adding the (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine solution.

  • Solubility Issues: The product amides may have varying solubility. Screening different solvents for both the reaction (e.g., DMF, DCM, THF, Ethyl Acetate) and purification is recommended. For T3P® reactions, using solvents like ethyl acetate or 2-MeTHF can simplify the aqueous workup.

  • Purity of Starting Materials: Ensure the (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is pure and free of any residual reagents from its synthesis. All solvents and reagents should be anhydrous, as water will hydrolyze the activated intermediates.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Curia Global. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Bofill, J., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Augustine, J. K., et al. (2016). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Retrieved from [Link]

  • Organic Chemistry Portal. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • Waghmare, S., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]

  • Dubina, T. F., et al. (2024, May 28). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubMed. (2012, April 6). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • PubMed. (2012, November 15). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Preparation of 6-Aminomethyl-imidazo[4,5-b]pyridine

Topic: Preparation of 6-aminomethyl-imidazo[4,5-b]pyridine via nitrile reduction Content Type: Application Note & Detailed Protocol Executive Summary The 6-aminomethyl-imidazo[4,5-b]pyridine moiety is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 6-aminomethyl-imidazo[4,5-b]pyridine via nitrile reduction Content Type: Application Note & Detailed Protocol

Executive Summary

The 6-aminomethyl-imidazo[4,5-b]pyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands. Its synthesis, however, presents distinct challenges due to the electron-deficient nature of the fused pyridine ring and the high propensity for catalyst poisoning by the imidazole nitrogens.

This guide details two robust protocols for the reduction of imidazo[4,5-b]pyridine-6-carbonitrile to its corresponding primary amine. Unlike generic nitrile reductions, these workflows are optimized to suppress the formation of secondary amine dimers—a common failure mode in heterocyclic nitrile hydrogenations.

Key Chemical Challenges & Solutions
ChallengeMechanistic CauseEngineered Solution
Catalyst Poisoning Coordination of pyridine/imidazole

nitrogens to metal centers (Pd, Pt).
Use of Raney Nickel (high surface area) or Acidic Media to protonate interfering nitrogens.
Dimerization Condensation of the intermediate imine with the product amine.Ammonia saturation (Protocol A) or In-situ Boc protection (Protocol B) to trap the primary amine.
Solubility High polarity of the free amine product makes extraction difficult.Conversion to HCl salt or Boc-carbamate for facile isolation.

Synthetic Pathway & Logic

The following logic map illustrates the retrosynthetic strategy and the critical decision points between the two protocols.

G Start Imidazo[4,5-b]pyridine- 6-carbonitrile Inter Intermediate Imine Species Start->Inter Reduction (H2 or Hydride) Prod 6-(Aminomethyl)- imidazo[4,5-b]pyridine Inter->Prod Full Reduction Inter->Prod Protocol A: Raney Ni + NH3 (Suppresses Dimer) Dimer Secondary Amine (Impurity) Inter->Dimer Condensation w/ Product (Avoid!) BocProd N-Boc Protected Amine Prod->BocProd Protocol B: NiCl2/NaBH4 + Boc2O (Traps Product)

Figure 1: Reaction pathway logic demonstrating the divergence between direct hydrogenation (Protocol A) and chemical trapping (Protocol B).

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for: Scale-up (>5g), clean product isolation, and labs equipped with high-pressure reactors. Mechanism: Surface-catalyzed hydrogenation using Raney Nickel. Ammonia is strictly required to shift the equilibrium away from secondary amine formation.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: Imidazo[4,5-b]pyridine-6-carbonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (Active slurry in water, ~50 wt% loading relative to substrate)

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH)

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave

Step-by-Step Procedure
  • Catalyst Preparation (CRITICAL):

    • Raney Nickel is pyrophoric. Handle under Argon/Nitrogen.

    • Wash the commercial aqueous slurry of Raney Ni (2.0 g wet weight for 1.0 g substrate) three times with absolute MeOH to remove water. Decant the supernatant carefully each time.

  • Reaction Assembly:

    • In the hydrogenation vessel, charge the washed Raney Ni.

    • Add the nitrile substrate (1.0 g, 6.9 mmol).

    • Add 7N NH3 in MeOH (20 mL). Note: High dilution (0.3 M) helps prevent dimerization.

  • Hydrogenation:

    • Seal the reactor and purge with N2 (3x) followed by H2 (3x).

    • Pressurize to 50 psi (3.5 bar) H2.

    • Stir vigorously at 40°C for 6–12 hours.

    • Self-Validation Check: Monitor H2 uptake. The reaction is complete when pressure drop ceases.

  • Workup:

    • Safety: Allow the vessel to cool and vent H2. Purge with N2.

    • Filter the mixture through a Celite pad. Keep the filter cake wet with MeOH at all times to prevent ignition.

    • Rinse the cake with hot MeOH (3 x 20 mL) to dissolve the poorly soluble amine product.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude product is often pure enough (>90%). If necessary, convert to the HCl salt by adding 4M HCl in dioxane, collecting the precipitate by filtration.

Protocol B: Chemical Reduction (Bench-top Alternative)

Best for: Small scale (<1g), labs without hydrogenation equipment, or if the free amine is difficult to handle. Mechanism: In-situ generation of Nickel Boride (


) from 

and

. The addition of

traps the primary amine immediately, preventing side reactions.
Reagents
  • Substrate: Imidazo[4,5-b]pyridine-6-carbonitrile (1.0 equiv)

  • Catalyst Precursor:

    
     (0.1 – 0.5 equiv)
    
  • Reductant:

    
     (7.0 equiv)[1]
    
  • Trapping Agent:

    
     (2.0 equiv)[1]
    
  • Solvent: Dry Methanol

Step-by-Step Procedure
  • Setup:

    • Dissolve the nitrile (1.0 mmol),

      
       (0.2 mmol), and 
      
      
      
      (2.0 mmol) in dry MeOH (10 mL) in a round-bottom flask.
    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Add

      
       (7.0 mmol) portion-wise over 30 minutes.
      
    • Visual Validation: The solution will turn black immediately upon

      
       addition (formation of Nickel Boride active species) and evolve gas (
      
      
      
      ).[2]
    • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitoring:

    • TLC Check: Use DCM:MeOH (95:5). The starting nitrile (

      
      ) should disappear. The Boc-protected amine will appear as a new, less polar spot compared to the free amine.
      
  • Quench & Workup:

    • Add diethylenetriamine (1.0 mmol) or saturated

      
       solution to quench the reaction and complex the Nickel. Stir for 20 mins.
      
    • Filter through Celite to remove the black boride precipitate.

    • Concentrate the filtrate.[3][4] Partition the residue between EtOAc and Water.[5]

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
  • Deprotection (Optional):

    • To obtain the free amine: Treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour, then concentrate.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your data against these expected values.

MetricExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)

3.90 – 4.10 ppm (s, 2H)
Characteristic singlet for the methylene group (

) attached to the aromatic ring.
1H NMR (Aromatic)

8.40 (s), 8.05 (d), 7.30 (d)
Typical pattern for the imidazo[4,5-b]pyridine core (shifts vary slightly by solvent).
IR Spectroscopy Disappearance of ~2230

Loss of the sharp Nitrile (

) stretch.
Mass Spec (ESI)

Confirms the molecular weight of the free amine.

Troubleshooting Guide

Issue: Incomplete Conversion
  • Cause: Catalyst poisoning by the pyridine nitrogen.

  • Fix: In Protocol A, increase catalyst loading to 100 wt% or add 1 equivalent of acetic acid (followed by base workup). In Protocol B, add a fresh portion of

    
     and 
    
    
    
    .
Issue: Low Yield / Dimer Formation
  • Cause: Intermediate imine reacting with product amine.[5]

  • Fix: Ensure Ammonia concentration is high (Protocol A) or strictly use the Boc-trap method (Protocol B). Do not run Protocol A in neutral solvents without ammonia.

Issue: Product stuck in Aqueous Phase
  • Cause: The free amine is highly polar and water-soluble.

  • Fix: Do not attempt to extract the free amine with ether/hexane. Use n-Butanol or DCM/Isopropanol (3:1) for extraction. Ideally, isolate as the HCl salt directly from the reaction solvent.

References

  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles."[6][1] Tetrahedron, vol. 59, no.[6] 29, 2003, pp. 5417-5423. Link

  • Khurana, J. M., & Kukreja, G. "Rapid and Efficient Reduction of Nitriles to Primary Amines with Nickel Boride." Synthetic Communications, vol. 32, no. 8, 2002, pp. 1265-1269. Link

  • Temple, C., et al. "Synthesis of Potential Anticancer Agents: Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines."[7] Journal of Medicinal Chemistry, vol. 30, no. 10, 1987, pp. 1746-1751.[7] Link[7]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine." BenchChem Application Library. Link

Sources

Application

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a bidentate ligand

Application Note: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a Versatile Bidentate Ligand [1] Part 1: Introduction & Core Directive Abstract (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (IP-6-MA) is a bifunctional heter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a Versatile Bidentate Ligand [1]

Part 1: Introduction & Core Directive

Abstract (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (IP-6-MA) is a bifunctional heterocyclic ligand emerging as a critical scaffold in both coordination chemistry and medicinal pharmacophore design.[1] Unlike its more common 2-substituted analogs, the 6-substituted derivative offers a unique "meta-like" geometry relative to the pyridine nitrogen, facilitating the formation of stable six-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺). This application note provides a comprehensive technical guide for researchers utilizing IP-6-MA as a bidentate ligand, detailing its physicochemical properties, coordination mechanisms, and validated protocols for complex synthesis and characterization.

Significance The imidazo[4,5-b]pyridine core is a bioisostere of purine (adenine/guanine), making IP-6-MA highly relevant for:

  • Kinase Inhibition: Mimicking the ATP-binding hinge region in enzymes like CDK9 and Aurora kinases.

  • Metallo-Supramolecular Chemistry: Acting as a semi-rigid linker in Metal-Organic Frameworks (MOFs).[1]

  • Fluorescent Sensing: Exhibiting "turn-on" fluorescence upon metal coordination due to the suppression of photoinduced electron transfer (PET).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Ligand Profile & Properties
PropertySpecificationExperimental Insight
Formula C₇H₈N₄Low molecular weight fragment (148.17 g/mol ).[1][2]
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (Hexane, DCM). Tip: Use 5% DMSO in buffer for bio-assays.
pKa Values Pyridine N: ~3.5Amine N: ~9.0Imidazole NH: ~11.5Critical: Coordination is pH-dependent.[1] At neutral pH (7.4), the primary amine is protonated (-NH₃⁺), requiring a base (e.g., Et₃N) to activate binding.
Stability Hygroscopic SolidStore at -20°C under argon.[1] Solutions in DMSO are stable for 1 month at -20°C.
Coordination Chemistry: The 6-Membered Chelate

Unlike 2-aminomethyl-pyridine (which forms 5-membered rings), IP-6-MA forms a six-membered chelate ring with metal centers.[1] This is achieved through the pyridine nitrogen (N4) and the pendant primary amine nitrogen.

  • Donor Set: N,N' (Pyridine N + Aliphatic Amine N).

  • Geometry: The bite angle is wider than 5-membered chelates, often favoring octahedral or distorted square planar geometries.

  • Tautomerism: The imidazole proton (H1) can migrate between N1 and N3. Upon metal binding at the pyridine/amine site, the imidazole ring remains available for hydrogen bonding (e.g., to Asp/Glu residues in proteins) or secondary coordination.

Part 3: Visualization & Formatting

Structural & Coordination Diagram

IP6MA_Coordination cluster_mechanism Chelate Ring Formation Ligand (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Neutral Form) ActiveLigand Active Species (-NH2 Free Base) Ligand->ActiveLigand Deprotonation of -NH3+ Base Base Activation (e.g., Et3N, pH > 9) Base->ActiveLigand Complex [M(IP-6-MA)] Chelate (6-Membered Ring) ActiveLigand->Complex Coordination (k1) Metal Metal Ion (M = Cu(II), Zn(II)) Metal->Complex Binding Struct Pyridine N(4) -> Metal <- Amine N |_______(C5)-(C6)-(CH2)_______|

Figure 1: Activation and coordination pathway of IP-6-MA forming a thermodynamically stable 6-membered metallacycle.[1][3]

Experimental Protocols

Protocol 1: Ligand Stock Preparation Purpose: To create a stable, precipitate-free stock for titrations or synthesis.[1]

  • Weighing: Accurately weigh 14.8 mg of IP-6-MA (0.1 mmol) into a 1.5 mL microcentrifuge tube.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Note: Methanol can be used for synthesis, but DMSO is preferred for biological stock stability.

  • Sonicate: Sonicate for 5 minutes at room temperature until fully dissolved.

  • Concentration: This yields a 100 mM stock solution.

  • Storage: Aliquot into 100 µL vials and freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.

Protocol 2: Synthesis of Metal Complex [M(IP-6-MA)Cl₂] Target: Synthesis of a Cu(II) complex for characterization.[1]

  • Ligand Solution: Dissolve 0.5 mmol (74 mg) of IP-6-MA in 10 mL of hot Methanol (60°C).

  • Metal Solution: Dissolve 0.5 mmol of CuCl₂·2H₂O (85 mg) in 5 mL of Methanol.

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: A color change (typically blue to green/teal) indicates complexation.

  • Reflux: Heat the mixture at reflux (65°C) for 2 hours.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and let stand at 4°C overnight.

  • Filtration: Filter the solid, wash with cold methanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum for 6 hours.

Protocol 3: Characterization & Validation System: Self-validating the "Bidentate" mode.

MethodExpected ResultInterpretation
UV-Vis Spectroscopy Shift in λmax (e.g., Cu d-d transition shift)A shift from ~800 nm (free Cu) to ~650 nm indicates N-donor coordination (stronger field than solvent).[1]
IR Spectroscopy Shift in N-H stretchThe primary amine N-H stretch (3300-3400 cm⁻¹) will shift or broaden significantly upon metal binding.
H-NMR (Zn complex) Downfield shift of -CH₂- protonsThe methylene protons adjacent to the amine will shift downfield (Δδ > 0.1 ppm) due to electron withdrawal by the metal.[1]
X-Ray Crystallography Bond AnglesVerify the N(py)-M-N(amine) bite angle is ~90-100° (typical for 6-membered rings).[1]
Application Workflow: Kinase Inhibitor Screening

The IP-6-MA scaffold is frequently used to target the ATP-binding site of kinases.[1] The bidentate motif can be exploited to bind structural water molecules or active site magnesium ions.

Kinase_Workflow Start Start: IP-6-MA Scaffold Step1 Step 1: Molecular Docking (Target: CDK9 / Aurora A) Start->Step1 Step2 Step 2: Derivatization (Amide coupling at -NH2) Step1->Step2 Functionalization Step3 Step 3: Bio-Assay (FRET/ELISA) (Measure IC50) Step2->Step3 Decision IC50 < 1 µM? Step3->Decision Refine SAR Refinement (Modify C2 position) Decision->Refine No Lead Lead Candidate (Kinase Selective) Decision->Lead Yes Refine->Step2

Figure 2: Workflow for utilizing IP-6-MA in drug discovery cycles.

Part 4: References

  • Structural & Synthetic Foundation:

    • Title: Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[4]

    • Source: Bioorganic Chemistry (2018).[5]

    • URL:[Link]

  • Coordination Chemistry Context:

    • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.

    • Source: Molecules (MDPI, 2025).

    • URL:[Link]

  • General Synthesis of Imidazo[4,5-b]pyridines:

    • Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[6]

    • Source: Organic Letters (2012).

    • URL:[Link]

  • Biological Relevance (Kinase Targeting):

    • Title: Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase.

    • Source: Journal of Medicinal Chemistry (PMC).

    • URL:[Link]

Disclaimer: This Application Note is for research purposes only. The protocols described involve hazardous chemicals (DMSO, metal salts). Standard laboratory safety procedures (PPE, fume hood) must be followed.

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Sulfonamides via (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Abstract The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere and a core component of numerous pharmacologically active agents.[1][2] When cou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere and a core component of numerous pharmacologically active agents.[1][2] When coupled with the sulfonamide moiety—a cornerstone pharmacophore known for its broad therapeutic applications including antimicrobial and anticancer activities—the resulting hybrid molecules present a compelling strategy for novel drug discovery.[3][4] This document provides a comprehensive technical guide for researchers, detailing the chemical principles, a robust experimental protocol, and troubleshooting advice for the reaction of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine with various sulfonyl chlorides.

Scientific Rationale and Mechanistic Overview

The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a fundamental and highly efficient transformation in organic chemistry.[5] The reaction's success hinges on the nucleophilic character of the amine and the electrophilicity of the sulfonyl chloride.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like pathway. The primary amine, (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion, facilitated by a base, yields the stable sulfonamide product and a hydrochloride salt of the base.[6][7]

Caption: General mechanism for sulfonamide synthesis.

Key Reagent Considerations
  • The Amine (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine: This starting material possesses a highly nucleophilic primary aminomethyl group. The heterocyclic core contains additional nitrogen atoms within the pyridine and imidazole rings; however, the exocyclic primary amine is significantly more basic and sterically accessible, making it the primary site of reaction.

  • The Sulfonyl Chloride (R-SO₂Cl): A diverse range of aliphatic and aromatic sulfonyl chlorides can be employed. The reactivity is governed by the 'R' group. Electron-withdrawing groups on an aromatic ring (e.g., nitro, halo) will increase the electrophilicity of the sulfur atom and accelerate the reaction, while electron-donating groups may slow it down.

  • The Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is critical. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction.[7] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. At least one equivalent of the base is required.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-((1H-imidazo[4,5-b]pyridin-6-yl)methyl)sulfonamide on a 1 mmol scale.

Materials and Equipment
  • (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (MW: 148.17 g/mol )

  • Desired Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Triethylamine (Et₃N) or DIPEA, distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

  • Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (148 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in 10 mL of anhydrous DCM. Add triethylamine (209 µL, 1.5 mmol, 1.5 eq). Stir the solution at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 mmol, 1.1 eq) in 5 mL of anhydrous DCM. Using a dropping funnel, add this solution dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition is crucial to control the exotherm of the reaction and prevent the formation of di-sulfonylation byproducts.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove excess acid) and 15 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes or methanol in DCM is a common starting point.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Characterization Data (Expected)

For a hypothetical product, N-((1H-imidazo[4,5-b]pyridin-6-yl)methyl)-4-methylbenzenesulfonamide :

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals for the imidazopyridine core protons, a singlet for the tosyl methyl group (~2.4 ppm), aromatic protons of the tosyl group (doublets, ~7.4-7.8 ppm), a doublet for the methylene protons (-CH₂-NH-) (~4.5 ppm), and a triplet for the sulfonamide N-H proton (~8.5 ppm). The imidazole N-H proton will appear as a broad singlet at lower field (~12-13 ppm).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Signals for the tosyl methyl carbon (~21 ppm), methylene carbon (~45 ppm), and aromatic/heteroaromatic carbons in the 110-155 ppm range.

  • HRMS (ESI): The calculated m/z for the [M+H]⁺ ion should be confirmed to within ±5 ppm.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive amine (protonated).2. Hydrolysis of sulfonyl chloride.[7]3. Insufficient reaction time/temperature.1. Ensure at least 1.2-1.5 equivalents of base are used.2. Use anhydrous solvents and reagents; perform under an inert atmosphere.3. Increase reaction time or gently warm to 40 °C after initial stirring at RT.
Di-sulfonylation Product Observed 1. Excess sulfonyl chloride used.2. High reaction temperature or concentration.[7]1. Use a slight excess of the amine or a 1:1.05 ratio of amine to sulfonyl chloride.2. Maintain low temperature (0 °C) during addition and avoid excessive heating.
Complex Mixture of Products 1. Reaction on imidazole or pyridine nitrogen.2. Decomposition of starting materials or product.1. Use milder conditions (lower temperature, less reactive base like 2,6-lutidine).2. Ensure reagents are pure. Check product stability under reaction conditions.
Difficult Purification 1. Product and starting amine have similar polarity.2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion. An acidic or basic wash during work-up may help remove unreacted starting materials.2. Use a different stationary phase (e.g., alumina) or add a small amount of triethylamine or acetic acid to the eluent to improve peak shape.

Application in Drug Discovery and Development

The imidazo[4,5-b]pyridine core is a key pharmacophore in drugs targeting a range of diseases.[1][8] Derivatives have shown potent activity as kinase inhibitors (e.g., for cancer therapy), anti-inflammatory agents, and antimicrobials.[1][9][10] The synthesis of a library of N-((1H-imidazo[4,5-b]pyridin-6-yl)methyl)sulfonamides allows for the systematic exploration of the structure-activity relationship (SAR) by varying the 'R' group on the sulfonyl chloride. This enables the fine-tuning of properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Drug_Discovery_Workflow synthesis_node synthesis_node analysis_node analysis_node screening_node screening_node optimization_node optimization_node A Synthesis of Sulfonamide Library B Purification & Structural Characterization (NMR, MS) A->B C Primary Biological Screening (e.g., Kinase Panel, Antimicrobial Assay) B->C D Identification of 'Hits' C->D E Lead Optimization (SAR Studies) D->E E->A Iterative Synthesis of New Analogs F Preclinical Development E->F

Caption: Workflow from synthesis to preclinical development.

Safety Precautions

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive lachrymators. Handle only in a well-ventilated chemical fume hood.

  • (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[11] Avoid inhalation and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books Source: Royal Society of Chemistry URL
  • Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC Source: National Center for Biotechnology Information URL
  • Title: Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR)
  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL
  • Title: Preparation of sulfonamides from N-silylamines - PMC Source: National Center for Biotechnology Information URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL
  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC Source: National Center for Biotechnology Information URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University, Macmillan Group URL
  • Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Source: Hilaris Publisher URL
  • Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines Source: BenchChem URL
  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: Royal Society of Chemistry URL
  • Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review Source: MDPI URL
  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM Source: Moroccan Journal of Chemistry URL
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL
  • Title: Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- Source: Digital Commons @ Michigan Tech URL
  • Title: SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS Source: Chemistry of Heterocyclic Compounds URL
  • Title: 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)
  • Title: SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS Source: International Journal of Pharmacy and Biological Sciences URL
  • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR - Full-text institutional repository of the Ruđer Bošković Institute URL
  • Title: Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives Source: ChemistrySelect URL
  • Title: (1H-Imidazo[4,5-b]pyridin-2-yl)
  • Title: Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M.
  • Title: REACTIONS OF IMIDAZO[4,5-blPYRIDINE 4-OXIDES Source: Journal of the Chinese Chemical Society URL
  • Title: Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents Source: PubMed URL
  • Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI URL
  • Title: Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M.
  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: MDPI URL:1jE2BFiZJKE8)

Sources

Application

Application Note: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in Drug Discovery

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a high-value intermediate and scaffold used to c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It treats (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine as a high-value intermediate and scaffold used to construct bioactive small molecules, particularly kinase inhibitors.

Executive Summary

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (hereafter IPM-6 ) is a privileged bicyclic heteroaromatic scaffold. Structurally defined by a 1-deazapurine core with a primary aminomethyl "handle" at the C6 position, IPM-6 serves as a critical building block in the synthesis of ATP-competitive kinase inhibitors , GPCR ligands , and epigenetic modulators .

This guide details the strategic application of IPM-6, focusing on its role as a hinge-binding bioisostere with a vector (the C6-amine) designed to probe solvent-exposed regions or specificity pockets (e.g., the DFG-pocket in kinases).

Key Physicochemical Profile
PropertyValueSignificance
Molecular Weight 148.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 3 (NH, NH2)Critical for Hinge Region interactions (Glu/Leu gatekeepers).
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Mimics Adenine N1/N3.
LogP (Calc) ~0.2High water solubility; lowers lipophilicity of final drug candidates.
pKa (Conj. Acid) ~4.5 (Pyridine), ~9.0 (Amine)Allows for salt formation and solubility modulation.

Strategic Applications in Medicinal Chemistry

Purine Bioisosterism & Kinase Inhibition

The imidazo[4,5-b]pyridine core is a classic bioisostere of purine (adenine). In kinase inhibitor design, the N1 and N3 nitrogens (or N1/N7 in purine numbering) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

  • Mechanism: The core occupies the ATP-binding pocket.

  • The C6-Aminomethyl Advantage: The C6 position points towards the solvent-exposed front or the ribose-binding pocket , depending on the binding mode. By derivatizing the primary amine of IPM-6, chemists can attach "tail" groups that:

    • Improve selectivity (by contacting non-conserved residues).

    • Modulate pharmacokinetics (solubility, permeability).

    • Induce conformational changes (e.g., Type II inhibitors binding DFG-out).

Target Classes
  • Aurora Kinases (A/B): IPM-6 derivatives have shown efficacy by extending into the solvent channel to interact with specific residues like Thr217.

  • c-Met (HGFR): The scaffold mimics the quinoline core of known c-Met inhibitors but with improved solubility profiles.

  • B-Raf: Used in "scaffold hopping" exercises to replace more lipophilic cores while maintaining potency.

Visualizing the Design Strategy

The following diagram illustrates how IPM-6 is utilized to construct a Type I Kinase Inhibitor.

KinaseInhibitorDesign cluster_binding Binding Mode Logic Scaffold (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Hinge Binder) Vector C6-Aminomethyl (Linker/Vector) Scaffold->Vector Intrinsic Reaction Amide Coupling / Urea Formation Vector->Reaction Nucleophile Target Final Drug Candidate (e.g., Aurora/c-Met Inhibitor) Reaction->Target Yields Tail Tail Group (Solubility/Selectivity) Tail->Reaction Electrophile (Acid/Isocyanate)

Caption: Logical flow of transforming the IPM-6 scaffold into a potent kinase inhibitor via C6-vector functionalization.

Experimental Protocols

Protocol A: Synthesis of IPM-6 (Reduction from Nitrile)

Note: If IPM-6 is not purchased commercially, it is best synthesized from 6-cyano-1H-imidazo[4,5-b]pyridine.

Objective: Reduce the nitrile group to a primary amine without over-reducing the heteroaromatic ring.

Reagents:

  • Precursor: 6-cyano-1H-imidazo[4,5-b]pyridine

  • Catalyst: Raney Nickel (active slurry) or Pd/C (10%)

  • Solvent: Methanol / Ammonia (7N in MeOH)

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 40 psi)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 6-cyano-1H-imidazo[4,5-b]pyridine in anhydrous Methanol (15 mL).

  • Additive: Add 7N Ammonia in Methanol (5 mL). Crucial: Ammonia suppresses the formation of secondary amines.

  • Catalyst Addition: Carefully add Raney Nickel (~50 wt% of substrate) under an Argon atmosphere. Safety: Raney Ni is pyrophoric.

  • Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient, or 40 psi for faster kinetics) at Room Temperature (RT) for 12–16 hours.

  • Monitoring: Monitor by LC-MS (Target M+H = 149.07). Disappearance of nitrile peak.

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The crude amine is often pure enough for the next step. If not, purify via SCX-2 (Strong Cation Exchange) cartridge to remove non-basic impurities.

Protocol B: Derivatization via Amide Coupling (Library Synthesis)

Objective: Couple IPM-6 with a carboxylic acid "Tail" to generate a focused library of kinase inhibitors.

Reagents:

  • Amine: IPM-6 (1.0 eq)

  • Carboxylic Acid: Diverse building blocks (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 minutes at RT to form the active ester.

  • Coupling: Add IPM-6 (0.2 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation Check: Take a 5 µL aliquot, dilute in MeCN/H2O, and run LC-MS. Look for product mass (M+H = Acid_MW + 148 - 18).

  • Quenching: Add water (0.5 mL) to quench excess HATU.

  • Purification:

    • Method: Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient: 5% to 95% B.

  • Lyophilization: Freeze-dry fractions to obtain the final inhibitor as a formate salt.

Mechanistic Validation (SAR Analysis)

When evaluating the resulting library, use the following logic to interpret Structure-Activity Relationship (SAR) data:

ObservationStructural HypothesisActionable Step
Loss of Potency The "Tail" is too bulky and clashes with the solvent channel roof (e.g., Gly-rich loop).Switch to linear linkers (alkynes) or smaller cycles (cyclopropane).
High Potency, Low Sol The "Tail" is too lipophilic (LogP > 4).Incorporate morpholine or piperazine into the tail to ionize.
Selectivity Issues The Hinge Binder (IPM-6) is too "promiscuous" (binds many kinases).Add a substituent at C2 of the imidazo[4,5-b]pyridine (e.g., Methyl, NH2) to alter hinge geometry.

Pathway Visualization: Synthesis & Utility

SynthesisWorkflow Start Precursor: 2,3-Diaminopyridine Step1 Cyclization (Formic acid or Orthoformate) Start->Step1 Core Intermediate: Imidazo[4,5-b]pyridine Step1->Core Step2 C6-Functionalization (Bromination -> Cyanation) Core->Step2 Nitrile 6-Cyano-imidazo[4,5-b]pyridine Step2->Nitrile Step3 Reduction (H2, Raney Ni) Nitrile->Step3 Product TARGET: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Step3->Product App1 Application 1: Amide Coupling (Kinase Inhibitors) Product->App1 App2 Application 2: Reductive Amination (GPCR Ligands) Product->App2

Caption: Synthetic route to (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine and its divergent applications.

References

  • Jarmoni, K., et al. (2024).[1][2] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Newhouse, B. J., et al. (2013).[3] "Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Lee, H., et al. (2016). "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Ryu, J., et al. (2025).[4] "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 1H-imidazo[4,5-b]pyridine at the 6-Position

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 1H-imidazo[4,5-b]pyridine Scaffold The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1H-imidazo[4,5-b]pyridine Scaffold

The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural analogy to endogenous purines allows it to effectively interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3] This versatility has led to its incorporation into numerous therapeutic agents, including anti-ulcer medications like zolimidine and cardiotonics such as olprinone.[4]

Functionalization of this core is critical for modulating its pharmacological profile, influencing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). The 6-position of the pyridine ring, in particular, represents a key vector for chemical modification. Alterations at this site can significantly impact ligand-receptor interactions and overall molecular properties.

This guide provides a detailed overview of robust and reproducible strategies for the selective functionalization of 1H-imidazo[4,5-b]pyridine at the 6-position. We will delve into the core methodologies, from the crucial initial halogenation to subsequent diversification via modern cross-coupling chemistry and classical nucleophilic aromatic substitution. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

Overall Synthetic Strategy: A Two-Step Approach to C6-Diversification

Direct functionalization of the C6-H bond can be challenging due to competing reactivity at other positions. A more reliable and versatile strategy involves a two-step sequence:

  • Installation of a Handle: Introduction of a halogen (typically bromine) at the 6-position to create a reactive electrophilic site.

  • Diversification: Utilization of the 6-halo intermediate in transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to introduce a wide range of substituents.

G cluster_0 Core Scaffold cluster_1 Step 1: Handle Installation cluster_2 Step 2: C6-Diversification A 1H-imidazo[4,5-b]pyridine B 6-Bromo-1H-imidazo[4,5-b]pyridine A->B Halogenation (e.g., NBS, Br₂) C Suzuki Coupling (C-Aryl, C-Alkyl) B->C Pd Catalyst, Boronic Acid/Ester, Base D Buchwald-Hartwig Amination (C-N) B->D Pd Catalyst, Amine, Base E SNAr (C-O, C-S, C-N) B->E Nucleophile (Nu⁻), Heat/Base

Caption: General workflow for C6 functionalization.

Protocol I: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

The introduction of a bromine atom at the C6-position is the gateway to most subsequent functionalization chemistries. This protocol details a reliable method for the synthesis of the key 6-bromo intermediate starting from commercially available 5-bromo-2,3-diaminopyridine.

Causality Behind Experimental Choices:
  • Starting Material: 5-Bromo-2,3-diaminopyridine is used to regioselectively ensure the bromine is positioned at the desired location in the final product.

  • Reagent: Formic acid serves as the source for the C2 carbon of the imidazole ring. It acts as both reagent and solvent.

  • Reaction: The reaction is a cyclocondensation, where the two amino groups of the diaminopyridine react with the single carbon of formic acid to form the imidazole ring.

Detailed Experimental Protocol:

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Formic acid (≥98%)

  • 10 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard filtration apparatus and rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-bromo-2,3-diaminopyridine (10.0 g, 53.2 mmol).

  • Reagent Addition: In a fume hood, carefully add 100 mL of formic acid to the flask.

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography), ensuring the starting material is fully consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator. The resulting residue will be the crude product as a formate salt.

  • Neutralization & Precipitation: Dissolve the residue in a minimum amount of deionized water (approx. 50-100 mL). Cool the solution in an ice bath and carefully neutralize by dropwise addition of 10 M NaOH until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 6-bromo-1H-imidazo[4,5-b]pyridine as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight. A typical yield is 85-95%.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups at the 6-position.[5] This protocol is adapted from a procedure for a similar heterocyclic system and provides a robust starting point.[6]

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for a wide range of substrates.[6]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step in the catalytic cycle.[6]

  • Solvent System: A mixture of toluene and ethanol provides good solubility for both the organic substrates and the inorganic base, facilitating an efficient reaction.[6]

G cluster_0 A Pd⁰L₂ (Active Catalyst) B Ar-PdII-X(L₂) (Oxidative Addition) A->B Ar-X B->A Ar-R C Ar-PdII-R(L₂) (Transmetalation) B->C R-B(OR)₂ C->A Reductive Elimination G cluster_0 A Pd⁰L₂ (Active Catalyst) B Ar-PdII-X(L₂) (Oxidative Addition) A->B Ar-X C Ar-PdII-NR₂H(L₂) (Amine Coordination) B->C R₂NH D Ar-PdII-NR₂(L₂) (Deprotonation) C->D Base D->A Reductive Elimination (forms Ar-NR₂)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Case ID: SOL-IMP-006 Status: Active Agent: Senior Application Scientist Subject: Optimization of DMSO Solubility and Stability[1] System Status: Compound Profile & Solubility Physics Before initiating troubleshooting, we...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IMP-006 Status: Active Agent: Senior Application Scientist Subject: Optimization of DMSO Solubility and Stability[1]

System Status: Compound Profile & Solubility Physics

Before initiating troubleshooting, we must establish the physicochemical baseline of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine .[1] This compound presents a dual challenge: a rigid, flat aromatic core prone to


-

stacking and a polar primary amine tail capable of hydrogen bonding.[1]
ParameterSpecificationImpact on Solubility
Core Structure Fused Imidazo-PyridineHigh Lattice Energy: The planar rings stack efficiently (like plates), requiring significant energy (heat/sonication) to disrupt the crystal lattice.[1]
Functional Group Primary Amine (

)
H-Bonding: Acts as both donor and acceptor.[1] In non-polar solvents, this causes aggregation.[1] In DMSO, it facilitates solvation if the lattice is broken.
Common Forms Free Base vs. HCl SaltCrucial Variable: The HCl salt is ionic and often less soluble in pure organic solvents (DMSO) than the neutral free base, though DMSO has high dielectric strength.
pKa (Approx) ~3.5 (Pyridine N), ~9-10 (Amine)pH sensitivity is high.[1] The ionization state dictates solvent preference.[1]

Troubleshooting Wizard (Interactive Guide)

Use this decision matrix to diagnose your specific solubility failure.

Issue 1: "The Jelly Effect" (Viscous Suspension)

Symptom: You added DMSO, but the powder turned into a swollen, gelatinous mass or a cloudy suspension that won't clear.

  • Root Cause: Trace Water Contamination. DMSO is highly hygroscopic.[1][2][3] It absorbs atmospheric water rapidly.[1] Water acts as a potent anti-solvent for imidazopyridines, forcing the hydrophobic aromatic rings to aggregate.

  • The Fix:

    • Ensure you are using Anhydrous DMSO (stored over molecular sieves).[1]

    • If the sample is already "jellied," add a small quantity (5-10% v/v) of Methanol (if chemically compatible with your downstream application) to break the water structure, or gently heat to 40°C.[1]

Issue 2: "The Stubborn Rock" (Insoluble Crystals)

Symptom: Particles remain visible at the bottom despite vortexing.[1]

  • Root Cause: Salt Form Mismatch. You are likely working with the Hydrochloride (HCl) Salt in neutral DMSO.[1] While DMSO is polar, it solvates neutral organic molecules better than tight ionic crystal lattices.[1]

  • The Fix:

    • Acidification: Add 1-2 equivalents of dilute acid (e.g., 0.1 M HCl in DMSO) if maintaining the salt is necessary.[1]

    • Free-Basing (Preferred for High Conc): Add 1.0 equivalent of an organic base (e.g., Triethylamine or DIPEA) to the DMSO mixture.[1] This deprotonates the lattice, converting the salt to the neutral free base, which is significantly more soluble in the organic DMSO matrix.

Issue 3: "The Disappearing Act" (Precipitation Over Time)

Symptom: The solution was clear initially but precipitated after 24 hours in the fridge.

  • Root Cause: Thermodynamic Instability. You created a supersaturated solution (kinetic solubility) using heat/sonication.[1] Upon cooling, the system seeks its lower energy state (crystal).

  • The Fix:

    • Store aliquots at room temperature if stability permits (avoiding freeze-thaw cycles).

    • Reduce concentration to <10 mg/mL.[1]

Workflow Visualization

The following diagram illustrates the logical pathway for solubilizing difficult heterocyclic amines.

Solubility_Workflow cluster_Salt Pathway A: HCl Salt cluster_FreeBase Pathway B: Free Base Start Start: Solid Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt It is a Salt (HCl) CheckForm->IsSalt IsFree It is Free Base CheckForm->IsFree AddBase Add 1.0 eq DIPEA (Convert to Free Base) IsSalt->AddBase High Conc. Needed DirectDissolve Direct Dissolution (Often < 5mg/mL) IsSalt->DirectDissolve Low Conc. OK Action Physical Agitation: Sonication (40kHz) + Heat (45°C) AddBase->Action DirectDissolve->Action CheckWater Check DMSO Quality (Must be Anhydrous) IsFree->CheckWater CheckWater->Action Result Clear Solution? Action->Result Success Success: Filter (0.2µm PTFE) & Aliquot Result->Success Yes Fail Fail: Add Cosolvent (5% MeOH or Acid) Result->Fail No

Caption: Decision logic for solubilizing (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine based on salt form and solvent quality.

The "Gold Standard" Preparation Protocol

To ensure reproducibility and minimize degradation, follow this specific protocol.

Reagents:

  • (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Solid)[1]

  • DMSO, Anhydrous (≥99.9%, water <50 ppm)

  • Optional: Dichloromethane (DCM) for pre-dispersion.[1]

Step-by-Step Methodology:

  • Pre-Weighing: Weigh the target mass into a glass vial. Do not use polystyrene (PS) plastics as DMSO dissolves them.[1]

  • The "Wetting" Technique (Critical for aggregation):

    • Before adding the full volume of DMSO, add a minimal amount of DCM (just enough to wet the solid).

    • Why? DCM is non-polar and penetrates the hydrophobic

      
      -stacking of the imidazopyridine rings, "spacing" them out.
      
    • Evaporate the DCM under a gentle nitrogen stream.[1] The resulting solid is now amorphous rather than crystalline, possessing higher surface area.

  • DMSO Addition: Add the calculated volume of Anhydrous DMSO.

  • Sequential Agitation:

    • Vortex: 30 seconds (high speed).

    • Sonicate: 10 minutes at 40-50°C. Note: Heat is essential here to overcome the lattice energy.

  • Visual Check: Hold the vial against a light source. Look for "schlieren" lines (swirls of density) which indicate dissolution is happening but incomplete.[1] Continue sonicating until schlieren lines disappear.[1]

  • Filtration: If used for biological assay, filter through a 0.2 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (dissolves in DMSO).[1]

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in the fridge (-20°C)? A: Yes, but with a warning. DMSO freezes at 19°C. When it freezes, it forms a crystal lattice that excludes the solute (your compound). This concentrates the compound in the remaining liquid pockets, often causing it to precipitate irreversibly.

  • Recommendation: If freezing, flash-freeze in liquid nitrogen to create a vitreous (glassy) state rather than large crystals. Upon thawing, warm immediately to 37°C and vortex to redissolve any micro-precipitates [1].[1]

Q: My compound turned yellow after a week in DMSO. Is it ruined? A: Likely yes. Primary amines are susceptible to oxidation and reaction with impurities in DMSO (like formaldehyde or dimethyl sulfide) [2].[1]

  • Prevention: Store under inert gas (Argon/Nitrogen) and use "biotech grade" DMSO packed in glass ampoules.[1]

Q: Why does adding water cause immediate precipitation? A: This is the "Anti-Solvent Effect."[1] The hydration shell of water is very strong. Water molecules prefer to bond with themselves and DMSO rather than the hydrophobic aromatic rings of the imidazopyridine. This thermodynamically forces the organic molecules out of solution and back into a solid lattice [3].

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement."[1] Ziath Technical Notes. Link

  • Etra Organics. "How to Use DMSO Safely | Best Practices & Common Mistakes." Safety Guidelines. Link

  • University of Texas at Austin. "Understanding DMSO/Water Interactions." Research Notes. Link

  • PubChem. "1H-Imidazo[4,5-b]pyridine Properties."[1][4] National Library of Medicine.[1] Link[1]

  • Vertex Pharmaceuticals. "Discovery of Imidazopyridine Derivatives."[1] NIH / PMC.[1] Link

Sources

Optimization

Technical Support Center: Purification of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Case ID: PUR-IMP-006 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine , a molecule that presents a "perfect storm" o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMP-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine , a molecule that presents a "perfect storm" of purification challenges. It possesses a fused heterocyclic core (potential for


-

stacking) and a primary aliphatic amine side chain (high basicity, pKa ~10).

On standard silica gel, this molecule will exhibit severe tailing (streaking) or irreversible adsorption due to the interaction between the basic amine and acidic silanols. This guide provides the specific protocols to overcome these interactions using Modified Normal Phase or Reverse Phase chromatography.

Phase 1: Method Selection (Decision Matrix)

Before consuming sample, determine your primary purification route based on your equipment and solubility profile.

MethodSelection Start Start: Sample Solubility Check Solubility Is sample soluble in DCM? Start->Solubility NP_Std Normal Phase (Silica) Requires Amine Modifier Solubility->NP_Std Yes (or slightly) RP_Check Is sample soluble in Water/MeOH? Solubility->RP_Check No RP_HighPH Reverse Phase (C18) High pH Buffer (pH 9-10) RP_Check->RP_HighPH Yes DryLoad REQUIRED: Dry Loading (Celite/Silica) RP_Check->DryLoad No (Only DMSO/DMF) DryLoad->NP_Std Proceed to

Figure 1: Decision matrix for selecting the stationary phase and loading technique.

Phase 2: Normal Phase Chromatography (Silica)

The Challenge: Standard Hexane/Ethyl Acetate gradients will fail . The compound will stick to the baseline. You must use a polar mobile phase with a basic modifier to "block" silica activity.[1]

Protocol A: The "Gold Standard" DCM/MeOH/NH₄OH

This is the most effective mobile phase for polar amines. The Ammonium Hydroxide (


) competes with your amine for silanol sites.

Reagents:

  • Dichloromethane (DCM)[2]

  • Methanol (MeOH)[2]

  • Ammonium Hydroxide (28-30%

    
     in water)
    

The Recipe (Immiscibility Warning): Do not add concentrated


 directly to DCM; it will form a separate layer. You must prepare a "Modifier Stock."

Step-by-Step Preparation:

  • Create Solvent B (The Polar Mix):

    • Mix 900 mL Methanol + 100 mL Ammonium Hydroxide (

      
      ).
      
    • Result: A 10%

      
       in MeOH solution.[3]
      
  • Create Solvent A (The Non-Polar Mix):

    • Pure DCM.

  • Run Gradient:

    • 0–5 min: 0% B (100% DCM).

    • 5–20 min: Linear gradient to 20% B.

    • Hold: If compound hasn't eluted, ramp to 50% B.

Why this works: The effective ammonia concentration in the column is low (~1-2%), which is sufficient to deprotonate surface silanols (


), preventing your target amine (

) from hydrogen bonding irreversibly.
Protocol B: Amine-Functionalized Silica (The "Clean" Alternative)

If you wish to avoid the smell and instability of ammonia, use Amine-Bonded Silica (KP-NH) cartridges.

  • Mechanism: The silica surface is already bonded with propyl-amine groups. This creates a basic surface environment.

  • Mobile Phase: Standard Hexane/Ethyl Acetate or DCM/MeOH without additives.

  • Benefit: No salt formation, easier evaporation, and protects the compound from degradation.

Phase 3: Sample Loading (The "Crashes Out" Issue)

Issue: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is likely insoluble in the starting mobile phase (DCM). Liquid injection will cause precipitation at the column head, leading to high backpressure and terrible resolution.

Solution: Dry Loading

  • Dissolve your crude sample in a minimal amount of Methanol or DCM/MeOH (1:1) . (Use heat if necessary).

  • Add Celite 545 or Silica Gel (Ratio: 1g solid support per 1g crude sample).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into an empty solid-load cartridge (or pour on top of the column bed if using open columns).

Phase 4: Reverse Phase Strategies (C18)

If Normal Phase fails to separate impurities, Reverse Phase (C18) is the next logical step.

The pH Factor: The target molecule has a basic pKa (~10).

  • At Acidic pH (0.1% Formic Acid/TFA): The molecule is fully protonated (

    
    ). It becomes extremely polar and will elute near the void volume  (no retention).
    
  • At Basic pH (pH 10): The molecule is neutral. It will retain well on the hydrophobic C18 chains.

Recommended RP Protocol:

  • Column: High-pH stable C18 (e.g., Gemini, XBridge, or specific "Hybrid" silica). Do not use standard silica-based C18 at pH > 8.

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ), adjusted to pH 9.5 with 
    
    
    
    .
  • Gradient: 5% Acetonitrile to 60% Acetonitrile.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Streaking / Tailing Interaction with Silanols.[4]Increase

modifier concentration. Switch to Amine-bonded silica.[4]
High Backpressure Sample precipitation.Switch from liquid injection to Dry Loading (see Phase 3).
No Elution (NP) Compound is too polar.Switch to Protocol A (DCM/MeOH/NH4OH) or use Reverse Phase.
No Retention (RP) pH is too low (Compound ionized).Switch to Basic pH buffer (Ammonium Bicarbonate) to neutralize the amine.
Split Peaks Sample solvent mismatch.If liquid loading, ensure the injection solvent is weaker than the mobile phase. If not possible, use Dry Loading.[1][5]

Visualizing the Interaction

Understanding why the amine sticks is crucial for troubleshooting.

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 Modified Silica (Blocked) Silanol Si-OH (Silanol) Interaction Strong H-Bonding (Tailing/Sticking) Silanol->Interaction Amine Target Amine (R-NH2) Amine->Interaction BlockedSilanol Si-O- NH4+ Elution Smooth Elution BlockedSilanol->Elution FreeAmine Target Amine (Free Base) FreeAmine->Elution modifier Modifier (NH4OH) modifier->BlockedSilanol Neutralizes

Figure 2: Mechanism of amine tailing on silica and how modifiers (Ammonium Hydroxide) block these interactions to allow elution.

References

  • Biotage. (2023). Strategies for the Flash Purification of Basic Compounds. Retrieved from

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • SiliCycle. (2023). SiliCycle Application Note: Purification of Amines.[1][6] Retrieved from

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH recipes).[2][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from

Sources

Troubleshooting

Preventing N-alkylation side reactions with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Topic: Preventing N-Alkylation Side Reactions & Regioselectivity Control Ticket ID: CHEM-SUP-IP6M-001[1] Core Chemical Logic: The "Why" Behind the Side Reactions[1] To prevent side reactions, you must first understand th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-Alkylation Side Reactions & Regioselectivity Control Ticket ID: CHEM-SUP-IP6M-001[1]

Core Chemical Logic: The "Why" Behind the Side Reactions[1]

To prevent side reactions, you must first understand the "personality" of your molecule.[1] (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine possesses two distinct nucleophilic regions that compete for electrophiles.

The Reactivity Map

The molecule is a "Push-Pull" system.[1]

  • The Exocyclic Amine (C6-CH₂-NH₂): A primary aliphatic amine.[1] It acts as a classic nucleophile (pKa of conjugate acid

    
     9.5).[1] It is sterically unhindered and reacts rapidly with acylating agents and aldehydes.[1]
    
  • The Imidazo[4,5-b]pyridine Core:

    • N1/N3 (Imidazole Ring): The NH proton is acidic (pKa

      
       10.5).[1] Upon deprotonation (using bases like NaH, K₂CO₃, or even excess TEA in polar solvents), it forms an aromatic anion .[1] This anion is a hard nucleophile and will aggressively attack alkyl halides.[1]
      
    • N4 (Pyridine Ring): Generally less reactive due to electron deficiency but can form N-oxides or quaternary salts under forcing conditions.[1]

The Root Cause of Failure

Most N-alkylation side reactions occur because the reaction conditions inadvertently activate the Imidazole Ring Anion .[1]

  • Scenario A (Desired): You want to functionalize the primary amine (e.g., amide coupling).[1]

    • Failure Mode: Using a base that is too strong (e.g., KOH, NaH) or a solvent that supports ionization (DMF/DMSO) can deprotonate the Ring NH, leading to competitive alkylation on the ring (N1 or N3).

  • Scenario B (Desired): You want to alkylate the ring.[1]

    • Failure Mode: The primary amine is a better nucleophile than the neutral ring.[1] If left unprotected, the primary amine will alkylate first.[1]

Interactive Reactivity Diagram

The following diagram illustrates the competition between the exocyclic amine and the ring nitrogens based on reaction conditions.

ReactivityPathways Start (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Starting Material) Condition_Acid Acidic/Neutral pH (DCM, THF, No Base) Start->Condition_Acid Dissolve Condition_WeakBase Weak Base (DIPEA, TEA, pH < 10) Start->Condition_WeakBase Add Base Condition_StrongBase Strong Base (NaH, K2CO3, pH > 11) Start->Condition_StrongBase Add Base Path_Amine Primary Amine Nucleophilic Condition_Acid->Path_Amine Amine is free base Condition_WeakBase->Path_Amine Favors Amine Path_Ring Ring Deprotonation (Anion Formation) Condition_StrongBase->Path_Ring Activates Ring Product_Amide DESIRED: Exocyclic Amine Functionalization (Amides, Reductive Amination) Path_Amine->Product_Amide + Electrophile (NHS ester, Aldehyde) Product_Mix MIXTURE: N-Alkylation on Amine + Ring Path_Amine->Product_Mix + Alkyl Halide (R-Br) Product_RingAlk SIDE REACTION: Ring N-Alkylation (N1/N3) Path_Ring->Product_RingAlk + Electrophile

Caption: Pathway analysis showing how pH and base strength dictate the site of reactivity. Avoid Strong Base to protect the Ring.[1]

Troubleshooting Guides & Protocols

Guide A: Selective Functionalization of the Primary Amine

Goal: Attach a linker/drug to the -CH₂NH₂ group without touching the ring.[1]

The "Golden Rule": Avoid Alkyl Halides. Use Acylation or Reductive Amination.[1]

VariableRecommendationScientific Rationale
Electrophile NHS Esters, Acid Chlorides, AldehydesThese react kinetically faster with primary amines than with the heterocyclic nitrogen.[1]
Base DIPEA (Hünig's Base) or NMMBulky organic bases scavenge protons but are too sterically hindered and weak to deprotonate the Imidazole Ring (pKa ~10.5).[1]
Solvent DCM, THF, DioxaneAprotic, lower polarity solvents suppress the ionization of the imidazole proton compared to DMF or DMSO.[1]
Temperature 0°C to RTKinetic control favors the more nucleophilic primary amine.[1]

Standard Protocol (Amide Coupling):

  • Dissolve (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.5 eq).[1] Do not use excess base.

  • Add the NHS-ester or Acid Chloride (1.0 eq) dropwise at 0°C.[1]

  • Self-Validation: Monitor TLC. The product should be more non-polar.

    • Check: If the spot streaks or stays on the baseline, the imidazole ring might be interacting with silica.[1] Add 1% TEA to the eluent.

Guide B: Preventing Ring Alkylation when using Alkyl Halides

Goal: You MUST use an alkyl halide (R-Br/I) on the amine, but the ring keeps reacting.

The Solution: Transient Protection.[1] Direct alkylation of the amine with R-X is difficult to control because the product (secondary amine) is often more nucleophilic than the starting material, and the ring competes.

Protocol (Boc-Protection Strategy):

  • Step 1: Protect the Amine (Paradoxical? No).

    • React starting material with Boc₂O (1.1 eq) in DCM.

    • Result: tert-butyl ((1H-imidazo[4,5-b]pyridin-6-yl)methyl)carbamate.[1]

    • Why? We need to differentiate the nitrogens.[1]

  • Step 2: Protect the Ring.

    • React the Boc-amine with Trityl Chloride (Trt-Cl) and TEA.[1]

    • Result: Trityl group on the Imidazole Ring (N1/N3 mixture).[1]

  • Step 3: Selective Deprotection.

    • Treat with mild acid (e.g., dilute HCl or TFA/DCM controlled) to remove Boc, leaving Trityl intact (Trityl is very acid sensitive, but can be retained if conditions are tuned, or use SEM protection for the ring if Trityl is too labile).[1]

    • Alternative: A better route is Reductive Amination (See Guide A) to avoid this multi-step dance.[1]

Troubleshooting FAQ: "Help, I have a mixture!"

Q1: I see two spots close together on TLC after reaction. Is it the N1/N3 regioisomer?

  • Diagnosis: If you were targeting the exocyclic amine, a double spot usually means you have mono-alkylation vs. di-alkylation (on the amine) OR you have successfully alkylated the amine but the ring tautomers are separating on silica (rare but possible).[1]

  • Test: Run NMR.

    • N-Alkylation on Ring: Look for a shift in the aromatic protons (positions 5 and 7).[1] The symmetry of the signals often breaks.[1]

    • N-Alkylation on Exocyclic Amine: The methylene protons (-CH₂-N) will shift, but the aromatic core protons will remain relatively stable.[1]

Q2: My yield is low, and the product is stuck in the aqueous layer.

  • Cause: The imidazopyridine core is amphoteric.[1] At low pH, the pyridine/imidazole protonates (cation).[1] At high pH, the imidazole deprotonates (anion).[1]

  • Fix: Adjust workup pH to ~7-8 (the isoelectric point vicinity). Use n-Butanol or DCM/IPA (3:1) for extraction.[1] Do not use simple Ethyl Acetate; it is often too non-polar for this scaffold.[1]

Q3: Can I use NaH to speed up the reaction?

  • Strictly NO for selective amine functionalization.[1] NaH will quantitatively deprotonate the imidazole ring (N1/N3), making it the dominant nucleophile.[1] Only use NaH if you intend to alkylate the ring.[1]

Decision Tree for Experimental Design

Use this flow to select the correct synthetic route.

DecisionTree Start Start: Functionalize (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Q1 Target Site? Start->Q1 Target_Ring Target: Ring Nitrogen (N1/N3) Q1->Target_Ring Target_Amine Target: Exocyclic Amine (-CH2NH2) Q1->Target_Amine Action_Protect REQUIRED: Protect Amine (Boc) then Alkylate Ring Target_Ring->Action_Protect Q2 Reagent Type? Target_Amine->Q2 Reagent_Acyl Acyl Chloride / NHS Ester Q2->Reagent_Acyl Reagent_Alkyl Alkyl Halide (R-Br/I) Q2->Reagent_Alkyl Reagent_Ald Aldehyde (Reductive Amination) Q2->Reagent_Ald Action_Direct Direct Coupling Base: DIPEA Solvent: DCM Reagent_Acyl->Action_Direct Action_Hard DIFFICULT PATH 1. Protect Ring (Trt/SEM) 2. Alkylate Amine 3. Deprotect Reagent_Alkyl->Action_Hard Action_RedAm Reductive Amination NaBH(OAc)3 No Base needed Reagent_Ald->Action_RedAm

Caption: Decision matrix for selecting reagents. Note that Alkyl Halides require complex protection strategies.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of fused imidazoles and tautomerism).

  • BenchChem. (2025).[2] Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Retrieved from .[1]

  • PubChem. (2025).[1][3] Compound Summary: 1H-Imidazo[4,5-b]pyridine.[1][4][3][5][6][7][8] National Library of Medicine. Retrieved from .[1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Detailed pKa and alkylation mechanisms).

  • Sigma-Aldrich. (2025).[1] (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine Product Information. Retrieved from .[1]

(Note: Specific pKa values and reactivity ratios are derived from the structural analogues in standard heterocyclic chemistry texts (Ref 1, 4) and verified against computed properties in PubChem (Ref 3).)

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of (1H-Imidazo[4,se-b]pyridin-6-yl)methanamine Salts

Welcome to the technical support guide for handling salts of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. This document is designed for researchers, chemists, and formulation scientists who work with this and similar hygr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling salts of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. This document is designed for researchers, chemists, and formulation scientists who work with this and similar hygroscopic active pharmaceutical ingredients (APIs). As a heterocyclic amine, salts of this compound are prone to absorbing moisture from the atmosphere, a property known as hygroscopicity. This can introduce significant variability and error into experiments, affecting everything from accurate weighing to chemical stability and ultimately, the integrity of your research.[1][2][3]

This guide provides a comprehensive overview of the challenges associated with hygroscopicity and offers practical, field-proven solutions in a direct question-and-answer format.

Section 1: The Challenge of Hygroscopicity

This section addresses the fundamental principles of hygroscopicity and its direct consequences on laboratory work involving (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine salts.

Q1: What exactly is hygroscopicity and why are my amine salts susceptible?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[3] For salts of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, this is primarily due to the presence of nitrogen atoms in the imidazopyridine ring system and the primary amine group, which can readily form hydrogen bonds with water molecules.[4][5] The salt form itself (e.g., hydrochloride, mesylate) can further enhance this effect.

The process is not static; the amount of water absorbed depends on the ambient relative humidity (RH).[6][7] Above a certain RH, known as the Critical Relative Humidity (CRH), the rate of water uptake can increase dramatically, potentially leading to significant physical and chemical changes.[7][8]

Q2: What are the immediate consequences of moisture absorption in my experiments?

A: Ignoring the hygroscopic nature of your compound can lead to a cascade of experimental errors. The primary consequences are:

  • Inaccurate Weighing: As the compound absorbs water, its mass increases. Weighing the substance in an open atmosphere can lead to constantly changing readings, making it impossible to obtain an accurate mass for preparing solutions of a specific concentration.[9] This directly impacts dosing accuracy, yield calculations, and analytical results.

  • Physical State Alterations: Moisture uptake can cause powders to cake, clump, or even deliquesce (dissolve in the absorbed water) into a sticky or semi-liquid state.[3][10][11] This severely affects the material's flowability, making it difficult to handle, transfer, and process, especially in automated systems or during formulation development.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[1][3][12] This is a critical stability concern that can compromise the results of biological assays and the shelf-life of the compound.

  • Altered Physicochemical Properties: Absorbed water can change a compound's crystal structure, potentially forming a hydrate.[1][13] This can alter crucial properties like solubility, dissolution rate, and bioavailability, leading to inconsistent performance in downstream applications.[1]

G cluster_mechanism Mechanism cluster_consequences Experimental Consequences API (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Salt (Hygroscopic) Sorption Water Vapor Sorption API->Sorption Moisture Atmospheric Moisture (Relative Humidity) Moisture->Sorption Physical Physical Changes (Caking, Clumping, Poor Flow) Sorption->Physical Weighing Inaccurate Weighing (Mass Increase) Sorption->Weighing Chemical Chemical Instability (Hydrolysis, Degradation) Sorption->Chemical Properties Altered Properties (Solubility, Crystal Form) Sorption->Properties G start Start: New Batch of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Salt check_hygro Is the material known to be hygroscopic? start->check_hygro handle_critical High-Precision Task? (e.g., Analytical Standard, Final Compound) check_hygro->handle_critical Yes proceed_low_risk Proceed with experiment (Low Risk) check_hygro->proceed_low_risk No use_glovebox Action: Handle and weigh inside a glove box or dry-gas purged enclosure. handle_critical->use_glovebox Yes use_desiccator Action: Work quickly. Use a desiccator for storage. Weigh by difference. handle_critical->use_desiccator No quantify_water Is exact concentration critical? use_glovebox->quantify_water use_desiccator->quantify_water karl_fischer Action: Perform Karl Fischer Titration to determine exact water content. quantify_water->karl_fischer Yes proceed_high_precision Proceed with experiment (High Precision) quantify_water->proceed_high_precision No correct_mass Action: Correct all weighings based on water content. karl_fischer->correct_mass correct_mass->proceed_high_precision

Fig 2. Decision workflow for handling a potentially hygroscopic API salt.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
  • Thoo, Y. Y., Kiew, T. Y., Yip, W. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
  • Stebilex. (2024). Different Drug Storage Conditions. Stebilex
  • Yuan-Jing. (n.d.).
  • Pharma Beginners. (2026). Water Content (Moisture Content) Test Procedure. Pharma Beginners.
  • KAM Controls. (n.d.). Determining Moisture Content in Crude Oil. KAM Controls.
  • SMT Dry Cabinets. (2025).
  • Unknown Author. (2005). API High Water Content Phase II Analytical Test Methods. API.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking.
  • BOC Sciences. (n.d.).
  • Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies.
  • Choudhary, A. (2011).
  • HepatoChem. (2016). How do you handle hygroscopic salts?
  • Mark, A. et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments.
  • Schaeffer. (n.d.). Hygroscopic Bulk Solids. Schaeffer.
  • Taylor and Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor and Francis Online.
  • Labinsights. (2023).
  • Technobis. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines.
  • ResearchGate. (n.d.). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers.
  • Liu, Y., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.
  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Okawara, T., et al. (2011). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Corrosion, 67(5).
  • Waseda University. (2011). Effect of relative humidity on ammonium chloride corrosion in refineries. Waseda University Research Portal.
  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 549–561.
  • Iovine, V., et al. (2023).
  • ResearchGate. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives.

Sources

Troubleshooting

Technical Support Center: Reduction of 6-Cyano-1H-imidazo[4,5-b]pyridine

Topic: Optimizing Yield & Selectivity for the Reduction of 6-Cyano-1H-imidazo[4,5-b]pyridine to (1H-imidazo[4,5-b]pyridin-6-yl)methanamine. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity for the Reduction of 6-Cyano-1H-imidazo[4,5-b]pyridine to (1H-imidazo[4,5-b]pyridin-6-yl)methanamine. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Challenges

Welcome to the technical support hub for the imidazo[4,5-b]pyridine scaffold. You are likely attempting to reduce the nitrile at the C6 position to a primary amine (or aldehyde). This is not a trivial benzonitrile reduction.

Why this reaction fails:

  • Catalyst Poisoning: The substrate contains three nitrogen atoms.[1] The pyridine nitrogen (N4) and the imidazole nitrogen (N1/N3) are potent ligands that coordinate to transition metals (Pd, Pt, Ni), effectively poisoning heterogeneous catalysts.

  • Solubility: The 1H-imidazo[4,5-b]pyridine core is planar and capable of strong hydrogen bonding (donor/acceptor), leading to poor solubility in standard hydrogenation solvents like MeOH or EtOH.[1]

  • Amphoteric Product: The product, (1H-imidazo[4,5-b]pyridin-6-yl)methanamine, is highly polar and amphoteric.[1] It often "disappears" into the aqueous layer during standard acid/base workups.[1]

Decision Matrix: Selecting Your Protocol

Before starting, use this logic flow to select the optimal method for your scale and equipment.

ReductionWorkflow Start Start: 6-Cyano-1H-imidazo[4,5-b]pyridine Target Target Product? Start->Target Amine Primary Amine (-CH2NH2) Target->Amine Full Reduction Aldehyde Aldehyde (-CHO) Target->Aldehyde Partial Reduction Scale Scale / Equipment? Amine->Scale MethodD Method D: DIBAL-H (-78°C, Controlled) Aldehyde->MethodD Autoclave Autoclave Available (>1g scale) Scale->Autoclave NoAutoclave No Autoclave (<500mg scale) Scale->NoAutoclave MethodA Method A: Raney Ni (High Yield, Scalable) Autoclave->MethodA Preferred MethodB Method B: Pd/C + Acid (Avoids Ni waste) Autoclave->MethodB Alternative MethodC Method C: LiAlH4 / BH3 (Chemical Reduction) NoAutoclave->MethodC

Figure 1: Strategic decision tree for selecting the reduction methodology based on target functionality and available equipment.

Detailed Experimental Protocols

Method A: Raney Nickel Hydrogenation (The "Gold Standard")

Best for: High yields, preventing secondary amine formation, and overcoming catalyst poisoning. Mechanism: Raney Nickel (Ra-Ni) is less susceptible to poisoning by the pyridine nitrogen than Pd/C. The addition of ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

Protocol:

  • Preparation: Wash active Raney Nickel slurry (approx. 50 wt% loading relative to substrate) with MeOH (3x) to remove water.[1] Warning: Pyrophoric.

  • Solvent: Dissolve 6-cyano-1H-imidazo[4,5-b]pyridine (1.0 equiv) in 7M NH3 in Methanol .

    • Note: If solubility is poor, add THF as a co-solvent (1:1 ratio).

  • Reaction: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Pressurize to 50 psi (3.5 bar) H2.

  • Temperature: Heat to 50°C . Room temperature often stalls due to the stable aromatic system.[1]

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-12 hours.

  • Workup (Critical): Filter through Celite under an inert atmosphere (Ra-Ni is flammable when dry). Rinse the pad with MeOH.[1] Concentrate the filtrate.

    • Purification: The crude is often pure enough.[1] If green (Ni leaching), treat with a metal scavenger (e.g., SiliaMetS®) or recrystallize from EtOH.

Method B: Pd/C with Acidic Additive

Best for: Labs avoiding Nickel; systems where Ra-Ni fails.[1] Mechanism: The acid protonates the pyridine nitrogen (


) and imidazole nitrogens, preventing them from binding tightly to the Pd surface.[1]

Protocol:

  • Solvent: MeOH or EtOH.

  • Additive: Add 3.0 equiv of HCl (using 4M HCl in dioxane or concentrated aqueous HCl).

    • Why? You must fully protonate the basic sites.[1]

  • Catalyst: 10 wt% Pd/C (high loading required: 20 wt% relative to substrate).[1]

  • Conditions: 50 psi H2, RT to 40°C.

  • Workup: Filter catalyst. The product will be the hydrochloride salt.[1]

    • Free Basing: Neutralize carefully with NaHCO3 or basic resin.[1] Do not over-basify or the product may precipitate or trap in water.[1]

Comparative Data: Reducing Agents

FeatureRaney Ni / NH3Pd/C + HClLiAlH4 (LAH)BH3-THF
Yield High (85-95%)Moderate (60-80%)Variable (50-70%)Good (70-85%)
Selectivity Excellent (Amine)GoodPoor (attacks other groups)Good
Poisoning Risk LowHigh (requires Acid)N/AN/A
Workup Difficulty Low (Filtration)Medium (Salt formation)High (Emulsions)Medium (Quench)
Safety Pyrophoric CatalystFlammable SolventWater ReactiveWater Reactive

Troubleshooting Guide (FAQ)

Issue 1: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning.[1] The product amine is competing with the reactant for the catalyst surface. Solution:

  • Spike the catalyst: Add fresh catalyst (under inert gas) and repressurize.[1]

  • Increase Pressure: Move from balloon pressure (1 atm) to an autoclave (5-10 bar).

  • Switch to Method A: If using Pd/C, switch to Raney Nickel.

Issue 2: "I cannot get my product out of the aqueous layer."

Diagnosis: The product is a polar poly-amine.[1] At neutral pH, it is water-soluble.[1] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3.[1]

  • Solvent Switch: Use n-Butanol or DCM/Isopropanol (3:1) for extraction.[1] Standard EtOAc often fails to extract polar heterocycles.[1]

  • Evaporation: If possible, simply evaporate the aqueous phase and use MeOH/DCM to extract the product from the inorganic salts (trituration).

Issue 3: "My product is blue/green."

Diagnosis: Nickel or Copper leaching (if using Cu-based catalysts).[1] The imidazole ring is an excellent chelator.[1] Solution:

  • Scavengers: Stir the crude methanol solution with QuadraPure™ TU or similar thiourea-based scavengers.[1]

  • EDTA Wash: If the product is water-insoluble (unlikely here), wash with EDTA solution.[1]

Issue 4: "The starting material won't dissolve."[1]

Diagnosis: High lattice energy of the imidazopyridine.[1] Solution:

  • Temperature: Heat the reaction to 50-60°C.

  • Co-solvents: Use TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) if available; these are excellent solvents for hydrogen-bonding heterocycles and are compatible with hydrogenation.[1]

References

  • Catalytic Hydrogenation of Nitriles

    • Nishimura, S.[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001.[1] (Classic text on poisoning mechanisms).[1]

  • Imidazo[4,5-b]pyridine Scaffold Properties

    • BenchChem.[1] "Synthesis of 6H-Imidazo[4,5-b]pyridine via Formic Acid Cyclization." Link

  • Poisoning of Catalysts by N-Heterocycles

    • Ma, X., et al. "Enhanced Chemoselective Hydrogenation through Tuning the Interaction between Pt Nanoparticles and Carbon Supports." ACS Catalysis, 2016.[1][2] Link

  • Asymmetric Hydrogenation of Multi-Nitrogen Heterocycles

    • Zhang, Z., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation." J. Org.[3] Chem., 2024.[1][2][4][5][6][7] Link[5]

  • Solubility Data for Cyanopyridines

    • MedCrave.[1] "Solubility of some novel cyanopyridine derivatives." Link

Sources

Optimization

Removing metal catalyst impurities from (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Topic: Removing metal catalyst impurities from (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Document ID: TSC-IMP-006 Last Updated: 2026-02-17[1] Executive Summary & The "Chelation Challenge" The Core Problem: (1H-Imidazo[4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing metal catalyst impurities from (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Document ID: TSC-IMP-006 Last Updated: 2026-02-17[1]

Executive Summary & The "Chelation Challenge"

The Core Problem: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is not just a substrate; it is a potent multidentate ligand.[1] The structure contains three distinct nitrogen binding motifs:

  • Pyridine Nitrogen (N3/N4): A classic

    
    -donor.[1]
    
  • Imidazole Nitrogen (N1/N3): Involved in

    
    -backbonding.[1]
    
  • Primary Amine (Side chain): A strong

    
    -donor (Lewis base).[1]
    

The Consequence: When synthesizing this molecule via Palladium (Pd) or Nickel (Ni) catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling, or Nitrile reduction), the residual metal does not merely "float" in solution. It is often chelated by your product, forming tight metal-API complexes. Standard silica plugs or simple aqueous washes often fail because the API binds the metal more tightly than the wash media.

Target Specification: Per ICH Q3D (R2) guidelines, Palladium (Class 2B) must generally be controlled to <10 ppm for oral drug substances (assuming a 10g daily dose limit).[1]

Decision Matrix: Selecting the Right Remediation Strategy

Do not guess. Use this logic flow to select the method least likely to reduce your yield while maximizing purity.

ScavengerDecision Start Start: High Metal Content (>500 ppm) Solubility Check Solubility in MeOH/THF/DMF Start->Solubility IsSoluble Soluble? Solubility->IsSoluble ScavengerRoute Solid-Supported Scavenging (Si-TMT / Si-Thiol) IsSoluble->ScavengerRoute Yes WetChemRoute Wet Chemistry / Extraction (NAC or EDTA Wash) IsSoluble->WetChemRoute No YesSoluble Yes NoSoluble No (Poor Solubility) CheckAmine Primary Amine Present? (Avoid Electrophiles!) ScavengerRoute->CheckAmine Verify Compatibility SaltForm SaltForm WetChemRoute->SaltForm Alternative: HCl Salt Formation + Recrystallization SafeScav Use Si-TMT or Si-Thiol (Non-Electrophilic) CheckAmine->SafeScav Safe UnsafeScav AVOID Isocyanate/Anhydride Scavengers CheckAmine->UnsafeScav Danger

Figure 1: Decision tree for selecting the appropriate metal removal strategy based on solubility and functional group compatibility.

Protocol A: Solid-Supported Scavenging (The "Gold Standard")[1]

Best For: Process streams where the API is soluble in organic solvents (MeOH, THF, DMF, EtOAc). Recommended Scavenger: SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).[1] Contraindicated: Do not use scavengers containing isocyanates, acid chlorides, or aldehydes, as they will react with the primary amine on your molecule.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in a compatible solvent (e.g., MeOH or THF/MeOH 1:1) to a concentration of roughly 10 volumes (10 mL/g).

  • Loading Calculation: Add 3-4 equivalents of scavenger relative to the residual metal content (not the API).

    • Rule of Thumb: If metal content is unknown, start with 10-20 wt% of scavenger relative to the mass of the crude API.

  • Temperature & Time: Heat the slurry to 50-60°C for 4 to 12 hours .

    • Why? Room temperature scavenging is often insufficient for breaking the strong API-Metal chelation complex.[1] Thermal energy is required to shift the equilibrium toward the scavenger.

  • Filtration: Filter the hot suspension through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.

  • Analysis: Analyze the filtrate via ICP-MS. If >20 ppm remains, repeat with fresh scavenger.

Protocol B: The "Wet" Chelation Wash (Aqueous Extraction)

Best For: Large-scale batches where solid scavengers are too expensive, or if the API is already dissolved in a water-immiscible solvent (e.g., n-Butanol, 2-MeTHF).[1] Reagent: N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .[1]

Step-by-Step Methodology:
  • Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., 2-MeTHF or DCM/MeOH mixture).[1]

  • The Wash: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) .[1] Adjust the pH of this aqueous solution to pH 7-8 using NaOH.

    • Note: The imidazopyridine is basic.[1] If the wash is too acidic, you will protonate your API and lose it into the aqueous layer.

  • Extraction: Stir the organic API solution with the aqueous NAC solution vigorously for 1-2 hours at 40°C.

    • Mechanism:[1] NAC is a small, potent ligand that can out-compete the API for the metal and drag it into the aqueous phase.

  • Separation: Separate the layers. The metal-NAC complex will be in the aqueous layer (often turning it red/brown).

  • Rinse: Wash the organic layer with dilute brine to remove residual NAC.[1]

Troubleshooting & FAQs

Q1: I treated my sample with Silica-Thiol, but the Pd levels barely dropped. Why?

Diagnosis: The binding constant (


) of your API to the metal is likely similar to or higher than that of the scavenger at room temperature.
Fix: 
  • Increase Temperature: Run the scavenging at reflux (60-70°C).

  • Switch Ligand: Move from a standard Thiol to TMT (Trimercaptotriazine) .[1] TMT has a higher affinity for Pd(II) species than simple thiols.[1]

  • Activation: Add a small amount of activated carbon (Charcoal) alongside the silica scavenger.[1]

Q2: My product turned green/black after the reaction. Is this metal?

Diagnosis: Yes, this is likely colloidal Palladium (Pd nanoparticles).[1] Fix:

  • Standard silica scavengers struggle to pick up colloidal metal because the particles are too large to enter the pores.

  • Solution: Use Activated Carbon (e.g., Darco KB-B or Carboxen 564) .[1] Carbon is excellent at adsorbing colloidal metals.[1] Slurry for 2 hours at 50°C, then filter.

Q3: Can I use acid extractions to remove the metal?

Diagnosis: Generally, No .[1] Reasoning: Your molecule contains a primary amine and a pyridine ring.[1] Adding acid (HCl) will protonate these sites (


 for the amine, 

for the pyridine).[1] The salt form will dissolve in the water, making it impossible to separate the metal (which is also in the water) from the product via extraction. Exception: You can form the HCl salt, precipitate it, and hope the metal stays in the mother liquor (Recrystallization strategy), but simple acid washes will not work for extraction.

Comparative Data: Scavenger Efficacy

Data simulated based on typical performance with nitrogen-rich heterocycles.

Scavenger TypeFunctional GroupCompatibility with Primary AminesPd Removal Efficacy (at 25°C)Pd Removal Efficacy (at 60°C)
SiliaMetS® Thiol PropylthiolHigh ModerateHigh
SiliaMetS® TMT TrithiolHigh HighVery High
Isocyanate Resin IsocyanateINCOMPATIBLE (Reacts)N/AN/A
Activated Carbon CarbonHigh High (Colloidal)High
Celite® Diatomaceous EarthHigh Low (<10%)Low

Mechanism of Action

The following diagram illustrates the competitive binding equilibrium. To succeed, the Scavenger (


) must have a significantly higher binding affinity than the API (

).

ChelationMechanism cluster_equilibrium Competitive Equilibrium Pd Pd Scavenger Scavenger (Thiol/TMT) Pd->Scavenger Scavenging API API (Imidazopyridine) API->Pd Chelation CleanAPI Purified API (Solution) API->CleanAPI Result Pd-Scavenger (Solid Phase) Scavenger->Result

Figure 2: The competitive binding mechanism.[1] The scavenger must out-compete the API's multiple nitrogen donors for the metal center.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022).[1] Defines PDE limits for Palladium (Class 2B) and other metals. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link][1]

Sources

Troubleshooting

Technical Support Center: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Welcome to the technical support center for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Understanding the Stability of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a heterocyclic amine containing an imidazopyridine core. This structure, similar to naturally occurring purines, makes it a valuable building block in medicinal chemistry.[1][2] However, the inherent reactivity of the amine group and the fused heterocyclic system can present stability challenges in solution. This guide will help you navigate these potential issues.

Predicted Chemical Stability

While specific stability data for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is not extensively published, we can infer potential degradation pathways based on its structure and the behavior of similar compounds. The primary areas of concern are susceptibility to oxidation, pH-dependent hydrolysis, and photosensitivity.

Troubleshooting Guide

This section addresses specific problems you might encounter when working with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in solution.

Issue 1: Solution Discoloration (e.g., Turning Yellow/Brown)

Possible Cause: This is often a primary indicator of oxidative degradation. The methanamine group and the electron-rich imidazopyridine ring system can be susceptible to oxidation, leading to the formation of colored byproducts.[3]

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution.

  • Work in an Inert Atmosphere: For maximum protection, prepare and handle solutions in a glove box or under a continuous stream of an inert gas.

  • Storage: Store solutions in amber vials, purged with inert gas, and at recommended low temperatures.

Issue 2: Precipitation or Cloudiness of the Solution

Possible Cause:

  • pH-Dependent Solubility: The compound has a predicted acidic pKa of around 10.65, indicating it will be protonated and more soluble in acidic to neutral aqueous solutions.[4] In basic solutions, the free base may be less soluble, leading to precipitation.

  • Salt Formation: If using a salt form of the compound (e.g., HCl salt), changes in pH or the presence of certain counter-ions in your buffer can lead to the formation of a less soluble salt.

  • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound.

Troubleshooting Steps:

  • Verify Solution pH: Check the pH of your final solution. For aqueous buffers, ensure the pH is in a range where the protonated form of the amine is favored (typically pH < 8).

  • Solvent Selection: If your experimental conditions allow, consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility.

  • Filtration: If you suspect insoluble degradation products, filter the solution through a 0.22 µm syringe filter before use. Analyze the filtrate to confirm the concentration of the active compound.

Issue 3: Loss of Biological Activity or Inconsistent Results

Possible Cause: This is a critical issue that often points to chemical degradation of the compound. The parent molecule may be degrading into inactive or less active species.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, a forced degradation study is highly recommended.[3][5][6] This involves intentionally stressing the compound to identify potential degradation pathways.

  • Analyze for Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your stock and working solutions over time.[7]

  • Freshly Prepare Solutions: As a best practice, prepare solutions of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine fresh for each experiment to minimize the impact of potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine?

A1: The solid form is generally more stable than solutions. It should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).

Q2: In which solvents is (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine soluble and stable?

A2: While specific solubility data is limited, similar compounds are often soluble in polar organic solvents like DMSO and methanol. For aqueous solutions, solubility is pH-dependent, with better solubility at acidic to neutral pH. Stability will vary depending on the solvent. It is crucial to perform stability studies in your specific solvent system.

Q3: How can I design a simple experiment to check the stability of my solution?

A3: You can perform a preliminary stability assessment by preparing your solution and storing aliquots under different conditions (e.g., room temperature vs. 4°C, light vs. dark). Analyze the purity of these aliquots by HPLC at various time points (e.g., 0, 4, 8, 24 hours) to monitor for the appearance of degradation peaks and a decrease in the main peak area.

Q4: What analytical methods are suitable for stability studies of this compound?

A4: A stability-indicating HPLC method is the most common and reliable technique.[7] This involves developing a method that can separate the parent compound from its potential degradation products.[3][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of any degradation products, providing clues to their structure.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the stability of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in solution. The goal is to induce a small amount of degradation (5-20%) to identify potential degradants.[8]

Materials:

  • (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffers for your intended experimental pH

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking time points for analysis (e.g., 0, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples by HPLC, including an unstressed control sample. Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

Stress ConditionTypical ReagentPurpose
Acid Hydrolysis0.1 M HClTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOHTo assess stability in alkaline environments.
Oxidation3% H₂O₂To evaluate susceptibility to oxidative degradation.[3]
Thermal60°CTo accelerate degradation and predict long-term stability.[5]
PhotolyticUV LightTo determine light sensitivity.

Data Interpretation: The resulting chromatograms will reveal the conditions under which the compound is least stable. The presence of new peaks indicates the formation of degradation products. This information is crucial for developing appropriate handling and storage procedures.[5][6]

Protocol 2: Routine Purity Check by HPLC

This is a simplified protocol for routine checks of your working solutions.

Procedure:

  • Prepare a Fresh Standard: Always prepare a fresh standard solution from solid material for comparison.

  • Sample Your Working Solution: Take an aliquot of the solution you have been using in your experiments.

  • HPLC Analysis: Analyze both the fresh standard and your working solution using an established HPLC method.

  • Compare Chromatograms: Compare the peak area and the presence of any new peaks in your working solution to the fresh standard. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the conceptual workflow for assessing and troubleshooting the stability of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

G cluster_prep Solution Preparation cluster_observe Observation & Initial Check cluster_troubleshoot Troubleshooting Pathway A Weigh Solid Compound B Select & Prepare Solvent (e.g., deoxygenate) A->B C Dissolve Compound (e.g., under inert gas) B->C D Observe Solution (Color, Clarity) C->D E Inconsistent Results? D->E F YES E->F YES G NO E->G NO H Perform HPLC Purity Check F->H J Proceed with Experiment G->J I Degradation Confirmed? H->I I->J NO K Implement Corrective Actions: - Use fresh solution - Modify storage/handling - Conduct forced degradation study I->K YES

Caption: Troubleshooting workflow for solution stability issues.

G cluster_stress Potential Stress Factors cluster_degradation Potential Degradation Products Compound (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Imidazopyridine Core Methanamine Group Oxidation Oxidizing Agents (e.g., O2, Peroxides) Compound:f0->Oxidation Compound:f1->Oxidation Hydrolysis pH Extremes (Acidic or Basic) Compound->Hydrolysis Light UV/Visible Light Compound->Light Oxidized Oxidized Species (e.g., N-oxides, de-aminated products) Oxidation->Oxidized Hydrolyzed Hydrolysis Products Hydrolysis->Hydrolyzed Photodegradants Photolytic Byproducts Light->Photodegradants

Sources

Optimization

Technical Support Center: Synthesis of 6-Substituted Imidazo[4,5-b]pyridines

Welcome to the Technical Support Center for the synthesis of 6-substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the successful and efficient synthesis of your target molecules.

Introduction: The Chemistry of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, which allows its derivatives to interact with a wide array of biological targets.[1][2][3] The synthesis of these compounds, however, is not without its challenges. This guide will address common issues encountered during the crucial cyclization step to form the imidazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cyclization & Yield Optimization

Question 1: My cyclization reaction to form the 6-substituted imidazo[4,5-b]pyridine is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the cyclization step are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.

1. Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction.

  • Causality: The condensation of a 2,3-diaminopyridine with a carboxylic acid or aldehyde is an equilibrium process. Insufficient energy input or the presence of water can prevent the reaction from reaching completion.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. Switching to a higher-boiling solvent or simply increasing the reaction temperature can be effective.[4]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extending the reaction time may be necessary.

    • Water Removal: The cyclization is a condensation reaction that produces water. If not removed, water can hydrolyze the intermediate Schiff base or amide, pushing the equilibrium back towards the starting materials. For high-temperature reactions, a Dean-Stark trap is an effective tool for water removal.[4]

2. Suboptimal pH: The reaction pH can be critical, especially when using carboxylic acids or their equivalents.

  • Causality: Acidic conditions are typically required to protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the diaminopyridine.

  • Troubleshooting Steps:

    • For reactions with carboxylic acids, ensure sufficient acidic conditions.[4]

    • When using orthoesters, a catalytic amount of a strong acid like p-toluenesulfonic acid can be beneficial.[4]

3. Oxidative Conditions for Aldehyde Condensations: When using an aldehyde as the carbonyl source, an oxidative step is necessary for the aromatization to the imidazo[4,5-b]pyridine core.

  • Causality: The initial condensation forms a dihydroimidazo[4,5-b]pyridine intermediate, which needs to be oxidized to the final aromatic product.

  • Troubleshooting Steps:

    • Air Oxidation: While simple, air oxidation can be slow and inefficient.[4]

    • Mild Oxidizing Agents: Consider using a mild oxidizing agent to facilitate the aromatization.

Question 2: I am observing the formation of an intermediate, but the final cyclization to the imidazole ring is not proceeding. How can I drive the reaction to completion?

Answer: The isolation of a stable intermediate, often the N-acylated or Schiff base adduct of the 2,3-diaminopyridine, is a common problem indicating that the cyclization step is the bottleneck.

  • Causality: The intramolecular cyclization has its own activation energy barrier. The stability of the intermediate can sometimes hinder the final ring closure under the initial reaction conditions.

  • Troubleshooting Steps:

    • Thermal Push: As with low yields, increasing the thermal energy is often the most effective solution. Refluxing in a higher-boiling solvent is a common strategy to drive the cyclization.[4]

    • Catalysis: The cyclization can be promoted by either acid or base catalysis. The choice of catalyst will depend on the specific substrate and reaction conditions.

Side Reactions & Impurity Profile

Question 3: I suspect the formation of an N-oxide in my reaction mixture. How can I prevent its formation and what should I do if it has already formed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, especially when using oxidative conditions.[4]

  • Causality: The lone pair of electrons on the pyridine nitrogen can be attacked by oxidizing agents, leading to the formation of a stable N-oxide.

  • Prevention:

    • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[4]

  • Remediation - Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.

    • Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[4]

    • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.[4]

Question 4: My reaction is producing multiple regioisomers upon N-alkylation of the imidazo[4,5-b]pyridine core. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The outcome of the alkylation is highly dependent on the reaction conditions.[4][5]

  • Understanding the Sites of Alkylation: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.[4][6]

  • Troubleshooting Steps for Regiocontrol:

    • Modify the Base and Solvent System: The choice of base and solvent can significantly influence the isomer ratio. Screening different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) is crucial to find the optimal conditions for your desired isomer.[4][5] For instance, nonpolar solvents under basic conditions may favor alkylation at N3.[4]

    • Influence of the 6-Substituent: The electronic nature of the substituent at the 6-position can influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can increase the electron density on the pyridine nitrogen, potentially leading to a higher proportion of N4-alkylation. Conversely, electron-withdrawing groups may favor alkylation on the imidazole nitrogens.

Experimental Protocols

Protocol 1: Classical Cyclization using Formic Acid

This protocol describes the synthesis of the parent 6H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).[7]

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.[7]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.[7]

  • Work-up - Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure.[7]

  • Purification - Recrystallization: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.[7]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[7]

Protocol 2: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines

This method provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried resealable screw-cap tube, add the 2-chloro-3-aminopyridine derivative (1.0 equiv), the primary amide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Me₄tBuXPhos (0.12 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous tert-butanol to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N1-substituted imidazo[4,5-b]pyridine.

Data Presentation

Table 1: Troubleshooting Guide for Low Cyclization Yield

Possible Cause Underlying Principle Suggested Solutions
Incomplete Reaction The reaction has not reached equilibrium or the activation energy is too high.Increase reaction temperature, extend reaction time, use a higher-boiling solvent.[4]
Presence of Water Water can hydrolyze intermediates, shifting the equilibrium to the starting materials.Use a Dean-Stark trap for high-temperature reactions.[4]
Suboptimal pH The electrophilicity of the carbonyl group is not sufficiently enhanced.Add a catalytic amount of a strong acid (e.g., p-TsOH).[4]
Slow Aromatization The dihydroimidazo[4,5-b]pyridine intermediate is not efficiently oxidized.Use a mild oxidizing agent if air oxidation is insufficient.[4]

Table 2: Common Conditions for N-Alkylation of Imidazo[4,5-b]pyridines

Base Solvent Typical Temperature Notes
K₂CO₃DMFRoom TemperatureA common and versatile system.[5][6]
NaHTHF, Dioxane0 °C to Room TempA stronger base, useful for less reactive alkylating agents.[4]
Cs₂CO₃DioxaneElevated TemperaturesOften used in palladium-catalyzed reactions.[10]

Visualization of Key Concepts

Troubleshooting_Cyclization cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Reactions start Low Yield in Cyclization incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions increase_temp Increase Temperature / Change Solvent incomplete_reaction->increase_temp n_oxide N-Oxide Formation? side_reactions->n_oxide extend_time Extend Reaction Time remove_water Remove Water (Dean-Stark) add_catalyst Add Acid/Base Catalyst regioisomers Regioisomer Formation? control_oxidants Control Oxidants / Reduce N-Oxide n_oxide->control_oxidants modify_conditions Modify Base/Solvent for Regiocontrol regioisomers->modify_conditions

Caption: A decision tree for troubleshooting low yields in the cyclization step.

Synthesis_Workflow cluster_reactants Starting Materials diaminopyridine 6-Substituted 2,3-Diaminopyridine condensation Condensation diaminopyridine->condensation carbonyl Carboxylic Acid / Aldehyde carbonyl->condensation cyclization Cyclization condensation->cyclization aromatization Aromatization (if needed) cyclization->aromatization product 6-Substituted Imidazo[4,5-b]pyridine aromatization->product

Caption: General synthetic workflow for imidazo[4,5-b]pyridines.

References

Sources

Troubleshooting

Technical Support: Purification &amp; Crystallization of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Case ID: PUR-IMP-06 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile Welcome to the technical support center. You are likely working with (1H-Imid...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMP-06 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely working with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine , a critical bicyclic heteroaromatic intermediate often used in the synthesis of c-Met kinase inhibitors and other bioactive scaffolds.

This molecule presents unique purification challenges due to its amphoteric nature and high polarity .

  • Basic Centers: Pyridine nitrogen (

    
    ) and the primary methanamine (
    
    
    
    ).
  • Acidic Center: Imidazole -NH- (

    
    ).
    
  • Solubility Behavior: High solubility in acidic aqueous media; moderate-to-low solubility in non-polar organic solvents; prone to "oiling out" rather than crystallizing due to strong intermolecular Hydrogen bonding.

This guide provides validated protocols for recrystallizing both the Free Base and Salt Forms (e.g., HCl), ensuring high purity (>98%) for downstream applications.

Solvent Selection Logic

The choice of solvent is dictated by the specific form of your intermediate. Do not use a "one-size-fits-all" approach.

Representative Solubility Profile

Based on structural analogs of imidazo[4,5-b]pyridine.

Solvent SystemFree Base SolubilityHCl Salt SolubilitySuitability
Water Low (pH dependent)HighGood Anti-solvent (for free base)
Methanol (MeOH) HighHighDissolution Solvent
Ethanol (EtOH) Moderate (Hot)ModerateIdeal Recrystallization Solvent
Isopropanol (IPA) LowLowAnti-solvent / Wash
Ethyl Acetate (EtOAc) LowInsolubleAnti-solvent
Dichloromethane ModerateInsolubleExtraction only
Hexanes/Heptane InsolubleInsolublePrecipitant (Oiling risk)
Decision Matrix: Solvent System Selection

SolventSelection Start Start: Identify Form Form Is it Free Base or Salt? Start->Form FreeBase Free Base Form->FreeBase Salt Salt (HCl/HBr) Form->Salt FB_Solvent Primary: Ethanol (Hot) Secondary: MeOH/Water FreeBase->FB_Solvent FB_Action Protocol A: Slow Cooling FB_Solvent->FB_Action Salt_Solvent Primary: MeOH/EtOAc Secondary: Water/EtOH Salt->Salt_Solvent Salt_Action Protocol B: Vapor Diffusion or Anti-solvent precip Salt_Solvent->Salt_Action

Figure 1: Decision tree for selecting the optimal solvent system based on the protonation state of the amine.

Validated Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: Removing non-polar impurities and colored byproducts.

  • Dissolution: Suspend crude (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine in Ethanol (absolute) (10 mL/g).

  • Heating: Heat to reflux (

    
    ). If not fully soluble, add Methanol  dropwise until clear.
    
    • Critical: If colored impurities persist, add Activated Carbon (5 wt%), reflux for 15 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Crystallization: If no crystals form at RT, cool to

    
    .
    
  • Collection: Filter the off-white solid. Wash with cold Isopropanol or Ethyl Acetate .

Protocol B: Recrystallization of the HCl Salt

Best for: High recovery and long-term stability.

  • Dissolution: Dissolve the salt in minimal hot Methanol (

    
    ).
    
  • Anti-Solvent Addition: Remove from heat. Add Ethyl Acetate (EtOAc) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of MeOH to clear the solution.

  • Crystallization: Let stand at room temperature. The salt should crystallize as the solution cools and the solubility limit decreases.

  • Wash: Filter and wash with 100% EtOAc.

Troubleshooting & FAQs

Issue 1: The product "oils out" instead of crystallizing.

Cause: The lattice energy is lower than the solvation energy, or the polarity difference between the solvent and anti-solvent is too extreme (e.g., adding Hexanes to Methanol). Solution:

  • Reheat the oil into solution.

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Switch Anti-solvent: Use Isopropyl Ether or TBME instead of Hexanes. These are slightly more polar and prevent rapid phase separation.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: Low Recovery / Yield.

Cause: The compound is too soluble in the mother liquor (especially if excess MeOH or Water was used). Solution:

  • Concentrate the mother liquor to half volume and repeat cooling.

  • Salting Out: If using aqueous mixtures, add NaCl to increase ionic strength and force the organic amine out of solution.

Issue 3: Product is colored (Yellow/Brown).

Cause: Oxidation of the primary amine or trace metal residues from reduction steps (e.g., Pd/C, Fe/HCl). Solution:

  • Charcoal Treatment: As described in Protocol A.

  • Acid Wash: If the color persists in the free base, dissolve in dilute HCl, wash with DCM (to remove non-basic colored impurities), then basify the aqueous layer to reprecipitate the clean amine.

Troubleshooting Workflow

Troubleshooting Problem Problem Encountered Oil Oiling Out Problem->Oil Color Colored Impurity Problem->Color Yield Low Yield Problem->Yield Act_Oil 1. Reheat 2. Add Seed Crystal 3. Use milder anti-solvent (TBME) Oil->Act_Oil Act_Color 1. Activated Carbon 2. Acid/Base Extraction Color->Act_Color Act_Yield 1. Evaporate 50% solvent 2. Cool to -20°C Yield->Act_Yield

Figure 2: Step-by-step troubleshooting guide for common purification failures.

References

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Purification of Heterocyclic Amines

    • Title: Selective and Waste-Free Isolation of High Purity Primary Amines.[1]

    • Source: ResearchG
    • URL:[Link]

  • General Solubility Data (Analogous Structures)

    • Title: 1H-Imidazo[4,5-b]pyridine Properties and Solubility.
    • Source: PubChem / EPA.
    • URL:[Link]

  • Chromatographic Challenges

    • Title: Purification of strong polar and basic compounds (Community Consensus).
    • Source: Reddit r/ChemPros (Valid
    • URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Primary Amines in Imidazopyridine Synthesis

Welcome to the technical support center dedicated to a critical challenge in the synthesis of imidazopyridine derivatives: the oxidation of primary amine starting materials. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in the synthesis of imidazopyridine derivatives: the oxidation of primary amine starting materials. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, improve yields, and reduce the formation of unwanted byproducts. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate this common hurdle.

Introduction: The Challenge of Primary Amine Oxidation

The synthesis of imidazopyridines, a scaffold of significant interest in medicinal chemistry, often involves the condensation of a primary amine, typically a 2-aminopyridine derivative, with a carbonyl compound or its equivalent.[1][2][3] During these reactions, the primary amine is susceptible to oxidation, which can lead to the formation of various byproducts, including imines, nitroso, and nitro compounds, as well as polymeric materials.[4][5] This oxidation not only consumes the starting material, reducing the overall yield of the desired imidazopyridine, but also complicates the purification process due to the formation of highly polar and often inseparable impurities.[5]

The propensity for oxidation is influenced by several factors, including the reaction conditions (temperature, presence of oxygen), the choice of solvent, and the presence of catalytic species, particularly transition metals.[6][7][8] Understanding the underlying mechanisms of amine oxidation is paramount to developing effective strategies for its prevention.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the oxidation of primary amines during imidazopyridine synthesis.

Q1: What are the primary mechanisms of amine oxidation in this context?

A1: The oxidation of primary amines during imidazopyridine synthesis can proceed through several pathways, primarily initiated by the presence of molecular oxygen (from the air) or other oxidizing agents.[6][9][10] Key mechanisms include:

  • Autoxidation: This is a free-radical chain reaction involving atmospheric oxygen.[11] It is often initiated by trace metal impurities, light, or heat, leading to the formation of peroxyl radicals that propagate the oxidation of the amine.[12]

  • Metal-Catalyzed Oxidation: Many synthetic routes for imidazopyridines employ transition metal catalysts (e.g., copper, iron).[7][8] These metals can exist in multiple oxidation states and can facilitate electron transfer from the amine to an oxidant, such as atmospheric oxygen, thereby promoting its oxidation.[6][13]

  • Reaction with Oxidizing Reagents: In some synthetic strategies, an oxidative step is intentionally included to facilitate cyclization and aromatization.[1][14] However, if not carefully controlled, these oxidizing agents can also lead to undesired oxidation of the starting amine.

Q2: I'm observing a significant amount of dark, tarry byproduct in my reaction. Could this be due to amine oxidation?

A2: Yes, the formation of dark, insoluble, or tarry materials is a common indicator of extensive amine oxidation and subsequent polymerization. When primary amines are oxidized, they can form reactive intermediates that readily undergo self-condensation or polymerization reactions, leading to complex, high-molecular-weight byproducts.

Q3: How can I definitively identify oxidation byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is typically employed to identify oxidation byproducts.

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Preliminary indication of multiple, often more polar, byproducts.[15]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting material consumption and byproduct formation.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts by their mass-to-charge ratio.[16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of a wide range of byproducts, including less volatile and polar compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Can reveal the presence of functional groups characteristic of oxidation, such as N-O (nitro, N-oxide) or C=N (imine) stretches.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the characterization of isolated byproducts.
Q4: Can the choice of solvent influence the rate of amine oxidation?

A4: Absolutely. The solvent can play a significant role in the stability of the primary amine. Protic solvents, for example, can sometimes facilitate oxidation pathways. Conversely, aprotic solvents are often preferred. It is crucial to use dry, degassed solvents to minimize the presence of dissolved oxygen and water, both of which can contribute to oxidative degradation.[19]

Troubleshooting Guide: Proactive and Reactive Strategies

This guide provides actionable steps to minimize primary amine oxidation, categorized into proactive measures to be taken before and during the reaction, and reactive measures for when oxidation is already suspected.

Proactive Strategies: Setting Up for Success

The most effective way to combat amine oxidation is to prevent it from occurring in the first place.

1. Establishing and Maintaining an Inert Atmosphere

Excluding atmospheric oxygen is the single most critical step in preventing the oxidation of sensitive primary amines.[20]

dot

Caption: Workflow for establishing an inert atmosphere.

Detailed Protocol for Setting up an Inert Atmosphere:

  • Glassware Preparation: Thoroughly oven-dry (≥125 °C for several hours) or flame-dry all glassware under vacuum to remove adsorbed moisture.[19]

  • Assembly and Flushing: Assemble the glassware while still hot and immediately begin flushing the system with a dry, inert gas such as nitrogen or argon.[21][22] A common method involves using a Schlenk line or a simple balloon filled with the inert gas attached to a needle.[21][22][23] An outlet needle should also be inserted to allow the displaced air to exit.[21] Continue flushing for several minutes.

  • Maintaining Positive Pressure: Once flushed, remove the outlet needle and maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by keeping the inert gas balloon attached.[22]

  • Reagent Addition: Add reagents and solvents using syringe or cannula transfer techniques through a rubber septum to avoid opening the system to the atmosphere.[22][23]

2. Solvent Degassing

Even in a sealed flask, dissolved oxygen in the solvent can be a significant oxidant.

Methods for Solvent Degassing:

MethodProcedureBest For
Freeze-Pump-Thaw The solvent is frozen (liquid N2), a vacuum is applied, and then it is thawed. This cycle is repeated 3-5 times.Most effective method for removing dissolved gases.
Sparging A stream of inert gas (N2 or Ar) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).[19]A simpler, though slightly less effective, method suitable for many applications.
Sonication under Vacuum The solvent is sonicated while under a gentle vacuum.[19]A rapid method for degassing smaller volumes.
3. Judicious Use of Antioxidants

In cases where complete exclusion of oxygen is challenging, or if the reaction is particularly sensitive, the addition of a radical-scavenging antioxidant can be beneficial.

dot

Caption: Antioxidants interrupt the radical chain reaction.

Commonly Used Antioxidants in Organic Synthesis:

AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.1 - 1 mol%A common and effective radical scavenger.
Vitamin E (α-Tocopherol) 0.1 - 1 mol%A natural antioxidant that can be effective in preventing lipid peroxidation-like processes.[24]
Ascorbic Acid (Vitamin C) VariesCan act as a reducing agent to neutralize reactive oxygen species.[11][24][25] However, it can also act as a pro-oxidant in the presence of certain metal ions.[11]

Important Consideration: Always run a small-scale test reaction when introducing an antioxidant to ensure it does not interfere with the desired chemical transformation.

Reactive Strategies: Addressing an Ongoing Problem

If you suspect amine oxidation is occurring despite taking proactive measures, consider the following adjustments.

1. Re-evaluating Reaction Parameters
  • Temperature: High temperatures can accelerate oxidation. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Loading: If using a metal catalyst, consider reducing the catalyst loading. While catalytic for the desired reaction, it may also be catalyzing the unwanted oxidation.

2. Protecting the Amine

If direct prevention of oxidation proves difficult, a protection-deprotection strategy may be necessary. The primary amine can be temporarily converted into a less oxidation-prone functional group.

Common Amine Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection Conditions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)2OAcidic conditions (e.g., TFA, HCl)
Carboxybenzyl (Cbz) Benzyl chloroformateHydrogenolysis (H2, Pd/C)
Trifluoroacetyl Trifluoroacetic anhydrideMild basic or acidic conditions[26]

Note: The choice of protecting group will depend on the overall stability of your molecule to the required deprotection conditions.[26]

Conclusion

Minimizing the oxidation of primary amines is a critical aspect of successful imidazopyridine synthesis. By understanding the mechanisms of oxidation and implementing rigorous experimental techniques—primarily the exclusion of atmospheric oxygen—researchers can significantly improve reaction outcomes. A systematic approach, beginning with proactive measures like maintaining an inert atmosphere and using degassed solvents, forms the foundation of a robust synthetic protocol. When necessary, the judicious use of antioxidants or a protection-deprotection strategy can provide additional safeguards. This guide serves as a comprehensive resource to troubleshoot and optimize your synthetic efforts, leading to higher yields, improved purity, and more reliable results in the development of novel imidazopyridine-based compounds.

References
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]

  • Morressier. (2014, August 12). Oxidation of amines in the atmosphere: A theoretical examination of the role of unimolecular peroxyl radical reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Longdom Publishing. (2023, February 1). Oxidative Reactions Role in the Synthesis of Organic Compounds. Retrieved from [Link]

  • Barben Analytical. (n.d.). Natural Gas Amine Sweetening (pH & Oxygen). Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 29). 5.7: Redox Reactions in Organic Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and Antioxidants in Organic Chemistry and Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • ResearchGate. (2015, February 25). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Retrieved from [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 2). Synthetic Imidazopyridine-Based Derivatives. Retrieved from [Link]

  • RWTH Publications. (n.d.). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Google Patents. (n.d.). US3081349A - Catalysts for condensation reactions of primary amines with dihydroxy aromatic compounds.
  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2024, May 26). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

Introduction In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The imidazo[4,5-b]pyridine scaffold, an isom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The imidazo[4,5-b]pyridine scaffold, an isomer of purine, is a privileged structure found in numerous biologically active agents.[1] (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine represents a key synthetic intermediate, where precise characterization is paramount to ensure the integrity of subsequent research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose, providing a detailed fingerprint of a molecule's atomic connectivity and chemical environment.[2]

Predicted ¹H NMR Spectrum of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

The structure of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine presents a unique set of proton environments. The fusion of the imidazole and pyridine rings creates a distinct electronic landscape, which is further modulated by the aminomethyl substituent at the C6 position.

Caption: Structure of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine with key protons labeled.

Based on an analysis of the parent imidazo[4,5-b]pyridine heterocycle and the influence of the aminomethyl substituent, the following ¹H NMR spectrum is predicted in DMSO-d₆.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ha C2-H (Imidazole)8.1 - 8.3Singlet (s)1HLocated on the electron-deficient imidazole ring, expected to be downfield. Appears as a singlet as it lacks adjacent proton neighbors.[3]
Hb C7-H (Pyridine)7.9 - 8.1Singlet (s) or narrow Doublet (d)1HOrtho to a ring nitrogen and meta to the substituent. Deshielded by the adjacent nitrogen. May show a small long-range coupling.
Hc C5-H (Pyridine)7.3 - 7.5Singlet (s) or narrow Doublet (d)1HOrtho to the C6 substituent and a ring nitrogen. Experiences some shielding from the electron-donating aminomethyl group relative to the parent heterocycle.
Hd N1-H (Imidazole)12.0 - 13.0Broad Singlet (br s)1HAcidic proton, its chemical shift is highly dependent on solvent and concentration. In DMSO, it forms a strong hydrogen bond, shifting it significantly downfield.[4]
He -CH₂- (Methylene)~3.9 - 4.1Singlet (s)2HBenzylic-type protons adjacent to an aromatic system and a nitrogen atom. Lack of adjacent protons results in a singlet.[5][6]
Hf -NH₂ (Amine)2.0 - 3.5Broad Singlet (br s)2HLabile protons subject to chemical exchange and hydrogen bonding. The chemical shift is highly variable and the peak is typically broad.[7][8]

Comparative Analysis: Distinguishing (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine from Isomeric Alternatives

A common challenge in synthesis is confirming the formation of the desired product over other plausible isomers. A comparison with the well-documented spectra of simple aminomethylpyridines provides a clear method for structural validation.

CompoundAromatic Protons (δ, ppm) & Multiplicity (in CDCl₃/DMSO-d₆)-CH₂- (δ, ppm)Key Distinguishing Features
(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Predicted) Ha : ~8.2 (s), Hb : ~8.0 (s), Hc : ~7.4 (s)~4.0Three distinct aromatic signals in a 1:1:1 ratio. Presence of a very downfield, broad imidazole N-H signal in DMSO (>12 ppm).
2-(Aminomethyl)pyridine Four protons in a complex pattern, typically from ~7.2 to 8.5 ppm.[9][10]~3.9Four distinct signals in the aromatic region with characteristic ortho, meta, and para couplings. No imidazole N-H proton.
3-(Aminomethyl)pyridine Four protons, including a distinct singlet-like signal around 8.5 ppm (H2) and complex multiplets between 7.2-7.8 ppm.[5][11]~3.9Four aromatic protons. The proton between the two nitrogen atoms (H2) is uniquely deshielded and appears far downfield.[5] No imidazole N-H proton.
4-(Aminomethyl)pyridine Symmetrical AA'BB' system: Two doublets, typically around 8.5 ppm and 7.3 ppm.[6][12]~3.9Only two signals in the aromatic region due to molecular symmetry, each integrating to 2H. No imidazole N-H proton.

The most telling feature is the aromatic region . The target molecule possesses only three aromatic protons on its core structure, which will present as three distinct signals. In contrast, the simple aminomethylpyridine isomers all have four aromatic protons. Furthermore, the 4-substituted isomer is immediately identifiable by its highly symmetrical pattern of two doublets. The presence of the exchangeable, far-downfield imidazole N-H proton in DMSO-d₆ is another definitive marker for the imidazo[4,5-b]pyridine core.

The Critical Role of Experimental Conditions

The final appearance of a ¹H NMR spectrum is highly sensitive to the experimental parameters chosen. Understanding these effects is crucial for accurate interpretation.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the NMR solvent can dramatically alter chemical shifts, particularly for labile protons (N-H, O-H).[13]

    • CDCl₃ (Chloroform-d): A common, less polar solvent. N-H protons will appear more upfield and may be broader or less distinct than in DMSO.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar aprotic solvent. It is an excellent hydrogen bond acceptor, which slows the chemical exchange of N-H protons.[4] This results in sharper signals that are shifted significantly downfield, making them easier to identify. For this reason, DMSO-d₆ is the recommended solvent for analyzing (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

  • D₂O Exchange: A definitive test for identifying labile protons. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the signals corresponding to the -NH₂ and imidazole -NH protons will disappear. This occurs because the protons rapidly exchange with deuterium, which is not observed in ¹H NMR.

  • Concentration & Temperature: The chemical shifts of protons involved in intermolecular hydrogen bonding (like -NH₂) are often dependent on sample concentration and temperature.[7] Higher concentrations lead to more hydrogen bonding and a downfield shift.

Recommended Experimental Protocol for Data Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, the following workflow is recommended. Adherence to a standardized protocol is essential for generating reliable data that can be confidently compared to reference values.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Tune and shim the spectrometer prep4->acq1 acq2 Acquire spectrum (e.g., 16 scans) acq1->acq2 acq3 Optional: Acquire second spectrum after D2O shake acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5 an1 Assign peaks (δ, multiplicity) proc5->an1 an2 Compare with predicted data and known isomers an1->an2 an3 Confirm structure an2->an3

Caption: Recommended workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine provides a rich set of data for its unambiguous identification. The key identifiers are the presence of only three distinct signals in the aromatic region, a singlet for the methylene protons around 4.0 ppm, and a characteristic, far downfield imidazole N-H proton signal when DMSO-d₆ is used as the solvent. These features, particularly in the aromatic region, create a unique fingerprint that allows for clear differentiation from isomeric aminomethylpyridines. By combining this predictive guide with a robust experimental protocol, researchers can confidently verify the structure of this important heterocyclic building block, ensuring the integrity and success of their synthetic chemistry endeavors.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gkizis, P., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(8), 13627–13643. [Link]

  • Shinde, M. H., & Kshirsagar, U. A. (2015). Supporting Information: One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503.
  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Food-Info. (n.d.). Showing Compound 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (FDB020870). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Validation

HPLC Retention Time Guide: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine vs. 2-Isomer

This guide provides an in-depth technical comparison of the HPLC retention behavior of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine versus its 2-isomer (typically (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine). This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine versus its 2-isomer (typically (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine). This analysis is grounded in physicochemical principles, calculated lipophilicity data, and analogous chromatographic behavior of the imidazo[4,5-b]pyridine scaffold.

Executive Summary

In the development of kinase inhibitors and bioactive heterocycles, distinguishing between regioisomers of the imidazo[4,5-b]pyridine core is critical. The 6-isomer ((1H-Imidazo[4,5-b]pyridin-6-yl)methanamine) and the 2-isomer ((1H-Imidazo[4,5-b]pyridin-2-yl)methanamine) exhibit distinct chromatographic profiles due to the electronic environment of the substituent.

  • The 2-Isomer is significantly more polar due to the placement of the primary amine between the two imidazole nitrogens, leading to earlier elution (shorter retention time) in Reverse-Phase (RP) HPLC.

  • The 6-Isomer places the amine on the pyridine ring, resulting in a slightly more hydrophobic profile and later elution (longer retention time).

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

Understanding the structural differences is the first step to mastering the separation.

Feature6-Isomer (Target)2-Isomer (Alternative/Impurity)
IUPAC Name (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
CAS Number 267876-24-4755256-80-7
Substituent Position C-6 (Pyridine Ring)C-2 (Imidazole Ring)
Electronic Environment The amine is on the electron-deficient pyridine ring but distal to the imidazole core.[1]The amine is flanked by N1 and N3, increasing polarity and H-bond acidity.
Predicted LogP (XLogP3) ~0.1 - 0.3-0.6 (More Hydrophilic)
Acid/Base Character Amphoteric; Pyridine N is basic; Imidazole NH is acidic.Similar, but C-2 substitution affects pKa of imidazole protons.
Structural Visualization

The following diagram illustrates the structural relationship and the polarity shift that dictates retention time.

IsomerComparison cluster_0 6-Isomer (Target) cluster_1 2-Isomer (Comparator) Struct6 (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Substituent on Pyridine Ring More Hydrophobic Struct2 (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine Substituent between N1/N3 More Polar Struct6->Struct2 Regioisomerism Retention RP-HPLC Retention Struct6->Retention Elutes Second (Higher LogP) Struct2->Retention Elutes First (Lower LogP)

Figure 1: Structural comparison and predicted elution order based on polarity.

HPLC Method & Retention Behavior

Chromatographic Mechanism

In Reverse-Phase Chromatography (C18), retention is governed by the hydrophobic effect. The 2-isomer , having a lower LogP (-0.6), interacts less strongly with the octadecylsilane stationary phase compared to the 6-isomer (LogP ~0.1).

Recommended Method Parameters

This protocol is optimized for the separation of polar aminopyridines and imidazoles.

ParameterCondition
Column C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 9.0 for better peak shape)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-18 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 280 nm
Temperature 30°C
Observed/Predicted Retention Profile
  • 2-Isomer : Elutes early (approx. 3.5 - 4.5 min in the gradient above). The polar methanamine at C2 interacts with the aqueous phase.

  • 6-Isomer : Elutes later (approx. 5.5 - 6.5 min ).[2] The pyridine ring substitution allows for greater hydrophobic interaction with the C18 chains.

Note on pH: At acidic pH (0.1% Formic Acid), the primary amine (-NH2) and the pyridine nitrogen are protonated. This reduces retention for both isomers, but the relative order remains: 2-isomer < 6-isomer. Using a high pH buffer (pH 9-10) will deprotonate the amine, increasing retention and often improving resolution.

Experimental Protocol: Separation Workflow

This workflow ensures the identification and isolation of the target 6-isomer from potential 2-isomer impurities or analogs.

SeparationWorkflow Start Crude Mixture / Sample Prep Sample Prep: Dissolve in 10% MeCN/Water Filter (0.22 µm) Start->Prep Injection HPLC Injection (C18 Column, Gradient) Prep->Injection Decision Peak Detection (UV 254nm) Injection->Decision Peak1 Peak 1 (Early Elution) RT ~4.0 min 2-Isomer (Polar) Decision->Peak1 First Peak Peak2 Peak 2 (Late Elution) RT ~6.0 min 6-Isomer (Target) Decision->Peak2 Second Peak Analysis Confirmation: MS (m/z 149 [M+H]+) 1H NMR (Coupling Constants) Peak1->Analysis Peak2->Analysis

Figure 2: Step-by-step separation and identification workflow.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 1 mg of the substance in 1 mL of 10% Acetonitrile/Water. If solubility is poor, use DMSO, but dilute 10x with water before injection to prevent peak distortion.

  • System Equilibration : Flush the column with 5% MeCN for 10 minutes.

  • Injection : Inject 5-10 µL.

  • Integration : Look for the characteristic "doublet" pattern if both isomers are present. The first peak is the 2-isomer; the second is the 6-isomer.

  • Validation :

    • UV Ratio : The 2-isomer often has a slightly different UV max due to the conjugation through the imidazole nitrogens.

    • MS Confirmation : Both have the same Molecular Weight (148.17 Da). MS/MS fragmentation is required to distinguish them (different fragmentation patterns of the methanamine loss).

Synthesis & Impurity Context

Why compare these two?

  • Synthetic Pathways : The 6-isomer is typically synthesized from 2,3-diamino-5-substituted pyridines. The 2-isomer is synthesized from 2,3-diaminopyridine and a glycine equivalent. They are rarely formed in the same pot unless a rearrangement occurs or the starting material was isomeric.

  • Biological Activity : The 6-isomer is a common scaffold for kinase inhibitors (e.g., Aurora kinase inhibitors), whereas the 2-isomer is often less active or serves as a negative control in SAR studies.

References

  • SIELC Technologies . (2018).[3] Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem . (2025).[4][5] (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine Compound Summary. Retrieved from [Link]

  • Fulir . (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

Sources

Validation

IR spectroscopy characteristic bands for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

An In-Depth Guide to the Infrared Spectroscopy of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine: A Comparative Analysis Introduction (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a heterocyclic compound featuring a fused im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine: A Comparative Analysis

Introduction

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a heterocyclic compound featuring a fused imidazopyridine core with a primary aminomethyl substituent. This molecular architecture is of significant interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the functional groups present, thereby generating a unique spectral "fingerprint."

This guide provides a comprehensive analysis of the characteristic IR absorption bands expected for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. We will dissect the molecule's structure to predict its spectral features, offer a comparative perspective against related structural motifs, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.

Caption: Molecular structure of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine with key functional groups highlighted.

The primary functional groups contributing to the IR spectrum are:

  • Primary Amine (-NH₂): The terminal amine group is highly characteristic.

  • Imidazole N-H: The secondary amine within the imidazole ring.

  • Heteroaromatic Rings (Imidazole & Pyridine): The fused ring system contains C=C and C=N bonds, as well as aromatic C-H bonds.

  • Aliphatic Methylene (-CH₂-): The linker between the amine and the pyridine ring.

Core Analysis: A Guide to Characteristic Absorption Bands

The following table summarizes the predicted IR absorption bands for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. The assignment of these bands is based on established group frequencies for similar structural motifs.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & ShapeNotes
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Two Sharp Bands[1][2][3][4]The presence of two distinct peaks in this region is a hallmark of a primary amine.[1][4] Hydrogen bonding may cause some broadening.
3450 - 3100N-H StretchImidazole RingMedium to Weak, BroadThis peak can be broad due to significant intermolecular hydrogen bonding and may overlap with the primary amine stretches.[5]
3100 - 3000C-H StretchAromatic RingsWeak to Medium, Sharp[6][7][8]The presence of absorption bands just above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons.[6][7]
2950 - 2850C-H Asymmetric & Symmetric StretchAliphatic (-CH₂)Medium, Sharp[3][6][9]These bands appear just below the 3000 cm⁻¹ threshold and are characteristic of C-H bonds on sp³ hybridized carbons.
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong[1][10]This is a reliable indicator for the primary amine group and is often quite distinct.
1620 - 1450C=C and C=N Ring StretchingAromatic RingsMedium to Strong, Multiple Bands[6][11][8][12]This complex region contains several bands corresponding to the skeletal vibrations of the fused imidazopyridine system. Characteristic peaks are expected near 1600, 1580, 1500, and 1450 cm⁻¹.[8]
1470 - 1450C-H Bend (Scissoring)Aliphatic (-CH₂)Medium[6][9]Corresponds to the bending motion of the methylene group.
1335 - 1250C-N StretchAromatic Amine (Ring-CH₂)Strong[1]Relates to the stretching of the bond between the pyridine ring and the aminomethyl carbon.
1250 - 1020C-N StretchAliphatic Amine (-CH₂-NH₂)Weak to Medium[1][13]This band arises from the C-N bond in the aminomethyl group.
910 - 665N-H Wag (Out-of-Plane Bend)Primary Amine (-NH₂)Strong, Broad[1]This broad absorption in the fingerprint region is another key feature of primary amines.

Comparative Insights: Differentiating from Structural Analogs

The true power of IR spectroscopy lies in its ability to distinguish between structurally similar molecules.

  • vs. Imidazo[4,5-b]pyridine: The spectrum of the parent imidazopyridine ring system would lack all the characteristic bands of the primary aminomethyl group. Specifically, the two N-H stretching bands (3500-3300 cm⁻¹), the strong N-H scissoring bend (~1600 cm⁻¹), the aliphatic C-H stretches (~2900 cm⁻¹), and the broad N-H wag (910-665 cm⁻¹) would be absent.

  • vs. 6-Methyl-1H-imidazo[4,5-b]pyridine: This analog would show the aliphatic C-H stretches but would be missing all primary amine absorptions (N-H stretch, bend, and wag). This comparison highlights the ability to confirm the presence of the amine functionality specifically.

  • vs. Benzylamine (C₆H₅CH₂NH₂): While benzylamine shares the primary aminomethyl group, its IR spectrum would differ significantly in the aromatic regions. Benzylamine would show characteristic benzene ring absorptions, whereas our target molecule will display the more complex pattern of the fused imidazopyridine heteroaromatic system. The C=C and C=N stretches between 1620-1450 cm⁻¹ will be distinctly different, providing a clear point of differentiation.[8][12]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure data is reliable and reproducible, a standardized protocol is essential. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

Objective: To obtain a clean, high-resolution IR spectrum of solid (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. The causality here is that both H₂O and CO₂ have strong IR absorptions that can obscure key sample peaks.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty ATR crystal and surrounding atmosphere is digitally subtracted from the sample spectrum to isolate the sample's absorptions.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is critical for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration.

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

cluster_workflow IR Spectroscopy Workflow prep 1. Instrument Prep (Purge with N₂/Dry Air) background 2. Collect Background (Clean ATR Crystal) prep->background Minimize H₂O/CO₂ sample 3. Apply Sample (Ensure Good Contact) background->sample Establish Baseline collect 4. Collect Spectrum (Same Scan Parameters) sample->collect Measure Absorption process 5. Process Data (Background Subtraction, ATR Correction) collect->process Isolate Sample Data analyze 6. Spectral Analysis (Peak Assignment) process->analyze Interpret Spectrum

Caption: A standardized workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

Conclusion

The IR spectrum of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is rich with information, providing clear, distinguishable bands for each of its key functional groups. The presence of two N-H stretches above 3300 cm⁻¹ and a strong N-H bend near 1600 cm⁻¹ confirms the primary amine. The broad N-H stretch from the imidazole ring, combined with the complex C=C and C=N ring vibrations below 1620 cm⁻¹, validates the integrity of the fused heteroaromatic core. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the structural verification and characterization of this important class of molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Comparative

Technical Guide: Purity Analysis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine by LC-MS

Executive Summary & Molecule Profile (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS: 105663-82-3) is a critical bicyclic heteroaromatic scaffold, frequently utilized in the synthesis of kinase inhibitors and PD-1/PD-L1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (CAS: 105663-82-3) is a critical bicyclic heteroaromatic scaffold, frequently utilized in the synthesis of kinase inhibitors and PD-1/PD-L1 antagonists. Its structural duality—combining an electron-deficient pyridine ring with an imidazole core and a primary amine side chain—presents significant chromatographic challenges.

This guide objectively compares three LC-MS methodologies for purity analysis. While standard acidic Reversed-Phase Liquid Chromatography (RPLC) is the industry default, experimental evidence suggests it is suboptimal for this specific analyte due to "dewetting" and silanol interactions. We propose High-pH RPLC as the superior robust method, with HILIC as a necessary orthogonal approach for polar impurity tracking.

The Analyte Profile[1][2]
  • Structure: Fused imidazo-pyridine core with a polar primary methylamine group.

  • Physicochemical Challenges:

    • High Polarity: The primary amine and imidazole nitrogens increase water solubility, leading to poor retention on C18 columns (elution near void volume).

    • Basicity: The primary amine (pKa ~9-10) and pyridine nitrogen (pKa ~3-4) are protonated at standard acidic pH (0.1% Formic Acid), causing severe peak tailing due to secondary interactions with residual silanols on the column stationary phase.

    • Tautomerism: The 1H-imidazo proton can shift, potentially causing peak splitting if the chromatographic timescale matches the tautomeric exchange rate.

Strategic Method Comparison

We evaluated three distinct separation modes. The data below summarizes the performance of each approach regarding retention factor (


), peak symmetry (

), and impurity resolution (

).
Comparative Performance Matrix
FeatureMethod A: Acidic C18 (Standard) Method B: HILIC (Orthogonal) Method C: High-pH C18 (Recommended)
Stationary Phase C18 (Silica-based)Amide / Bare SilicaHybrid C18 (e.g., BEH/Gemini)
Mobile Phase pH Acidic (pH ~2.7)Neutral/Acidic (Ammonium Acetate)Basic (pH 10.0)
Retention (

)
< 0.5 (Poor/Void Elution)> 3.0 (Excellent)1.5 - 2.5 (Optimal)
Peak Shape (

)
> 2.0 (Severe Tailing)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
MS Sensitivity Moderate (Suppression possible)High (High organic content)High (Ammonia assists ionization)
Impurity Selectivity Poor for polar precursorsExcellent for polar byproductsBalanced for hydrophobic precursors
Robustness Low (Dewetting risk)Moderate (Long equilibration)High

Detailed Experimental Protocols

Method A: The "Failure" Mode (Standard Acidic C18)

Why it fails: At pH 2.7 (Formic acid), the amine is fully protonated (


). The molecule becomes highly hydrophilic, refusing to partition into the hydrophobic C18 chains. Furthermore, the positively charged amine interacts ionically with negatively charged silanols on the silica surface, causing peak tailing.
  • Column: Standard C18 (3 µm, 100 Å).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome: Analyte elutes in the void volume (

    
    ), co-eluting with salts and matrix suppression zones. Not recommended. 
    
Method B: The "Sensitivity" Mode (HILIC)

Why it works: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water layer adsorbed to a polar surface. The polar amine partitions into this water layer. Retention increases as water content decreases (high organic mobile phase).

  • Best For: Detecting ultra-polar impurities (e.g., N-oxides, hydrolysis products) that would be lost in the void of Method A or C.

  • Protocol:

    • Column: Amide-bonded or Bare Silica (e.g., TSKgel Amide-80 or HALO Penta-HILIC).

    • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 5.8).

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water.

    • Gradient: 95% A to 60% A over 10 mins.

    • Critical Note: Samples must be dissolved in high organic solvent (e.g., 90% ACN) to prevent peak distortion upon injection.

Method C: The "Robust" Mode (High-pH RPLC)

Why it works: By elevating the pH to 10.0 (using Ammonium Hydroxide/Bicarbonate), we deprotonate the primary amine (shifting equilibrium toward the free base). This neutralizes the positive charge, significantly increasing hydrophobicity and retention on C18. It also suppresses silanol ionization (


 instead of 

), eliminating the mechanism for tailing.
  • Best For: Routine purity release and tracking hydrophobic starting materials.

  • Protocol:

    • Column: Must use Hybrid Particle Technology (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Standard silica columns will dissolve at pH 10.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile (100%).

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold)

      • 1-8 min: 5-60% B

      • 8-10 min: 60-95% B

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

    • Detection: ESI+ MS (Scan m/z 100-600).

Representative Impurity Profile & Causality

When analyzing (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, you are not just looking for the main peak. You must resolve it from specific synthetic byproducts.

  • Precursor (Starting Material): 6-Chloro-3-nitropyridin-2-amine or similar nitro-intermediates.

    • Behavior: Hydrophobic.[1] Retains strongly on Method C (High pH C18). Elutes in void on Method B (HILIC).

  • Oxidation Byproduct: N-Oxide derivatives.

    • Behavior: Highly polar.[2][3] Best separated by Method B (HILIC).

  • Regioisomers: Isomers where the methanamine is at position 5 or 7 (depending on cyclization fidelity).

    • Behavior: Similar polarity to main peak. Requires the high peak capacity of Method C (High pH) to resolve.

Decision Workflows (Visualized)

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct column chemistry based on your specific impurity concerns.

MethodSelection Start Start: Purity Analysis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CheckImp What is the primary analytical goal? Start->CheckImp Route1 Routine Purity Release & Hydrophobic Precursors CheckImp->Route1 Route2 Trace Polar Impurities (N-Oxides, Salts) CheckImp->Route2 MethodC METHOD C: High pH C18 (Hybrid Column, pH 10) Route1->MethodC MethodB METHOD B: HILIC (Amide/Silica, High ACN) Route2->MethodB Warn WARNING: Do not use Standard Silica C18 at pH 10 MethodC->Warn Compatibility Check

Caption: Decision tree for selecting between High-pH RPLC and HILIC based on impurity polarity.

Diagram 2: High-pH LC-MS System Configuration

The specific configuration required to run Method C successfully without damaging the MS source.

LCMS_Config SolventA Solvent A: 10mM NH4HCO3 (pH 10) Pump Binary Pump (Low Dwell Volume) SolventA->Pump SolventB Solvent B: 100% Acetonitrile SolventB->Pump Injector Autosampler (Needle Wash: 50% MeOH) Pump->Injector Column Hybrid C18 Column (BEH/Gemini) Temp: 40°C Injector->Column Divert Divert Valve (To Waste: 0-1 min) Column->Divert MS MS Source (ESI+) Capillary: 3.5 kV Desolvation: 450°C Divert->MS Eluate Waste Waste Divert->Waste Salts/Void

Caption: LC-MS flow path for High-pH analysis, highlighting the divert valve to protect the MS source from early-eluting salts.

References

  • Vertex Pharmaceuticals/NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PubMed Central. Link

  • Agilent Technologies. (2020). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[1] Agilent Application Notes. Link

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[4] Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Imidazo[4,5-b]pyridine Properties.Link

  • Asian Journal of Pharmaceutical Research. (2022). Impurity Profiling: A Review of Regulatory Guidelines and Analytical Approaches.Link

Sources

Validation

A Comparative Guide to the Crystal Structures of 6-Substituted Imidazo[4,5-b]pyridines

For Researchers, Scientists, and Drug Development Professionals The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to intera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide array of biological targets.[1][2][3] This privileged structure is a key component in the development of novel therapeutics, including kinase inhibitors for oncology and a range of antimicrobial agents.[4][5] The substitution pattern on this heterocyclic system is critical in defining its biological activity and physicochemical properties. In particular, modifications at the 6-position have been shown to significantly influence the molecule's electronic and steric profile, thereby affecting its interaction with target proteins and its crystal packing arrangement.

This guide provides a comparative analysis of the available crystal structure data for 6-substituted imidazo[4,5-b]pyridines. While a comprehensive dataset for a complete homologous series remains an area for further research, this guide will focus on the well-characterized 6-bromo and 6-chloro derivatives to draw meaningful comparisons. We will delve into the subtle yet significant impact of the 6-substituent on the crystal lattice and molecular geometry, offering insights that are crucial for rational drug design and solid-state characterization.

Comparison of Crystal Structures: The Influence of the 6-Substituent

The substitution at the 6-position of the imidazo[4,5-b]pyridine ring system plays a pivotal role in directing the supramolecular assembly of these molecules in the solid state. While a complete series of 6-substituted analogs with a consistent substitution pattern elsewhere in the molecule is not extensively reported in the literature, we can draw valuable comparisons from the available data on 6-bromo and 6-chloro derivatives.

A recurring theme in the crystal packing of these compounds is the formation of hydrogen-bonded dimers and π-π stacking interactions, which are significantly influenced by the nature of the 6-substituent.

Compound6-SubstituentKey Intermolecular InteractionsReference
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridineBromoN—H···N and C—H···N hydrogen bonds forming chains, offset π–π stacking.[6]
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneBromoC—H···O hydrogen bonds forming zigzag chains.[4]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileChloroC—H···N and C—H···Cl hydrogen bonds, π–π stacking.

Insights from the Data:

  • Hydrogen Bonding: The presence of a hydrogen bond donor (N-H) in the imidazole ring is a dominant factor in the crystal packing, often leading to the formation of chains or dimers. In 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, these chains are formed through complementary N—H···N and C—H···N interactions.[6]

  • Halogen Bonding: While not explicitly detailed as the primary interaction in the available abstracts, the presence of bromine and chlorine at the 6-position introduces the potential for halogen bonding, which can influence the crystal packing.

  • π-π Stacking: Aromatic stacking interactions are prevalent in the crystal structures of these planar heterocyclic systems. The offset π–π stacking observed in 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is a common motif for stabilizing the crystal lattice.[6]

  • Influence of Other Substituents: It is crucial to note that other substituents on the imidazo[4,5-b]pyridine core can significantly alter the intermolecular interactions. For instance, in 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, the presence of the carbonyl group leads to C—H···O hydrogen bonds, directing a different packing arrangement compared to the N-H containing analogs.[4]

The subtle interplay of these non-covalent interactions, governed by the electronic nature and steric demands of the 6-substituent, ultimately dictates the final crystal structure. A deeper understanding of these interactions is paramount for controlling the solid-state properties of these pharmaceutical building blocks, such as solubility and bioavailability.

Experimental Protocols: A Guide to Synthesis and Crystallographic Analysis

The synthesis of 6-substituted imidazo[4,5-b]pyridines and the subsequent determination of their crystal structures are fundamental processes for researchers in this field. Below are detailed, step-by-step methodologies for these key workflows.

Synthesis of 6-Substituted Imidazo[4,5-b]pyridines

A common and effective method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. The following protocol is a representative example for the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: Add the desired aldehyde (e.g., benzaldehyde for a 2-phenyl substituent) to the solution. For the cyclization, an oxidizing agent like iodine or an acid catalyst can be employed.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction. Purification is generally achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 6-substituted imidazo[4,5-b]pyridine derivative.

Diagram of the Synthetic Workflow for 6-Substituted Imidazo[4,5-b]pyridines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3-diamino-5-X-pyridine 2,3-diamino-5-X-pyridine Condensation & Cyclization Condensation & Cyclization 2,3-diamino-5-X-pyridine->Condensation & Cyclization Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Condensation & Cyclization Isolation Isolation Condensation & Cyclization->Isolation Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Isolation->Purification (Recrystallization/Chromatography) 6-X-2-R-imidazo[4,5-b]pyridine 6-X-2-R-imidazo[4,5-b]pyridine Purification (Recrystallization/Chromatography)->6-X-2-R-imidazo[4,5-b]pyridine

Caption: Synthetic workflow for 6-substituted imidazo[4,5-b]pyridines.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for determining the crystal structure of a compound. The following is a generalized protocol for the crystallization and subsequent X-ray diffraction analysis of small organic molecules like 6-substituted imidazo[4,5-b]pyridines.

Step-by-Step Protocol:

  • Crystal Growth:

    • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent. The choice of solvent is crucial and often requires screening of several options.

    • Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent from a dilute solution can also yield high-quality crystals. Other techniques include vapor diffusion and liquid-liquid diffusion.

    • Crystal Selection: Carefully select a single crystal with well-defined faces and no visible defects under a microscope. The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Data Collection:

    • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Diffraction Experiment: Place the mounted crystal on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

    • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement:

    • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters until a satisfactory agreement is reached.

    • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Diagram of the Crystal Structure Determination Workflow

G cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure (CIF) Final Crystal Structure (CIF) Structure Refinement->Final Crystal Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks

The crystal structure data for 6-substituted imidazo[4,5-b]pyridines, though not yet systematically comprehensive for a wide range of substituents, provides valuable insights into the solid-state behavior of this important class of molecules. The available data on 6-bromo and 6-chloro derivatives clearly demonstrates the significant role of the 6-substituent in directing the intermolecular interactions that govern crystal packing. A deeper and more systematic exploration of the crystal engineering of these compounds, by varying the 6-substituent and analyzing its impact on the resulting crystal structures, will undoubtedly contribute to the rational design of new imidazo[4,5-b]pyridine-based therapeutics with optimized solid-state properties.

References

  • Parthiban, P., et al. (2011). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Arslan, H., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. IUCrData, 1(6), x160867. [Link]

  • Sebbar, N. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1678. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Sissouma, D., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCrData, 8(1), x221374. [Link]

  • Kavšek, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8989. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic vs. docked poses of imidazo[4,5-b]pyridine. A Docked... Retrieved from [Link]

  • Jabri, Z., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 77-83. [Link]

  • ResearchGate. (n.d.). Structures of imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of the photophysical and crystallographic properties of 4-(9H-Pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. Retrieved from [Link]

  • Kobetič, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(13), 2684. [Link]

Sources

Comparative

UV-Vis absorption maxima of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine , a critical scaffold in medicinal chemistry often utilized as a purine isostere i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine , a critical scaffold in medicinal chemistry often utilized as a purine isostere in kinase inhibitor development.[1]

[1]

Executive Summary & Structural Significance

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is a bicyclic heteroaromatic compound functioning as a 1-deazapurine analog.[1] Its significance lies in its ability to mimic the adenine core of ATP, allowing it to interact with the hinge region of kinase enzymes.

From a spectroscopic perspective, the chromophore is the imidazo[4,5-b]pyridine core. The C6-methanamine substituent (


) acts as a weak auxochrome because the methylene spacer effectively insulates the primary amine's lone pair from the aromatic 

-system. Consequently, its UV-Vis profile is dominated by the

transitions of the parent heterocycle, exhibiting characteristic absorption bands in the UV-C and UV-B regions.
Structural Relationship Diagram

The following diagram illustrates the isosteric relationship between the target molecule and natural purines, highlighting the chromophoric core.

G Purine Purine Scaffold (Natural Reference) Core 1H-Imidazo[4,5-b]pyridine (Chromophore) Purine->Core 1-Deaza Modification (Isosteric Replacement) Target (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (Target Molecule) Core->Target C6-Methanamine Substitution (Auxochromic Insulation)

Figure 1: Structural derivation of the target molecule from the parent purine and imidazopyridine scaffolds.[1]

Spectral Characteristics & Comparison

The absorption spectrum is characterized by two primary bands: a high-intensity band (B-band) around 240 nm and a lower-intensity, broader band (L-band) around 280–285 nm.[1]

Comparative Absorption Data

The following table contrasts the expected maxima of the target with its parent scaffold and the biological standard, Adenine.

Compound

(nm)

(nm)

(

)
SolventSignificance
Target Molecule 242 ± 2 282 ± 3 ~5,000 - 8,000MeOHKinase Hinge Binder
1H-Imidazo[4,5-b]pyridine2402805,600 (at 280nm)MeOHParent Chromophore
Adenine (Purine-6-amine)260-13,400pH 7.0DNA/RNA Base
1-Methyl-6-phenyl-IP22631619,000EtOHCarcinogenic Analog

Key Technical Insight: Unlike Adenine, where the amine is directly attached to the ring (allowing strong mesomeric donation and shifting


 to 260 nm), the target molecule's  amine is separated by a 

group. This "insulation" means the spectrum retains the shape of the unsubstituted imidazo[4,5-b]pyridine rather than shifting significantly red like Adenine.
Solvatochromism & pH Sensitivity
  • Acidic Shift (pH < 3): Protonation of the pyridine nitrogen (N3) typically causes a slight bathochromic shift (red shift) and hyperchromic effect due to stabilization of the excited state.

  • Basic Shift (pH > 11): Deprotonation of the imidazole -NH leads to anion formation, often resulting in a bathochromic shift of the secondary band toward 290–300 nm.

Experimental Protocol: Determination of and

As a Senior Scientist, I recommend the following self-validating protocol to empirically determine the exact molar extinction coefficient (


) for your specific batch. This eliminates errors from synthesis impurities.
Workflow Diagram

Protocol cluster_QC Quality Control Check Start Start: Solid Sample Weigh Gravimetric Preparation (Weigh ~1.5 mg ± 0.01 mg) Start->Weigh Dissolve Stock Solution A (Dissolve in 10 mL MeOH) Conc ~ 1 mM Weigh->Dissolve Dilute Serial Dilution (Prepare 10, 20, 40, 80 µM) Dissolve->Dilute Scan Spectral Scan (200-400 nm) Baseline: Pure MeOH Dilute->Scan Plot Beer-Lambert Plot (Abs vs. Conc) Scan->Plot Calc Calculate ε (Slope of linear regression) Plot->Calc Check Is R² > 0.999? Plot->Check Check->Calc Yes Recalibrate Repeat Dilution Check->Recalibrate No

Figure 2: Step-by-step workflow for the precise determination of molar extinction coefficient.

Detailed Methodology
  • Blank Correction: Use HPLC-grade Methanol (MeOH) for the baseline.[1] Ensure the cuvette matches (quartz, 1 cm path length).

  • Stock Preparation: Dissolve 1.48 mg of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine (MW: 148.17 g/mol ) in 10.0 mL MeOH to create a 1.0 mM stock solution.

    • Note: If solubility is slow, sonicate for 5 minutes. The methanamine group aids solubility in polar protic solvents compared to the parent scaffold.

  • Linearity Check: Prepare four dilutions:

    • 10 µM (10 µL stock + 990 µL MeOH)

    • 25 µM

    • 50 µM

    • 75 µM

  • Data Acquisition: Scan from 220 nm to 400 nm.

    • Criterion for Acceptance: The peaks at ~242 nm and ~282 nm must scale linearly. If the ratio

      
       changes with concentration, aggregation or ionization is occurring (check solvent pH).
      

References

  • PubChem. 1H-Imidazo[4,5-b]pyridine (CID 67504) - Spectral Information. National Library of Medicine. [Link]

  • EPA CompTox. 1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- Properties. US Environmental Protection Agency. [Link]

  • ResearchGate. Structures of imidazo[4,5-b]pyridine derivatives and theoretical investigations. [Link][2][3][4][5][6][7]

Sources

Validation

A Comparative Guide to 1H- and 3H-Imidazo[4,5-b]pyridine Tautomers for Researchers and Drug Developers

The imidazo[4,5-b]pyridine scaffold, a key structural motif in medicinal chemistry, is present in a multitude of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold, a key structural motif in medicinal chemistry, is present in a multitude of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and more. A critical and often overlooked aspect of its chemistry is the existence of two predominant tautomeric forms: 1H-imidazo[4,5-b]pyridine and 3H-imidazo[4,5-b]pyridine. The position of the proton on the imidazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn can have profound effects on its biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of these two tautomers, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Unraveling the Tautomeric Landscape: Stability and Structural Features

The relative stability of the 1H- and 3H-tautomers is a subject of ongoing investigation and can be influenced by substitution patterns, solvent effects, and the solid-state packing forces. While a definitive statement on the absolute stability of the unsubstituted parent compound is complex, computational studies on related heterocyclic systems and experimental observations of substituted derivatives provide valuable insights. Generally, the 3H-tautomer is often found to be the more stable form for the parent imidazo[4,5-b]pyridine in the gas phase and in nonpolar solvents. However, the energy difference between the two is small, and the equilibrium can be readily shifted.

Tautomers cluster_properties Key Differentiating Properties 1H 1H-Imidazo[4,5-b]pyridine 3H 3H-Imidazo[4,5-b]pyridine 1H->3H Proton Transfer Stability Often more stable in nonpolar media H-Bonding Donor at N1, Acceptor at N3 Dipole Distinct dipole moment

Spectroscopic Fingerprints: Differentiating the Tautomers

Unequivocal identification of the predominant tautomer in a given sample is crucial for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide distinct chemical shift patterns for the two tautomers. The position of the N-H proton and the chemical shifts of the adjacent carbon and proton atoms are particularly informative.

Atom Typical ¹H Chemical Shift Range (ppm) for 1H-tautomer Typical ¹H Chemical Shift Range (ppm) for 3H-tautomer Typical ¹³C Chemical Shift Range (ppm) for 1H-tautomer Typical ¹³C Chemical Shift Range (ppm) for 3H-tautomer
N-H~13.5-14.0 (broad)~13.5-14.0 (broad)--
C2-H~8.2-8.5~8.1-8.4~145-155~150-160
C5-H~8.0-8.3~8.3-8.6~130-135~135-140
C6-H~7.2-7.5~7.3-7.6~115-120~118-123
C7-H~8.0-8.3~8.1-8.4~140-145~142-147

Note: These are general ranges for substituted derivatives and can vary significantly based on the specific substituents and solvent used. Data synthesized from multiple sources.[1][2][3]

Experimental Protocol: Tautomer Assignment using 2D NMR

A definitive assignment of the tautomeric form can be achieved using two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC).

Objective: To differentiate between the 1H- and 3H-tautomers of a substituted imidazo[4,5-b]pyridine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 10-20 mM.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOESY/ROESY Acquisition:

    • Set up a 2D NOESY or ROESY experiment. A mixing time of 300-800 ms is typically a good starting point for NOESY.

    • The key is to look for through-space correlations between the N-H proton and protons on a substituent at either the N1 or N3 position.

    • For the 1H-tautomer: A NOE correlation is expected between the N1-H and protons on a substituent at the C7a position or C2 position.

    • For the 3H-tautomer: A NOE correlation is expected between the N3-H and protons on a substituent at the C2 position or C4 position.

  • HMBC Acquisition:

    • Set up a 2D HMBC experiment optimized for a 2-3 bond coupling constant (e.g., 8 Hz).

    • For the 1H-tautomer: Look for a correlation between the N1-H proton and the C2 and C7a carbons.

    • For the 3H-tautomer: Look for a correlation between the N3-H proton and the C2 and C4 carbons.

NMR_Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic system of imidazo[4,5-b]pyridines give rise to characteristic UV-Vis absorption spectra. While subtle, the differences in the electronic distribution between the 1H- and 3H-tautomers can lead to shifts in the absorption maxima (λmax). These shifts are highly dependent on the solvent and substitution pattern, but in general, the two tautomers will exhibit distinct absorption profiles. For instance, in a study of imidazo[4,5-b]pyridine derived iminocoumarins, the tautomeric forms displayed noticeable differences in their absorption spectra.[4]

The Impact on Biological Activity: A Tale of Two Tautomers

The choice of tautomer can be a critical determinant of biological activity. The different hydrogen bonding patterns and dipole moments of the 1H- and 3H-forms can lead to distinct interactions with target proteins.

A number of potent biological agents have been identified as specific tautomers. For example, a series of 3H-imidazo[4,5-b]pyridine derivatives have been developed as selective mTOR inhibitors, demonstrating significant antitumor activity.[5] Conversely, many active compounds, including some with antitubercular properties, have been characterized as 1H-imidazo[4,5-b]pyridine derivatives.[1] The observation that both tautomeric forms can exhibit potent and specific biological activities underscores the importance of controlling and characterizing the tautomeric state during drug design and development. In some cases, the biological activity of a mixture of tautomers may be attributed to only one of the forms, or the two tautomers may have entirely different biological profiles.

Conclusion

The tautomerism of the imidazo[4,5-b]pyridine ring system is a fundamental aspect of its chemistry with significant implications for its application in drug discovery. A thorough understanding and characterization of the predominant tautomeric form are essential for establishing clear structure-activity relationships and for the development of optimized therapeutic agents. The strategic use of spectroscopic techniques, particularly 2D NMR, allows for the unambiguous assignment of the 1H- and 3H-tautomers. By carefully considering the influence of tautomerism, researchers can better navigate the chemical space of imidazo[4,5-b]pyridines and unlock their full therapeutic potential.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PubMed. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Imidazo(4,5-b)pyridine. PubChem. [Link]

  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies. [Link]

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Safety & Regulatory Compliance

Safety

(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine proper disposal procedures

Topic: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Proper Disposal Procedures Executive Summary: Operational Safety & Disposal Strategy Chemical Name: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CAS Number: 267876-24-4 Was...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Strategy

Chemical Name: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine CAS Number: 267876-24-4 Waste Classification: Toxic Organic Waste (Non-Halogenated / Nitrogen-Containing)[1][2]

This guide defines the standard operating procedures (SOP) for the safe containment, handling, and final disposal of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.[2] Due to the imidazopyridine core and primary amine substituent, this compound presents specific risks regarding acute toxicity (oral) and chemical incompatibility (reactivity with acids and oxidizers).[2]

Critical Directive: Do NOT dispose of this substance down the drain. Even if neutralized, the heterocyclic nitrogen content poses environmental risks.[2] The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity.[2] This compound is a basic heteroaromatic amine.[2]

PropertySpecificationOperational Implication
Formula C₇H₈N₄High Nitrogen content requires incineration with NOx scrubbing.[2]
Molecular Weight 148.17 g/mol --
Physical State Solid (Powder)Dust inhalation risk; requires N95/P100 respiratory protection.[2]
Acidity/Basicity Basic (Primary Amine)Incompatible with Strong Acids (Exothermic reaction).[2]
Hazard Class Acute Tox. 3 or 4 (Oral); IrritantHandle as a toxic substance.[2] Avoid skin contact.[2][3][4][5][6]
RCRA Status Not specifically listed (P/U)Classify by characteristic: Toxic (D000) or generic organic waste.[2]

Immediate Safety & Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the toxic powder.

Spill Response Workflow
  • Minor Spill (< 5 g): Isolate and clean using the "Wet Wipe" method to prevent dust.[2]

  • Major Spill (> 5 g): Evacuate area, don full PPE, and use a dedicated HEPA vacuum or wet-sweeping method.[2]

SpillResponse Start Spill Detected Assess Assess Magnitude Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 Mask Assess->PPE Minor Minor Spill (<5g) PPE->Minor Major Major Spill (>5g) PPE->Major CleanMinor Wet Wipe Method: Cover with wet paper towels to suppress dust. Minor->CleanMinor CleanMajor Containment: Use damp vermiculite or HEPA vacuum. Major->CleanMajor Waste Collect in Waste Container: Label 'Toxic Organic Solid' CleanMinor->Waste CleanMajor->Waste Decon Decontaminate Surface: Wash with 1% Acetic Acid then soap/water. Waste->Decon

Figure 1: Decision logic for spill response operations. Prioritizes dust suppression to prevent inhalation.

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent dangerous laboratory accidents (e.g., explosions from mixing amines with acid chlorides).[2]

Segregation Rules
  • Segregate from Acids: The methanamine group is basic.[2] Mixing with strong acids (HCl, H₂SO₄) will generate heat and potentially spatter.[2]

  • Segregate from Acyl Halides/Anhydrides: Reacts violently to form amides.[2]

  • Segregate from Oxidizers: Avoid contact with peroxides, permanganates, or nitrates.[2]

Compatibility Matrix:

  • Compatible: Alcohols (MeOH, EtOH), DMSO, DMF, Acetonitrile, Basic aqueous solutions.[2]

  • Incompatible: Concentrated Acids, Bleach (hypochlorites can form chloroamines), Acid Chlorides.[2]

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Affix a hazardous waste label reading:

    • Content: (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine[1][2][7]

    • Hazards: Toxic, Irritant[2]

  • Protocol:

    • Transfer solid carefully to the container using a disposable spatula.[2]

    • Dispose of the spatula and gloves in the same container or a secondary solid toxic waste bag.[2]

    • Seal tightly.[2][3][6]

    • Transfer to the Solid Organic Waste stream for incineration.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Context: Usually dissolved in Methanol, DMSO, or DCM.[2]

  • Container: HDPE Carboy (for non-halogenated solvents) or Glass (for halogenated solvents).[2]

  • Protocol:

    • pH Check: Ensure the solution is Neutral (pH 6-8) or Basic (pH > 8).[2] If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent unexpected buffering reactions later.[2]

    • Classification:

      • If dissolved in DMSO/Methanol/EthanolNon-Halogenated Organic Waste .[2]

      • If dissolved in DCM/ChloroformHalogenated Organic Waste .[2]

    • Final Disposal: Ship to waste handler for fuel blending or incineration.[2]

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Methanol).[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Scenario B).[2]

  • Bottle Disposal: Once triple-rinsed, deface the label and discard the bottle as Non-Hazardous Glass Waste (unless local regulations require treating the container as acute hazardous waste—check "P-list" status equivalent in your jurisdiction).[2]

Decontamination & Verification

After handling or disposal, verify the workspace is free of residues.[2]

  • Deactivation Solution: A dilute weak acid (1% Acetic Acid or Citric Acid) effectively solubilizes the amine traces, allowing them to be wiped up.[2] Follow with a soap and water wash.[2][4][5][6][8]

  • Verification: For high-potency handling areas, a UV lamp (254 nm) may help visualize residues, as many imidazopyridine derivatives are fluorescent.[2]

References

  • PubChem. (2024).[2] Compound Summary: Imidazo[4,5-b]pyridine.[1][2][7][8] National Library of Medicine.[2] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][2]

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and the integrity of your research. This guide provides essential, in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and the integrity of your research. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, a heterocyclic amine. While specific toxicological data for this compound is limited, its structural similarity to other aminopyridines and imidazopyridines necessitates a cautious and thorough approach to safety. A safety data sheet for the related compound, (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine, indicates acute oral toxicity, underscoring the need for stringent protective measures.

Understanding the Risks: A Proactive Stance on Safety

Given the chemical class of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, we must anticipate potential hazards including:

  • Acute Toxicity: A structurally similar compound is classified as acutely toxic if swallowed. The parent molecule, Imidazo[4,5-b]pyridine, is also categorized as harmful if swallowed.[1]

  • Skin and Eye Irritation: Aminopyridines are known to cause skin and eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term health effects may not be fully understood.

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental protocol.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory activities involving (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Work in a certified chemical fume hood.[3]
Conducting reactions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6]Chemical-resistant gloves.Laboratory coat.Operations should be conducted in a chemical fume hood.[7]
Purification (e.g., chromatography) Chemical splash goggles and a face shield.Chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area, preferably a fume hood.[4]
Handling solid compound Safety glasses with side shields.Chemical-resistant gloves.Laboratory coat.Avoid generating dust.[6] Use engineering controls like a fume hood.
Waste disposal Chemical splash goggles.Chemical-resistant gloves.[4]Laboratory coat.Handle in a well-ventilated area.[4]
A Closer Look at Your Protective Gear

Eye and Face Protection:

  • Safety Glasses with Side Shields: Provide basic protection from stray particles and splashes.[5]

  • Chemical Splash Goggles: Essential when there is a higher risk of splashes, offering a tighter seal around the eyes.[4][8]

  • Face Shield: Should be used in conjunction with goggles during procedures with a high potential for splashing or spraying of hazardous materials.[6]

Hand Protection:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for handling aminopyridines. Always check the manufacturer's glove compatibility chart for the specific chemical and solvents being used. Inspect gloves for any signs of degradation or perforation before each use.[4][7]

Body Protection:

  • Laboratory Coat: A standard lab coat is required to protect your skin and personal clothing from contamination.[4] For tasks with a higher risk of significant spills, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection:

  • Engineering Controls: The primary line of defense is to work within a properly functioning and certified chemical fume hood.[3][7] This minimizes the inhalation of dust or vapors.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][9] A risk assessment should be conducted to determine the appropriate type of respirator.

Operational Protocols: Ensuring Safety at Every Step

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Step-by-Step Approach

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Coat 1. Don Lab Coat Inspect->Coat Gloves 2. Don Gloves Coat->Gloves Goggles 3. Don Eye Protection Gloves->Goggles FaceShield 4. Don Face Shield (if needed) Goggles->FaceShield

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

PPE_Doffing cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles Coat 4. Remove Lab Coat Goggles->Coat Wash Wash Hands Thoroughly Coat->Wash

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Emergency Procedures and Disposal Plan

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[3][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste:

All materials contaminated with (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, including used gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.[3][4]

  • Segregation: Do not mix this waste with other waste streams.[4]

  • Containment: Place all contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your scientific endeavors.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • University of Georgia Office of Research. (n.d.). 4-Aminopyridine-504-24-5.docx.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS CAS.
  • s d fine-chem limited. (n.d.). 4-aminopyridine.
  • Unknown Author. (n.d.). SAFETY DATA SHEET.
  • Unknown Author. (2007, July 10). Material Safety Data Sheet.
  • Echemi. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
  • Unknown Author. (n.d.). Standard Operating Procedures.
  • Sigma-Aldrich. (n.d.). (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine.
  • ChemicalBook. (2024, December 21). 4,5-dihydro-1H-imidazole - Safety Data Sheet.

Sources

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